Ethane, trichlorotrifluoro-
Description
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Properties
CAS No. |
26523-64-8 |
|---|---|
Molecular Formula |
C4Cl6F6 |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
1,1,1-trichloro-2,2,2-trifluoroethane;1,1,2-trichloro-1,2,2-trifluoroethane |
InChI |
InChI=1S/2C2Cl3F3/c3-1(4,6)2(5,7)8;3-1(4,5)2(6,7)8 |
InChI Key |
QINOAAYQZCYPHG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)(F)F.C(C(F)(Cl)Cl)(F)(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Properties of Trichlorotrifluoroethane (CFC-113): A Technical Guide
Executive Summary
Trichlorotrifluoroethane (CFC-113), specifically the 1,1,2-trichloro-1,2,2-trifluoroethane isomer, represents a paradox in pharmaceutical chemistry. Historically, it was the "perfect" solvent—non-flammable, low toxicity, and possessing a unique solubility profile ideal for cleaning medical devices and formulating metered-dose inhalers (MDIs).[1] Today, it is a Class 1 Ozone Depleting Substance under the Montreal Protocol and a Class 1 Residual Solvent ("To Be Avoided") under ICH Q3C guidelines.
For the modern drug developer, knowledge of CFC-113 is not about new applications, but about legacy management, impurity detection, and specialized synthesis .[1] You may encounter it as a trace contaminant in older supply chains, a reference standard in environmental monitoring, or a feedstock for fluoropolymer synthesis (e.g., Chlorotrifluoroethylene).[1] This guide provides a rigorous technical breakdown of its physicochemical behavior, reactivity hazards, and analytical protocols.[1]
Physicochemical Profile
CFC-113’s utility stemmed from its ability to wet surfaces with low surface tension while dissolving both non-polar oils and semi-polar residues.
Table 1: Key Chemical Constants
| Property | Value | Context for Drug Development |
| CAS Number | 76-13-1 | Primary identifier for regulatory searches.[1] |
| Molecular Formula | Structure: | |
| Molecular Weight | 187.37 g/mol | High MW for a volatile solvent; affects GC elution time. |
| Boiling Point | 47.7 °C | Ideal for extraction; easily removed by mild heating. |
| Density | 1.56 g/mL (25 °C) | significantly heavier than water; forms bottom layer in extractions. |
| Vapor Pressure | 284 mmHg (20 °C) | High volatility; requires headspace sampling for analysis. |
| Water Solubility | 170 mg/L (25 °C) | Immiscible; excellent for liquid-liquid extraction of organics from aqueous phases. |
| Viscosity | 0.68 cP (25 °C) | Low viscosity aids in filtration and permeation of complex matrices. |
Solubility Mechanics (Hansen Parameters)
CFC-113 occupies a unique "intermediate" solubility space, explaining its historical dominance in cleaning and extraction.[1]
-
Dispersion (
): 14.7 MPa -
Polarity (
): 1.6 MPa -
Hydrogen Bonding (
): 0.0 MPa
Insight: The near-zero hydrogen bonding potential combined with moderate dispersion forces allowed it to dissolve hydrocarbon greases without attacking sensitive polar plastics or elastomers used in medical devices.
Chemical Reactivity & Stability[2][3][4][5]
While generally considered inert, CFC-113 exhibits catastrophic reactivity under specific conditions relevant to safety engineering and synthesis.[1]
The Inertness Trap
Under standard laboratory conditions (STP), CFC-113 is stable against strong acids and oxidizers. It does not hydrolyze significantly in water. This stability contributes to its high Ozone Depletion Potential (ODP = 0.8), as it survives transport to the stratosphere.
Reaction with Active Metals (The "Flash" Hazard)
Critical Warning: CFC-113 reacts violently with alkali metals (Na, K), alkaline earth metals (Ba, Ca), and powdered active metals (Al, Mg, Zn).[1]
Mechanism: Reductive Dehalogenation. The reaction is not a simple combustion but a rapid electron transfer from the metal surface to the C-Cl/C-F bonds, generating radical anions. This can lead to a "Coulomb Explosion" where the rapid charge accumulation causes the molten metal surface to fragment, exponentially increasing surface area and reaction rate.
Figure 1: Mechanism of violent reaction between CFC-113 and alkali metals.[1]
Thermal Decomposition & Phosgene Generation
When exposed to temperatures >300°C or open flames (e.g., welding near residual vapors), CFC-113 decomposes.[1] In the presence of oxygen, this yields Phosgene (
Reaction:
Regulatory Status in Drug Development[6][7]
ICH Q3C Classification: Class 1 (Solvents to be Avoided)
Unlike Class 2 solvents which have set PDE (Permitted Daily Exposure) limits, Class 1 solvents are deemed "unacceptable toxicities or deleterious environmental effects."[1]
-
Requirement: Use of CFC-113 in the manufacture of drug substances or excipients is prohibited unless strongly justified (e.g., no other solvent works for a life-saving drug synthesis).
-
Limit: If justified, the limit is typically benchmarked against 1,1,1-trichloroethane (1500 ppm) or calculated via a specific toxicological assessment, but the goal is "As Low As Reasonably Practicable" (ALARP).
Methodologies & Protocols
Protocol 1: Residual Solvent Analysis (GC-Headspace)
Purpose: Detection of CFC-113 traces in drug substances (API) to ensure compliance with ICH Q3C. Basis: Adapted from USP <467> Procedure A.
Workflow Diagram:
Figure 2: Analytical workflow for residual CFC-113 detection.
Step-by-Step Protocol:
-
Standard Prep: Prepare a stock solution of CFC-113 in DMSO at 1500 ppm (or limit justified by PDE). Dilute to working standard (e.g., 10% of limit).
-
Sample Prep: Accurately weigh 250 mg of Drug Substance into a 20 mL headspace vial. Add 5.0 mL of DMSO. Seal immediately.
-
Headspace Conditions:
-
Equilibration Temp: 80 °C.
-
Equilibration Time: 20 minutes.
-
Transfer Line Temp: 105 °C.
-
-
GC Parameters:
-
Column: DB-624 or equivalent (30 m x 0.32 mm x 1.8 µm).
-
Carrier Gas: Helium at 35 cm/sec (constant velocity).
-
Oven: 40 °C (hold 20 min)
Ramp 10 °C/min 240 °C.
-
-
System Suitability: The signal-to-noise ratio of the CFC-113 peak in the standard solution must be > 10.
Protocol 2: Synthesis of Chlorotrifluoroethylene (CTFE)
Context: One of the few remaining valid industrial uses of CFC-113 is as a feedstock.
Reaction: Zinc-mediated dechlorination in methanol.
Safety Note: This reaction is exothermic. The "induction period" can be dangerous; if the reaction does not start immediately, accumulation of reagents can lead to a thermal runaway once initiated.
References
-
United States Pharmacopeia (USP). General Chapter <467> Residual Solvents. USP-NF. Link
-
International Conference on Harmonisation (ICH). Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. 2021.[2] Link
-
National Institute of Standards and Technology (NIST). 1,1,2-Trichloro-1,2,2-trifluoroethane WebBook.[1]Link
-
Mason, P.E., et al. "Coulomb explosion during the early stages of the reaction of alkali metals with water."[3] Nature Chemistry, 2015.[1][3] (Cited for alkali metal reaction mechanism analogy).[4] Link
-
UNEP. Montreal Protocol on Substances that Deplete the Ozone Layer.Link
Sources
- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 2. database.ich.org [database.ich.org]
- 3. Coulomb explosion during the early stages of the reaction of alkali metals with water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Alkali Metals (Group 1) [saylordotorg.github.io]
Technical Monograph: Synthesis Architecture of 1,1,2-Trichloro-1,2,2-Trifluoroethane (CFC-113)
Executive Directive & Regulatory Warning
Status: PHASE-OUT / RESTRICTED Regulatory Context: Montreal Protocol (Class I Ozone Depleting Substance).
This technical guide is provided for research, historical analysis, and controlled intermediate synthesis purposes only. 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) possesses a high Ozone Depletion Potential (ODP = 0.[1]8) and long atmospheric lifetime (~85 years). Contemporary application is strictly limited to essential use exemptions (e.g., specific laboratory analytics, feedstock for fluoropolymer synthesis) where no viable alternative exists.
Core Objective: To delineate the high-yield synthesis of the symmetric isomer (1,1,2-trichloro-1,2,2-trifluoroethane) via the Antimony Pentachloride-catalyzed hydrofluorination of tetrachloroethylene. This guide differentiates the target molecule from its asymmetric isomer (CFC-113a), a critical distinction for downstream pharmaceutical or material science applications.
Chemical Architecture & Isomerism
The synthesis of CFC-113 is not merely a halogenation; it is a stereochemical control challenge. The reaction environment must favor the thermodynamic stability of the symmetric isomer over the asymmetric variant.
| Property | CFC-113 (Target) | CFC-113a (Impurity) |
| IUPAC Name | 1,1,2-trichloro-1,2,2-trifluoroethane | 1,1,1-trichloro-2,2,2-trifluoroethane |
| Structure | ||
| Symmetry | Symmetric ( | Asymmetric |
| Boiling Point | 47.7 °C | 45.8 °C |
| Formation Driver | Thermodynamic Control | Kinetic Control |
Synthesis Logic:
Direct fluorination of hexachloroethane tends to produce mixtures. The protocol below utilizes a Liquid-Phase Hydrofluorination of Tetrachloroethylene (
Reaction Mechanism & Catalytic Cycle
The synthesis relies on the Swarts Reaction principle, utilizing Antimony(V) species as fluorine carriers. Hydrogen Fluoride (HF) is too weak to fluorinate C-Cl bonds directly; it requires a Lewis Acid catalyst to polarize the carbon-halogen bond.
The Stoichiometric Pathway
The Catalytic Mechanism (Ligand Exchange)
The active catalytic species is not pure
-
Activation:
-
Chlorination (In-situ):
(Hexachloroethane intermediate) -
Exchange:
The diagram below details the parallel-consecutive reaction network.
Figure 1: Stepwise hydrofluorination pathway. Control of residence time is critical to stop the reaction at CFC-113 and prevent formation of CFC-114.
Synthesis Protocol (Liquid Phase)
Safety Prerequisite:
-
Reactor: Hastelloy C or Monel 400 (HF corrosion resistance).
-
PPE: Full face shield, HF-resistant butyl gloves, positive pressure respirator.
-
Scrubbing: All off-gas must pass through a KOH scrubber to neutralize HCl and HF.
Reagents & Materials
-
Substrate: Tetrachloroethylene (PCE), >99% purity.
-
Fluorinating Agent: Anhydrous Hydrogen Fluoride (AHF).
-
Chlorinating Agent: Chlorine gas (
), dry. -
Catalyst: Antimony Pentachloride (
).[2]-
Note:
can be used if pre-chlorinated in situ to .
-
Experimental Workflow
Step 1: Catalyst Activation
-
Charge the Hastelloy autoclave with
(approx. 10-15 wt% relative to PCE feed). -
Cool to 0°C.
-
Introduce Anhydrous HF slowly. The reaction is exothermic.
-
Allow the system to equilibrate to form the active species
/ .
Step 2: Reaction Phase
-
Heat the reactor to 100°C - 120°C .
-
Pressurize to 10 - 15 bar (1.0 - 1.5 MPa). Pressure is vital to keep HF in the liquid phase.
-
Co-feed Tetrachloroethylene and Chlorine gas (
).-
Molar Ratio: HF : PCE should be approx 3.5 : 1 (slight excess of HF).
-
Molar Ratio:
: PCE should be 1.05 : 1 (to ensure full saturation).
-
-
Maintain agitation at 500 RPM.
-
Residence Time: 2 - 4 hours depending on reactor volume.
Step 3: Separation & Purification
-
Degassing: Vent HCl byproduct through a reflux condenser (cooled to -20°C). The condenser returns vaporized HF and organics to the reactor while allowing HCl to escape to the scrubber.
-
Decantation: The crude product mixture separates into two layers:
-
Distillation: Transfer the organic layer to a fractional distillation column.
-
Cut 1 (<40°C): Low boilers (CFC-114, CFC-115).
-
Cut 2 (47-48°C):Target CFC-113 .
-
Residue (>50°C): Under-fluorinated intermediates (CFC-112, Hexachloroethane). Recycle to reactor.
-
Process Engineering & Controls
To ensure reproducibility and safety, the process flow must be closed-loop.
Figure 2: Industrial process flow diagram illustrating the closed-loop recycling of HF and under-fluorinated intermediates.
Validation & Quality Assurance
Trustworthiness in synthesis requires rigorous structural validation.
Isomer Differentiation (NMR)
The most critical quality attribute is the ratio of CFC-113 to CFC-113a.
-
Method:
NMR Spectroscopy. -
CFC-113 (
): Shows a complex second-order coupling pattern (AA'BB' system) or simplified singlets depending on temperature/resolution, but distinct from the signal. -
CFC-113a (
): Shows a distinct singlet for the group (approx -80 to -85 ppm relative to ).
Purity Analysis (GC-MS)
-
Column: DB-624 or equivalent (designed for volatile halogenated organics).
-
Detector: Electron Capture Detector (ECD) for high sensitivity to halogens, or Mass Spec (EI) for structural confirmation.
-
Acceptance Criteria: >99.5% purity; CFC-113a < 0.1%.[6]
References
-
Preparation of CFC-113 via Hydrofluorination. Wikipedia / Industrial Chemistry Archives. Standard industrial route citation. Link[3][7]
-
Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane (Isomerization Context). Google Patents. Differentiates the conditions required for 113 vs 113a. Link
-
Kinetics of chloroform fluorination by HF catalyzed by antimony pentachloride. CoLab / ResearchGate. Establishes the mechanism of Sb(V) ligand exchange relevant to CFC synthesis. Link
-
CFC-113 Physical Properties & Safety Data. PubChem / NIH.[8] Source for boiling points, toxicity, and CAS registry (76-13-1). Link
-
Montreal Protocol on Substances that Deplete the Ozone Layer. UN Environment Programme. Regulatory framework citation. Link
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Kinetics of chloroform fluorination by HF catalyzed by antimony pentachloride | CoLab [colab.ws]
- 3. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 4. JPS58222038A - Preparation of 1,1-dichloro-2,2,2-trifluoroethane - Google Patents [patents.google.com]
- 5. WO1994003417A1 - Process for isomerizing 1,1,2-trichlorotrifluoroethane - Google Patents [patents.google.com]
- 6. US6791001B2 - Process to obtain CFC 113a from CFC 113 - Google Patents [patents.google.com]
- 7. 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | CASRN 76-13-1 | DTXSID6021377 | IRIS | US EPA, ORD [iris.epa.gov]
- 8. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE (FREON 113) | Occupational Safety and Health Administration [osha.gov]
Technical Monograph: 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
[1]
Executive Summary
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) is a fully halogenated chlorofluorocarbon that historically served as a cornerstone solvent in precision cleaning and extraction due to its unique combination of high density, low viscosity, and chemical inertness.[1] While its emissive uses have been largely banned under the Montreal Protocol due to its high Ozone Depletion Potential (ODP), CFC-113 remains critically relevant in the pharmaceutical sector as a chemical feedstock . It is the primary precursor for chlorotrifluoroethylene (CTFE), the monomer used to synthesize Polychlorotrifluoroethylene (PCTFE)—commercially known as Aclar®—which provides the essential moisture barrier in high-stability pharmaceutical blister packaging.
This guide analyzes the physicochemical profile of CFC-113, its stability mechanisms, and its transformation pathways, providing a reference for professionals handling legacy inventories or feedstock processes.
Part 1: Molecular Architecture & Physicochemical Profile
CFC-113 differs from other common solvents (like dichloromethane or acetone) due to its lack of hydrogen atoms. The carbon backbone is saturated with heavy halogens (Cl and F), imparting extreme non-polarity and density.
Core Physical Constants
The following data represents standard values for high-purity CFC-113 (Freon® 113, Genetron® 113).
| Property | Value | Unit | Relevance to Application |
| Molecular Formula | C₂Cl₃F₃ | - | High halogen density |
| Molecular Weight | 187.38 | g/mol | Heavy vapor; settles in low areas |
| Boiling Point | 47.6 | °C | Ideal for vapor degreasing; easy recovery |
| Melting Point | -35.0 | °C | Liquid over wide operating range |
| Density (25°C) | 1.56 | g/cm³ | High specific gravity aids in particulate displacement |
| Viscosity (25°C) | 0.68 | cP | Extremely low; penetrates micron-scale crevices |
| Surface Tension | 17.3 | dyne/cm | High wetting capability (low contact angle) |
| Vapor Pressure (20°C) | 284 | mmHg | High volatility; requires sealed containment |
| Solubility (in H₂O) | 0.017 | % w/w | Immiscible; excellent for dewatering |
| Kauri-Butanol Value | 31 | - | Mild solvent; safe for most plastics/elastomers |
Structural Analysis & Solvency Mechanics
The molecule consists of two tetrahedral carbons: one bonded to two chlorines and one fluorine (-CCl₂F), and the other to one chlorine and two fluorines (-CClF₂).[2]
-
Chemical Inertness: The C-F bond energy (~485 kJ/mol) protects the carbon backbone from oxidative attack.
-
Solvency Profile: The "soft" electron clouds of the three chlorine atoms provide Van der Waals interactions sufficient to dissolve non-polar oils and greases, while the fluorine atoms reduce surface tension. This made CFC-113 uniquely capable of cleaning delicate electronics without dissolving the plastic substrates.
Part 2: Chemical Stability & Reactivity
Stability Profile
CFC-113 is chemically inert under standard laboratory conditions. It is resistant to:
-
Hydrolysis: Does not react with water, even at boiling temperatures.
-
Oxidation: Non-flammable; does not react with oxygen or standard oxidizers.
-
Acids/Bases: Stable against dilute acids and bases.
Reactivity Hazards (Critical Safety)
Despite its stability, CFC-113 poses specific reactive hazards that must be managed in process environments:
-
Alkali & Alkaline Earth Metals: Reacts violently with Sodium (Na), Potassium (K), Barium (Ba), and powdered Aluminum (Al) or Magnesium (Mg). This can lead to defluorination and explosion.
-
Thermal Decomposition: When exposed to open flames or surfaces >300°C, it decomposes to form toxic acid halides, including Phosgene (COCl₂) , Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF).
Part 3: Synthesis & Pharmaceutical Feedstock Utility
While direct use is restricted, CFC-113 is the metabolic parent of the PCTFE polymer chain. Understanding this pathway is essential for supply chain validation in drug packaging.
Synthesis Workflow (The Swarts Reaction)
Historically, CFC-113 was produced via the fluorination of hexachloroethane.
-
Precursor: Hexachloroethane (C₂Cl₆)[1]
-
Reagent: Anhydrous Hydrogen Fluoride (HF)
-
Catalyst: Antimony Pentachloride (SbCl₅)
The Feedstock Pathway: CFC-113 to Aclar® (PCTFE)
The pharmaceutical industry relies on CFC-113 as the starting material for Polychlorotrifluoroethylene (PCTFE). PCTFE films (Aclar®) provide the highest moisture barrier of any clear thermoplastic, essential for stabilizing moisture-sensitive APIs.
Figure 1: The Critical Feedstock Pathway This diagram illustrates how CFC-113 is dechlorinated to form the CTFE monomer, which is then polymerized.
Caption: Transformation of CFC-113 into PCTFE pharmaceutical packaging via zinc-mediated dechlorination.[3][2][4][5]
Part 4: Analytical Identification
When analyzing legacy samples or verifying feedstock purity, CFC-113 is identified via the following spectral signatures.
Infrared Spectroscopy (FTIR)
The spectrum is dominated by intense halogen stretches in the fingerprint region.
-
C-F Stretch: Strong, broad bands between 1000–1350 cm⁻¹.
-
C-Cl Stretch: Strong bands between 600–800 cm⁻¹.
-
Absence of C-H: Notable lack of C-H stretching absorption around 2900–3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Silent (No protons). This is a definitive negative test.
-
¹⁹F NMR: Shows two distinct signals corresponding to the -CFCl₂ (fluorine on C1) and -CF₂Cl (fluorines on C2) environments.
Part 5: Environmental Fate & Toxicology
Ozone Depletion Mechanism
CFC-113 has an Ozone Depletion Potential (ODP) of 0.8 (relative to CFC-11 = 1.0) and a long atmospheric lifetime (~85 years). It is inert in the troposphere, allowing it to migrate to the stratosphere where UV radiation initiates homolytic cleavage of the C-Cl bond.
Figure 2: Stratospheric Degradation Cycle The catalytic destruction of ozone driven by CFC-113 photolysis.
Caption: The catalytic cycle where one CFC-113 molecule can destroy thousands of ozone molecules.
Toxicology & Safety
-
Acute Toxicity: Low. LC50 (Rat) is ~52,000 ppm (4 hours).
-
Cardiac Sensitization: This is the primary lethal risk. High concentrations (>2,000 ppm) sensitize the myocardium to epinephrine (adrenaline), leading to potentially fatal arrhythmias.
-
Protocol: Avoid stress or exertion if exposed to high vapors.
-
-
Occupational Exposure Limit (OSHA PEL): 1,000 ppm (TWA).[4][6]
References
-
National Institute of Standards and Technology (NIST). 1,1,2-Trichloro-1,2,2-trifluoroethane - Thermophysical Properties of Fluid Systems. NIST Chemistry WebBook, SRD 69.[7] Available at: [Link]
-
United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer: 2018 Assessment Report. Ozone Secretariat. Available at: [Link]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. NIOSH Pocket Guide to Chemical Hazards: 1,1,2-Trichloro-1,2,2-trifluoroethane. Available at: [Link]
- Honeywell Specialty Materials.Genetron® 113 Technical Data Sheet. (Historical Reference for Physical Constants).
Sources
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. ldeo.columbia.edu [ldeo.columbia.edu]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Narrowing feedstock exemptions under the Montreal Protocol has multiple environmental benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physics.purdue.edu [physics.purdue.edu]
- 7. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- [webbook.nist.gov]
Executive Summary: The Paradox of Stability
Technical Monograph: Trichlorotrifluoroethane (CFC-113) in Chemical Synthesis & Legacy Analysis
Trichlorotrifluoroethane (CFC-113, CAS 76-13-1) represents a critical paradox in modern chemical engineering. Historically revered for its chemical inertness, non-flammability, and unique solvent properties, it became a cornerstone in pharmaceutical extraction, electronics cleaning, and analytical chemistry. Today, it is strictly regulated under the Montreal Protocol as a Class I Ozone Depleting Substance (ODS).
However, CFC-113 remains relevant to the drug development and chemical research sectors for two distinct reasons:
-
Feedstock Utility: It serves as a vital precursor in the synthesis of Trifluoroacetic Acid (TFA) and HFC-134a —reagents and propellants essential to the pharmaceutical industry.
-
Legacy Protocol Transition: Researchers frequently encounter legacy data or methods (e.g., EPA 413.1) relying on CFC-113, necessitating scientifically robust transition strategies to modern solvents without compromising data continuity.
This guide provides a technical deep-dive into the physicochemical profile of CFC-113, its "hidden" role in modern synthesis, and validated protocols for replacing it in analytical workflows.
Physicochemical Profile & Safety
CFC-113 is a dense, colorless liquid with a sweet, chloroform-like odor. Its high density and low surface tension allow it to penetrate intricate geometries (useful in cleaning) and form distinct layers in extractions.
Table 1: Critical Physicochemical Properties of CFC-113
| Property | Value | Relevance to Research |
| Molecular Formula | C₂Cl₃F₃ | High halogen content confers non-flammability. |
| Molecular Weight | 187.37 g/mol | Heavy vapor; accumulates in low-lying areas. |
| Boiling Point | 47.6 °C | Ideal for reflux; easily removed by rotary evaporation. |
| Density (25°C) | 1.56 g/mL | Forms the bottom layer in water extractions (unlike hexane). |
| Solubility (Water) | ~0.017% (170 ppm) | Excellent for liquid-liquid extraction of non-polar analytes. |
| Vapor Pressure | 284 mmHg (20°C) | Highly volatile; requires well-ventilated hoods. |
| Refractive Index | 1.3557 | Low RI; historically used in optical detection methods. |
| ODP | 0.8 – 1.0 | High Ozone Depletion Potential; strictly banned for emissive uses. |
Toxicological & Safety Protocol
While CFC-113 has low acute oral toxicity (LD50 > 43 g/kg in rats), it presents specific inhalation hazards critical for lab safety:
-
Cardiac Sensitization: Exposure to high concentrations (>2,000 ppm) can sensitize the myocardium to epinephrine, leading to potentially fatal arrhythmias. Protocol: Avoid use in high-stress animal models or situations where endogenous adrenaline may be elevated.
-
Asphyxiation: Vapors are heavier than air (6.5x). Use only in downdraft hoods or well-ventilated areas.
The Feedstock Exemption: Modern Synthetic Utility
Despite the general ban, CFC-113 retains a "Feedstock Exemption" under the Montreal Protocol. It is not used as an end-product but as a transient intermediate. For drug developers, this pathway is the primary source of Trifluoroacetic Acid (TFA) , a ubiquitous ion-pairing agent in HPLC and peptide synthesis.
Mechanism: The Isomerization Pathway
The symmetric CFC-113 is isomerized to the asymmetric CFC-113a (1,1,1-trichloro-2,2,2-trifluoroethane), which is chemically more reactive and serves as the branch point for fluorinated derivatives.[1]
Figure 1: CFC-113 as a Feedstock for Pharma-Reagents
Caption: Isomerization of CFC-113 to CFC-113a enables the production of TFA (peptide synthesis) and HFC-134a (inhaler propellant).[1][2][3][4]
Legacy Analytical Applications & Transition
Historically, CFC-113 was the solvent of choice for EPA Method 413.1 (Oil and Grease) . Its selection was based on a specific property: Infrared Transparency . CFC-113 has no C-H bonds, meaning it does not absorb in the IR region (2930 cm⁻¹) where hydrocarbons are detected.
The Transition Challenge
Modern labs must replicate these legacy results using environmentally compliant solvents. The standard replacement is EPA Method 1664A , which uses n-Hexane .
Comparative Protocol: Gravimetric Analysis
| Feature | Legacy (CFC-113) | Modern (n-Hexane) | Technical Adjustment Required |
| Layer Separation | Solvent is heavier than water (Bottom Layer). | Solvent is lighter than water (Top Layer). | Critical: Separatory funnel procedure must be inverted. Drain water first, then collect solvent. |
| Evaporation | Boiling Point 47.6°C. | Boiling Point 69°C. | Increase water bath temperature; ensure complete drying (hexane retains water more than CFC-113). |
| Polarity | Non-polar but solubilizes some phenols. | Strictly non-polar. | Hexane may extract less "polar" grease fractions; results may differ slightly (Method Defined Parameter). |
Workflow: Selecting a Replacement Solvent
When encountering a legacy protocol citing CFC-113, use this decision logic to select a valid alternative.
Figure 2: Solvent Replacement Decision Tree
Caption: Logic flow for replacing CFC-113. For IR analysis, S-316 (dimer/trimer of chlorotrifluoroethylene) is the only viable C-H free alternative.
Environmental Impact: The Ozone Mechanism[4]
To understand the regulatory rigidity, one must understand the mechanism. CFC-113 is stable in the troposphere (lifetime ~85 years) but photolyzes in the stratosphere, releasing chlorine radicals that catalytically destroy ozone.
Figure 3: Ozone Depletion Cycle
Caption: A single Chlorine radical released from CFC-113 can destroy up to 100,000 Ozone molecules via this catalytic cycle.
References
-
Adcock, K. E., et al. (2018).[5] "Continued increase of CFC-113a mixing ratios in the global atmosphere: emissions, occurrence and potential drivers." Atmospheric Chemistry and Physics. Link
-
U.S. Environmental Protection Agency. (1999). "Method 1664, Revision A: N-Hexane Extractable Material (HEM) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry." EPA-821-R-98-002. Link
-
Laube, J. C., et al. (2014).[5] "Newly detected ozone-depleting substances in the atmosphere."[5] Nature Geoscience. Link
-
U.S. Environmental Protection Agency. (1978). "Method 413.1: Oil and Grease, Total Recoverable (Gravimetric, Separatory Funnel Extraction)." Legacy Storet No. 00556. Link
-
Michaelson, J. B., & Huntsman, D. J. (1968). "Oral Toxicity Study of 1,2,2-Trichloro-1,1,2-trifluoroethane." Journal of Medicinal Chemistry. Link
Sources
- 1. WO1994003417A1 - Process for isomerizing 1,1,2-trichlorotrifluoroethane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. Narrowing feedstock exemptions under the Montreal Protocol has multiple environmental benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
Thermodynamic Profiling and Phase Behavior of CFC-113: A Retrospective Baseline for Green Solvent Development
Prologue: The Solvent That Shaped an Era
For decades, 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) served as the gold standard solvent in pharmaceutical drug development, lipid extraction, and medical device manufacturing. Its dominance was not an accident; it was dictated by a highly specific thermodynamic signature. CFC-113 offered a rare combination of non-flammability, high liquid density, and an exceptionally mild boiling point.
While the Montreal Protocol necessitated the phase-out of CFC-113 due to its high ozone depletion potential (ODP), modern drug development professionals and chemical engineers still rely on its thermodynamic profile. Today, the thermophysical parameters of CFC-113 serve as the ultimate "target baseline" for engineering next-generation green solvents (such as hydrofluoroethers and supercritical CO₂). This whitepaper deconstructs the thermodynamic architecture of CFC-113, explains the causality behind its historical utility, and outlines the self-validating experimental protocols used to measure phase behavior.
I. The Thermodynamic Architecture of CFC-113
To engineer a replacement solvent, one must first quantify the thermodynamic properties that made the original so effective. Quantitative values for phase change behavior and Antoine equation parameters are sourced directly from the authoritative [1].
Quantitative Thermodynamic Data
| Thermodynamic Property | Value | Unit | Context / Condition |
| Molecular Weight | 187.376 | g/mol | Standard Atomic Weights |
| Boiling Point | 47.7 | °C | At 1.013 bar (1 atm) |
| Critical Temperature ( | 214.1 | °C | Defines supercritical boundaries |
| Critical Pressure ( | 3.41 | MPa | Upper limit for vapor-liquid equilibrium |
| Liquid Density | 1.56 | g/cm³ | At 25 °C |
| Enthalpy of Vaporization ( | 27.04 | kJ/mol | At 298 K |
| Antoine Coefficient | 4.02936 | - | |
| Antoine Coefficient | 1112.856 | - | Valid range: 247.67 K to 356.5 K |
| Antoine Coefficient | -44.119 | - | - |
(Note: The Antoine Equation is expressed as
II. The Causality of Phase Behavior in Drug Development
In pharmaceutical extraction, solvent selection is never arbitrary; it is a direct consequence of thermodynamic causality.
-
High Liquid Density (1.56 g/cm³) : In liquid-liquid extractions (e.g., separating an Active Pharmaceutical Ingredient (API) from an aqueous cellular broth), phase separation speed is governed by the density differential between the two liquids. Because CFC-113 is significantly denser than water (1.0 g/cm³), the organic phase rapidly and cleanly settles at the bottom of the separatory funnel. This allowed for seamless, automated bottom-draining of the API-rich solvent.
-
Low Enthalpy of Vaporization (27.04 kJ/mol) & Low Boiling Point (47.7 °C) : Many complex APIs and lipid structures are thermally labile (heat-sensitive). Once the API was extracted, the solvent needed to be removed. CFC-113’s low
meant it required very little energy to transition from liquid to gas. Researchers could flash off the solvent under a mild vacuum at room temperature, ensuring zero thermal degradation of the delicate pharmaceutical compounds.
III. Self-Validating Protocol: Precision Vapor Pressure Ebulliometry
To accurately model solvent recovery systems or validate new green solvents against the CFC-113 baseline, researchers must empirically determine vapor pressure across a temperature gradient. The Static Ebulliometric Method is the gold standard.
Expertise & Causality : Unlike dynamic methods, the static method isolates the fluid in a closed vacuum system. This prevents the loss of highly volatile components during measurement, ensuring the mole fraction of the pure substance remains exactly 1.0 throughout the thermal gradient.
Step-by-Step Methodology
Step 1: Apparatus Calibration
-
Action : Calibrate the Platinum Resistance Thermometer (PRT) and the piezoresistive pressure transducer against NIST-traceable standards.
-
Causality : Micro-fluctuations in temperature exponentially impact vapor pressure readings. A PRT accurate to ±0.01 K ensures the thermodynamic state is precisely known before any data is logged.
Step 2: Sample Degassing (Freeze-Pump-Thaw)
-
Action : Submerge the sample cell containing the solvent in liquid nitrogen (77 K) until it freezes solid. Evacuate the headspace using a turbomolecular pump to
mbar. Isolate the cell, thaw the sample to room temperature, and repeat this cycle 3 to 5 times. -
Causality : Dissolved atmospheric gases (N₂, O₂) exert their own partial pressures. According to Dalton's Law of Partial Pressures (
), failing to remove these non-condensable gases artificially inflates the total pressure reading, entirely corrupting the pure-component phase equilibrium data.
Step 3: Thermal Equilibration
-
Action : Submerge the degassed sample cell in a highly stable thermostatic liquid bath. Increment the temperature in 5 K steps. Allow the system to rest until
K/min and kPa/min. -
Causality : Thermodynamic equilibrium requires a uniform kinetic energy distribution across the liquid-vapor interface. Premature readings capture transient states, not true equilibrium.
Step 4: P-T Data Acquisition
-
Action : Record the absolute pressure and temperature. Repeat across the target temperature range (e.g., 250 K to 350 K) on both a heating and a cooling cycle.
Step 5: Clausius-Clapeyron Cross-Validation (Self-Validating System)
-
Action : Plot
versus . Compare the heating curve against the cooling curve. -
Trustworthiness : This is the protocol's built-in self-validation mechanism. A strictly linear relationship confirms that the enthalpy of vaporization remained constant. Furthermore, if the hysteresis (deviation) between the heating and cooling curves exceeds 0.1%, it immediately flags a micro-leak in the vacuum seal or thermal degradation of the analyte, invalidating the run before erroneous data can be used.
Fig 1: Self-validating static method protocol for highly accurate vapor pressure determination.
IV. In-Silico to Empirical: Engineering the Next Generation
Because CFC-113 can no longer be used, drug development professionals utilize its thermodynamic baseline to screen environmentally benign alternatives. By mapping the target parameters (Boiling point
Fig 2: Thermodynamic-driven workflow for screening and validating CFC-113 solvent alternatives.
By rigorously adhering to the thermodynamic principles and self-validating empirical protocols outlined above, the pharmaceutical industry can successfully transition to sustainable solvents without sacrificing the extraction efficiency or thermal safety historically provided by CFC-113.
References
-
National Institute of Standards and Technology (NIST). "Ethane, 1,1,2-trichloro-1,2,2-trifluoro-". NIST Chemistry WebBook, SRD 69. Available at:[Link]
Sources
environmental fate and impact of trichlorotrifluoroethane
Executive Summary: The "Ghost" in the Matrix
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) represents a critical case study in environmental persistence. Once the "gold standard" solvent for drug synthesis, precision cleaning of medical devices, and dry cleaning due to its chemical inertness and low flammability, it is now a legacy contaminant of global concern.
For drug development professionals and researchers, CFC-113 is not merely a historical footnote; it is a persistent variable in environmental risk assessments (ERA) and a potential background contaminant in older manufacturing facilities. Its high volatility allows it to cycle rapidly between water and air, while its chemical stability grants it an atmospheric lifetime exceeding 80 years.[1] This guide synthesizes the physicochemical drivers of its fate, its degradation pathways, and the rigorous analytical protocols required for its detection at trace levels.
Physicochemical Profile
The fate of CFC-113 is dictated by its "hydrophobic volatility." It partitions strongly out of water into air but, once trapped in anaerobic groundwater, becomes recalcitrant.
Table 1: Core Physicochemical Properties of CFC-113
| Property | Value | Environmental Implication |
| CAS Number | 76-13-1 | Unique identifier for regulatory tracking. |
| Molecular Weight | 187.38 g/mol | Dense vapor; tends to pool in low-lying areas if not dispersed. |
| Boiling Point | 47.7 °C | High volatility; rapid evaporation from surface spills. |
| Vapor Pressure | 285 mmHg (20°C) | Drives rapid mass transfer from soil/water to the atmosphere. |
| Water Solubility | 170 mg/L (25°C) | Low solubility limits dissolved plume migration but acts as a long-term source (DNAPL). |
| Henry’s Law Constant | ~0.5 atm-m³/mol | Extremely High. Indicates dominant partitioning into the gas phase. |
| Octanol-Water Partition (log Kow) | 3.16 | Moderate potential for bioaccumulation in lipid-rich tissues. |
| Atmospheric Lifetime | ~85-90 Years | Allows transport to the stratosphere; high Ozone Depletion Potential (ODP = 0.8). |
Environmental Fate Mechanisms
Atmospheric Fate (The Primary Sink)
Because CFC-113 is chemically inert in the troposphere (resistant to hydroxyl radical attack), it migrates slowly to the stratosphere. There, high-energy UV radiation (<220 nm) cleaves the C-Cl bonds, releasing chlorine radicals that catalyze ozone destruction.[2]
Groundwater Fate (The Anaerobic Pathway)
In subsurface environments, CFC-113 is denser than water (DNAPL). While resistant to aerobic biodegradation, it undergoes reductive dechlorination under strictly anaerobic conditions (methanogenic or sulfate-reducing zones). This process is critical for researchers evaluating natural attenuation.
Mechanism:
-
Dihaloelimination: Removal of two halogens (Cl and F) to form a double bond.
-
Hydrogenolysis: Replacement of a halogen with hydrogen.
Diagram 1: Anaerobic Degradation Pathway of CFC-113 This pathway highlights the transformation from the parent compound to toxic olefinic intermediates.
Caption: Anaerobic reductive pathway of CFC-113 yielding fluorinated ethenes (CTFE, TFE).[3][4][5][6][7]
Biological Impact & Toxicity
While CFC-113 has low acute toxicity compared to chlorinated solvents like carbon tetrachloride, it poses specific physiological risks, particularly cardiac sensitization —a phenomenon where the heart becomes hypersensitive to adrenaline, leading to arrhythmias.[8]
Table 2: Toxicological Summary
| Endpoint | Observation | Relevance to Safety |
| Acute Toxicity (Inhalation) | LC50 (Rat) > 52,000 ppm (4h) | Very low acute lethality; asphyxiation is the primary high-dose risk. |
| Cardiac Sensitization | Threshold ~2,000 - 5,000 ppm | Critical. Exposure to high vapors + stress (adrenaline) can cause fatal arrhythmia. |
| Dermal Exposure | Mild Irritant | Defatting of skin (solvent dermatitis). |
| Carcinogenicity | Not classifiable (IARC Group 3) | Limited evidence in humans; some equivocal animal data. |
| Ecotoxicity | Low acute aquatic toxicity | Rapid volatilization reduces exposure duration for aquatic life. |
Analytical Protocol: Detection in Water/Soil
Methodology: Modified EPA Method 8260 (Purge and Trap GC-MS). Rationale: Due to the extreme volatility of CFC-113 (Henry's Constant ~0.5), standard liquid-liquid extraction results in massive analyte loss. Purge and Trap (P&T) is the only self-validating method for quantitative recovery.
Protocol Workflow
-
Sample Collection:
-
Collect samples in 40mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa.
-
Crucial: Zero headspace. Any air bubble acts as a sink for CFC-113, biasing results low.
-
Preserve with HCl (pH < 2) to inhibit biological activity.
-
-
Purge and Trap (Concentration):
-
Sample (5mL) is purged with inert helium gas.
-
VOCs are transferred to a sorbent trap (Tenax/Silica Gel/Charcoal).
-
Note: CFC-113 is "light"; ensure the trap includes a hydrophobic section to prevent water management issues.
-
-
Desorption & GC Separation:
-
Trap is heated rapidly; analytes are backflushed onto the GC column.
-
Column: DB-624 or equivalent (specialized for volatiles).
-
Run Time: CFC-113 elutes early; ensure resolution from other light gases (e.g., Vinyl Chloride).
-
-
Mass Spectrometry (Detection):
-
Scan Mode: Full scan for identification.
-
SIM Mode (Selected Ion Monitoring): Use for trace quantification.
-
Primary Quant Ion: m/z 101 or 103 (C2F3Cl+ fragment).
-
Secondary Ions: m/z 151, 153.
-
Diagram 2: Analytical Workflow (EPA 8260 Adaptation)
Caption: Purge and Trap GC-MS workflow for volatile CFC-113 analysis.
Remediation Strategies
-
Abiotic Reduction (ZVI): Zero-Valent Iron (ZVI) permeable reactive barriers can degrade CFC-113 via abiotic reductive dechlorination. This is often faster than biological methods for this specific compound.
-
Air Stripping: Highly effective due to the high Henry's Law constant, but requires off-gas treatment (GAC filtration) to prevent atmospheric release.
-
Monitored Natural Attenuation (MNA): Only viable if breakdown products (CTFE) are being managed and the plume is stable.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Ozone-Depleting Substances: Class I Substances. Retrieved from [Link]
-
Lickley, M., et al. (2021).[2] Quantifying the specific atmospheric lifetime and emissions of CFC-113. MIT Earth, Atmospheric and Planetary Sciences. Retrieved from [Link]
-
Battelle Memorial Institute. (2019). Biotic and Abiotic Degradation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113).[9] Retrieved from [Link]
-
Lesage, S., et al. (1990). Degradation of CFC-113 under anaerobic conditions. Environment Canada. Retrieved from [Link]
-
Sander, R. (2015). Compilation of Henry's law constants (version 4.0) for water as solvent. Atmospheric Chemistry and Physics. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. columbia.edu [columbia.edu]
- 3. www2.mst.dk [www2.mst.dk]
- 4. researchgate.net [researchgate.net]
- 5. USGS Groundwater Dating Lab [water.usgs.gov]
- 6. ldeo.columbia.edu [ldeo.columbia.edu]
- 7. Chlorofluorocarbons, fully halogenated (EHC 113, 1990) [inchem.org]
- 8. Executive Summary - Toxicity of Alternatives to Chlorofluorocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Structural Dynamics and Analytical Utility of Trichlorotrifluoroethane (CFC-113): A Comprehensive Technical Whitepaper
Executive Overview
Trichlorotrifluoroethane, predominantly existing as the isomer 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), is a fully halogenated chlorofluorocarbon with the chemical formula
This whitepaper deconstructs the bonding dynamics of CFC-113, explains the causality behind its unique physicochemical profile, and details the self-validating experimental protocols that once made it the gold standard for spectroscopic extraction.
Molecular Architecture and Bonding Thermodynamics
The structural integrity of CFC-113 is defined by its
-
Steric Shielding and Chemical Inertness: The molecule is surrounded by a dense electron "sheath" formed by three fluorine and three chlorine atoms[2]. Fluorine, being the most electronegative element, draws electron density away from the carbon-carbon bond. This intense inductive effect, combined with the physical bulk of the chlorine atoms, creates a steric barricade that effectively blocks nucleophilic attack, rendering the molecule exceptionally inert under standard laboratory conditions.
-
Bond Dissociation Energies: The stability of CFC-113 is rooted in its carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry (averaging ~485 kJ/mol). The carbon-chlorine (C-Cl) bonds are comparatively weaker (~330 kJ/mol), which dictates the molecule's eventual degradation pathway in the upper atmosphere.
-
Molecular Polarity: Although individual C-F and C-Cl bonds are highly polar, the tetrahedral geometry around the carbon atoms and the specific distribution of halogens in the 1,1,2-isomer result in a relatively low net molecular dipole moment. This near-non-polar characteristic dictates its solvent behavior.
Physicochemical Profile: The Causality of Molecular Design
The macroscopic properties of CFC-113 are direct manifestations of its microscopic bonding environment. The table below summarizes these properties and the mechanistic causality behind them[1][3].
| Property | Value | Mechanistic Causality |
| Molecular Weight | 187.37 g/mol | Sum of a fully halogenated ethane backbone. |
| Boiling Point | 47.7 °C | Complete absence of hydrogen bonding restricts intermolecular interactions to weak London dispersion forces, allowing high volatility despite high mass. |
| Melting Point | -35 °C | The asymmetric distribution of halogens (1,1,2 configuration) disrupts optimal solid-state crystal lattice packing. |
| Density (20 °C) | 1.56 g/mL | The high atomic mass of Cl and F atoms densely packed around a short carbon backbone results in a liquid significantly heavier than water. |
| Vapor Pressure | 285 mmHg (20 °C) | Weak intermolecular forces allow rapid and easy phase transition from liquid to gas at room temperature. |
| Water Solubility | 170 mg/L | The lack of hydrogen-bond donors/acceptors and overall low polarity prevents favorable thermodynamic mixing with polar water molecules. |
Spectroscopic Utility: The "Transparent" Solvent
In pharmaceutical and environmental sciences, quantifying residual lipids, petroleum hydrocarbons, and greases is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy is the preferred analytical technique for this, relying on the measurement of aliphatic C-H stretching vibrations (specifically the methyl group absorbance at 1370–1380 cm⁻¹ and 2800-3000 cm⁻¹)[4].
The Causality of Solvent Selection: Most organic solvents (like hexane or toluene) contain C-H bonds, which absorb heavily in the exact infrared regions needed to detect the target analytes, causing massive spectral interference. Because CFC-113 is fully halogenated and contains absolutely zero C-H bonds, it is completely "transparent" in these critical IR windows[4][5]. This optical clarity, combined with its ability to dissolve non-polar lipids while rejecting water, made it the foundational solvent for historical regulatory standards, including EPA Method 418.1 and Standard Methods 5520[5][6].
Self-Validating Experimental Protocol: Liquid-Liquid Extraction for FTIR
The following protocol details the extraction of total petroleum hydrocarbons (TPH) or lipids from an aqueous sample using CFC-113. This methodology is designed as a self-validating system , ensuring that physical constants (like density) and control blanks inherently verify the success of the extraction[7][8].
Step-by-Step Methodology
-
Method Blank Initialization: Before processing the sample, process a 900 mL demineralized water blank through the exact steps below. Validation: If the blank yields an FTIR signal corresponding to >4.0 mg of extractable matter, the CFC-113 solvent batch is contaminated and must be replaced[8].
-
Sample Acidification: Add 5 mL of 1:1 Sulfuric Acid (
) to 900 mL of the aqueous sample to drop the pH below 2.0. Causality: Acidification protonates organic acids (like fatty acids), converting them from water-soluble ionic salts into non-polar, solvent-soluble neutral molecules. -
Solvent Introduction: Add 25 mL of CFC-113 to the separatory funnel.
-
Agitation & Venting: Vigorously shake the funnel for 2 minutes. Stop frequently to vent the stopcock. Causality: CFC-113 has a high vapor pressure (285 mmHg)[1]; the heat from friction and ambient air causes rapid volatilization, which will dangerously pressurize the glass funnel if not vented.
-
Gravimetric Phase Separation: Allow the mixture to stand for 10 minutes. Validation: Because CFC-113 has a density of 1.56 g/mL, it will reliably and sharply form the bottom layer beneath the aqueous phase (1.00 g/mL). If an emulsion forms, the stark density differential ensures it will break over time.
-
Anhydrous Filtration: Drain the bottom CFC-113 layer through a filter paper packed with anhydrous sodium sulfate (
). Causality: Water absorbs strongly in the IR spectrum. acts as a chemical scavenger, binding any micro-droplets of water to form a solid hydrate, ensuring the final extract is optically dry. -
FTIR Quantification: Transfer the dried extract to a quartz cuvette and measure absorbance at 1378 cm⁻¹[4].
Workflow for liquid-liquid extraction of hydrocarbons using CFC-113 for FTIR analysis.
Stratospheric Photochemistry and Phase-Out
Despite its perfection as a laboratory solvent, CFC-113's defining characteristic—its extreme chemical inertness—became its fatal flaw. Because it does not react with hydroxyl radicals or rain out of the troposphere, CFC-113 has an atmospheric lifetime of up to 90 years[1]. This allows it to slowly diffuse into the stratosphere.
Once in the stratosphere, the molecule is subjected to high-energy ultraviolet (UV) radiation (190-225 nm)[1]. While the C-F bonds remain intact, this UV energy is sufficient to homolytically cleave the weaker C-Cl bond.
The Catalytic Destruction Cycle:
-
Initiation:
[1] -
Propagation 1: The highly reactive chlorine radical (
) attacks an ozone molecule ( ), stealing an oxygen atom to form chlorine monoxide ( ) and oxygen gas ( ). -
Propagation 2: The
radical reacts with a free oxygen atom ( ), releasing and regenerating the original radical[1].
Because the chlorine radical is regenerated, a single CFC-113 molecule can catalyze the destruction of up to 100,000 ozone molecules before the radical is eventually sequestered[1].
Stratospheric photochemical degradation of CFC-113 and catalytic ozone destruction cycle.
Conclusion
Trichlorotrifluoroethane represents a fascinating paradox in chemical engineering. Its molecular structure—a heavily shielded, fully halogenated ethane derivative—granted it unparalleled physicochemical properties: high density, low toxicity, non-flammability, and complete infrared transparency. These traits made it an indispensable tool for drug development and environmental monitoring. However, the exact thermodynamic stability that made it useful on Earth's surface allowed it to act as a potent ozone-depleting agent in the stratosphere. Today, analytical methodologies have evolved to use environmentally benign alternatives like cyclohexane or specialized fluorinated trimers (e.g., S-316)[4][6], but the legacy of CFC-113 remains a textbook example of how molecular bonding dictates both localized utility and global environmental impact.
References
-
National Institutes of Health (NIH). "1,1,2-Trichloro-1,2,2-trifluoroethane (freon 113) - PubChem". PubChem.[Link]
-
Wikipedia. "1,1,2-Trichloro-1,2,2-trifluoroethane". Wikipedia, The Free Encyclopedia.[Link]
-
Standard Methods For the Examination of Water and Wastewater. "5520 OIL AND GREASE". Standard Methods.[Link]
-
Agilent Technologies. "Environmentally friendly oil in water analysis by FTIR spectroscopy, based on ASTM D7678-11". Agilent Application Notes.[Link]
-
National Environmental Methods Index (NEMI). "Oil and grease, extractable from bottom material, extraction-gravimetric (O-5108-83)". USGS.[Link]
-
IntechOpen. "Reflectance Spectroscopy as a Tool for Monitoring Contaminated Soils". IntechOpen Publications.[Link]
-
Britannica. "Chlorotrifluoroethylene". Encyclopedia Britannica.[Link]
Sources
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. Chlorotrifluoroethylene | Nonflammable, Nonreactive, Inert | Britannica [britannica.com]
- 3. 1,1,2-Trichloro-1,2,2-trifluoroethane (freon 113) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Reflectance Spectroscopy as a Tool for Monitoring Contaminated Soils | IntechOpen [intechopen.com]
- 6. standardmethods.org [standardmethods.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nemi.gov [nemi.gov]
Technical Deep Dive: Trichlorotrifluoroethane (CFC-113) Solubility Profile & Modern Transition Strategies
[1]
Executive Summary: The "Lost Gold Standard"
Trichlorotrifluoroethane (CFC-113, Freon® 113) was historically the solvent of choice for precision cleaning and extraction in pharmaceutical manufacturing and analytical chemistry. Its unique combination of high density (1.56 g/mL), low surface tension, and non-flammability made it the "gold standard" for extracting lipophilic residues and particulate matter.
While production has ceased under the Montreal Protocol due to its Ozone Depletion Potential (ODP), CFC-113 remains a critical reference point.[1] Many legacy drug master files (DMFs) and cleaning validation protocols are built on CFC-113 baselines.[1] Understanding its solubility mechanism is essential for two reasons:
Physicochemical Core: The Mechanism of Solvation
CFC-113 functions primarily through London Dispersion Forces .[1] Its symmetrical, halogenated structure creates a non-polar environment that is highly effective at solvating non-polar hydrocarbons, lipids, and siloxanes, while remaining immiscible with water and polar solutes.[1]
Hansen Solubility Parameters (HSP)
To scientifically select a replacement or understand CFC-113's efficiency, we must look at its thermodynamic coordinates.[1] The Hansen Solubility Parameters divide the total cohesive energy into three components: Dispersion (
Table 1: Hansen Solubility Parameters for CFC-113
| Parameter | Value (MPa | Mechanistic Interpretation |
| Dispersion ( | 14.7 | High capacity for van der Waals interactions; excellent for oils/greases.[1] |
| Polarity ( | 1.6 | Very low polarity; unable to solvate ionic species or polar drugs.[1] |
| H-Bonding ( | 0.0 | Zero hydrogen bonding capability; immiscible with water/alcohols.[1] |
Note: Values derived from standard reference datasets converted from (cal/cm³)
Visualization of the Solvation Sphere
The following diagram illustrates the "Solubility Sphere" of CFC-113. Solutes falling within the green zone (low polarity/H-bonding) are soluble, while those in the red zone are insoluble.
Figure 1: Solvation mechanism of CFC-113 based on Hansen Solubility Parameters.[1] The solvent excels at mobilizing non-polar residues while rejecting polar contaminants.
Solubility Landscape & Miscibility Data[6]
For researchers performing liquid-liquid extractions or partitioning studies, knowing the miscibility profile is critical.[1] CFC-113 is often used to extract organic phases from aqueous layers.[1]
Table 2: Miscibility of CFC-113 with Common Laboratory Solvents [2]
| Solvent | Miscibility | Application Note |
| Ethanol (Absolute) | Miscible | Used in azeotropic blends for enhanced cleaning.[1] |
| Methanol | Miscible | Caution:[1] Azeotropes may form; increases polarity slightly.[1] |
| Chloroform | Miscible | Excellent for mobilizing halogenated compounds.[1] |
| Diethyl Ether | Miscible | Historical standard for lipid extraction.[1] |
| Acetone | Miscible | Good for general organic synthesis workups.[1] |
| Hexane | Miscible | Often interchangeable for non-polar extraction.[1] |
| Water | Immiscible | Solubility of CFC-113 in water is ~170 mg/L (0.017%).[1] |
Experimental Protocol: Comparative Extraction Validation
Context: A common challenge in modern drug development is validating a "green" replacement solvent (e.g., HFE-7100 or Vertrel® XF) against the historical CFC-113 baseline for cleaning validation (swab/rinse analysis).[1]
Objective: Determine if the replacement solvent achieves statistically equivalent recovery of a target lipophilic residue (e.g., a steroid API or manufacturing lubricant) compared to CFC-113.
Workflow Logic (Method Transfer)
Figure 2: Decision logic for validating a replacement solvent against the CFC-113 baseline.
Step-by-Step Protocol
Prerequisites:
-
Target Residue: Mineral Oil (CAS 8042-47-5) or specific API.[1]
-
Coupons: 5cm x 5cm 316L Stainless Steel plates.
-
Solvents: CFC-113 (if available for control, otherwise use literature recovery value of 98-100%) and Candidate Solvent (e.g., HFE-7100).[1]
Procedure:
-
Pre-Cleaning: Clean coupons via ultrasonication in isopropyl alcohol; dry with nitrogen.[1] Weigh coupons (
). -
Spiking: Apply 100 µL of Target Residue stock solution (10 mg/mL in volatile solvent) to the coupon surface.[1] Allow solvent to evaporate.[1][4] Weigh coupon (
).-
Calculation:
.[1]
-
-
Extraction (The Variable):
-
Quantification:
-
Validation Criteria:
-
Calculate Recovery:
.[1] -
Acceptance: The Candidate Solvent must achieve a recovery factor within ±5% of the CFC-113 baseline (typically >95% for oils).
-
Scientific Insight: If the candidate solvent (e.g., pure HFE) fails to recover the residue, it often indicates a mismatch in the Dispersion (
Modern Alternatives to CFC-113
Since CFC-113 is banned for non-essential uses, selecting a replacement requires matching the solubility profile while adhering to Green Chemistry principles.
Table 3: Comparative Solvent Profile
| Solvent | Boiling Point (°C) | Density (g/mL) | Surface Tension (dyn/cm) | Suitability as CFC-113 Replacement |
| CFC-113 | 47.6 | 1.56 | 17.3 | Baseline (Banned) |
| HFE-7100 (Methoxy-nonafluorobutane) | 61.0 | 1.50 | 13.6 | Excellent wetting; lower solvency power (requires co-solvents for heavy oils).[1] |
| Vertrel® XF (HFC-43-10mee) | 55.0 | 1.58 | 14.1 | Closest drop-in replacement for density/handling; non-flammable.[1] |
| AK-225 (HCFC-225ca/cb) | 54.0 | 1.55 | 16.2 | Good match, but also phased out (ODS).[1] |
| Supercritical CO | 31.1 (Tc) | Tunable | ~0 | The ultimate "green" alternative; tunable solvency via pressure to match CFC-113 |
References
-
Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] Link[1]
-
National Institute of Standards and Technology (NIST).[1] 1,1,2-Trichloro-1,2,2-trifluoroethane Properties. NIST Chemistry WebBook.[1] Link[1]
-
United Nations Environment Programme (UNEP).[1] Montreal Protocol on Substances that Deplete the Ozone Layer. Link
-
U.S. EPA.[1] Method 413.1: Oil and Grease, Total Recoverable (Gravimetric, Separatory Funnel Extraction).[1] (Historical reference for CFC-113 extraction). Link[1]
-
3M Electronics Materials Solutions.[1] Novec™ Engineered Fluids - Solubility and Material Compatibility.[1] Link[1]
Technical Guide: Phase Behavior and Thermodynamic Characterization of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
An In-Depth Technical Guide on the Phase Behavior of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
Executive Summary
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) represents a classic case study in the thermodynamics of globular molecules . Historically ubiquitous as a solvent in pharmaceutical cleaning and precision degreasing due to its chemical inertness and favorable boiling point, its phase behavior exhibits complexities relevant to solid-state physics and thermodynamic modeling.
Unlike simple linear alkanes, CFC-113 possesses a quasi-spherical ("globular") geometry. This structural feature allows rotational degrees of freedom to persist in the solid state, leading to the formation of a plastic crystal phase below the melting point. This guide provides a rigorous analysis of the CFC-113 phase diagram, characterizing its solid-state polymorphism, vapor-liquid equilibrium (VLE), and critical behavior. It further details the binary azeotropic behavior with ethanol—a critical parameter for legacy cleaning protocols—and provides self-validating experimental workflows for phase determination.
Fundamental Thermodynamic Parameters
The following critical constants define the boundaries of the CFC-113 phase diagram. These values serve as the anchor points for any thermodynamic simulation or process design.
| Parameter | Value | Unit | Condition / Notes |
| Molecular Weight | 187.38 | g/mol | |
| Melting Point ( | 236.93 (-36.22) | K (°C) | Transition from Plastic Crystal to Liquid |
| Boiling Point ( | 320.75 (47.6) | K (°C) | At 101.325 kPa (1 atm) |
| Triple Point ( | 236.93 (-36.22) | K (°C) | |
| Critical Temperature ( | 487.25 (214.1) | K (°C) | |
| Critical Pressure ( | 34.1 | bar | |
| Critical Density ( | 576 | kg/m ³ | |
| Glass Transition ( | ~72 | K | Orientational glass transition |
Technical Insight: The proximity of the triple point temperature to the melting point is characteristic of pure substances with high symmetry. The "melting" observed at -36.22°C is technically the transition from the rotationally disordered plastic crystal phase to the liquid phase, rather than a transition from a rigid ordered crystal.
Phase Diagram Analysis: The Core Landscape
Solid-State Polymorphism: The Plastic Crystal Phase
CFC-113 does not freeze directly into a rigid, ordered lattice. Upon cooling from the liquid, it crystallizes into a Body-Centered Cubic (bcc) lattice where the center of mass is fixed, but the molecules retain rotational freedom. This state is known as a Plastic Crystal .[1]
-
Mechanism: The molecule's globular shape and the presence of gauche and trans conformers allow it to tumble within the lattice site.
-
Orientational Glass: Upon further cooling (supercooling), the rotational disorder can freeze, leading to an orientational glass transition at approximately 72 K .[2] This is not a structural phase change but a kinetic freezing of the rotational degrees of freedom.
-
Low-Temperature Anomalies: A thermal anomaly around 60 K has been observed, attributed to secondary relaxations typical of glassy dynamics.
Vapor-Liquid Equilibrium (VLE)
The vapor pressure of CFC-113 is described by the Antoine Equation. This relationship is critical for calculating solvent evaporation rates and distillation parameters.
Antoine Equation:
Visualization of the Phase Diagram
The following diagram illustrates the P-T relationship, highlighting the unique plastic crystal region.
Figure 1: Schematic representation of the CFC-113 phase boundaries. Note the distinct "Plastic Crystal" phase existing between the rigid solid/glass states and the liquid phase.
Binary Phase Behavior: CFC-113 / Ethanol
In pharmaceutical and precision cleaning applications, CFC-113 was rarely used pure. Its binary system with ethanol is of particular importance due to the formation of a minimum-boiling azeotrope .
Azeotropic Data
-
Type: Positive Azeotrope (Minimum Boiling Point).
-
Boiling Point: ~43.5 °C (at 1 atm).
-
Compare to pure CFC-113 (
°C) and pure Ethanol ( °C).
-
-
Composition: ~96 wt% CFC-113 / 4 wt% Ethanol.
-
Implication: Distillation cannot separate this mixture; the distillate will always converge to the azeotropic composition.
Experimental Protocols (Self-Validating)
To verify these phase transitions in a modern laboratory setting, the following protocols ensure data integrity and reproducibility.
Protocol 1: Differential Scanning Calorimetry (DSC) for and
Objective: Determine the melting point and orientational glass transition temperature.
-
Calibration (Validation Step):
-
Calibrate heat flow and temperature using Indium (
°C) and Cyclohexane ( °C) to bracket the target range. -
Acceptance Criteria: Onset temperatures must be within ±0.5°C of standard.
-
-
Sample Preparation:
-
Hermetically seal 5–10 mg of CFC-113 in an aluminum pan to prevent volatilization.
-
-
Cooling Cycle:
-
Cool rapidly (10–20 K/min) to 50 K to ensure formation of the orientational glass.
-
-
Heating Cycle (Measurement):
-
Heat at 5 K/min.
-
Observe:
-
Step change in baseline at ~72 K (
). -
Endothermic peak at 236.9 K (
).
-
-
-
Data Analysis:
-
Integrate the melting peak to calculate Heat of Fusion (
). -
Literature Value Check:
kJ/mol (Note: Plastic crystals often have low entropies of fusion, J/mol·K).
-
Protocol 2: Ebulliometry for Vapor Pressure Validation
Objective: Validate the Antoine parameters.
-
Setup: Use a Swietoslawski ebulliometer connected to a vacuum manifold and a calibrated pressure transducer (accuracy ±0.1 mbar).
-
Degassing: Boil the sample under reflux for 30 minutes to remove dissolved air (critical for accurate
data). -
Isothermal Step:
-
Set temperature to 25.00 °C.
-
Measure equilibrium pressure.
-
Self-Validation: Calculated
via Antoine ( K) should be bar. If deviation > 2%, re-degas.
-
Safety & Regulatory Context
-
Montreal Protocol: CFC-113 is a Class I Ozone Depleting Substance (ODP = 0.8). Its production is banned globally under the Montreal Protocol, with exceptions only for essential feedstock uses or critical analytical standards.
-
Toxicity: While low in acute toxicity, CFC-113 is a cardiac sensitizer . Exposure to high concentrations can sensitize the heart to adrenaline, leading to arrhythmias.
-
Handling: All experiments must be conducted in a certified chemical fume hood. Vapors are heavier than air and can displace oxygen in confined spaces.
References
-
NIST Chemistry WebBook. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- Thermophysical Properties.[5] National Institute of Standards and Technology. Link
-
Air Liquide Gas Encyclopedia. 1,1,2-Trichloro-1,2,2-trifluoroethane (R113) Physical Properties.Link
-
Kolesov, V. P., et al. (1981).[5][6] Heat capacities, phase transitions, and thermodynamic functions of 1,1,2,2-tetrafluoro-1,2-dichloroethane and 1,1,3-trifluoro-1,2,2-trichloroethane.[5] Journal of Chemical Thermodynamics, 13(2), 115-129. (Source for solid-state transition data).
-
Tamarit, J. L., et al. (2017). Thermodynamic and Kinetic Fragility of Freon 113: The Most Fragile Plastic Crystal.[2] Physical Review Letters. (Source for Orientational Glass
). -
US Patent 3,789,004. Solvent compositions (CFC-113/Ethanol Azeotrope).Link
-
UNEP. The Montreal Protocol on Substances that Deplete the Ozone Layer.Link
Sources
Methodological & Application
Application Note: Trichlorotrifluoroethane (CFC-113) as a Specialized Non-Polar Solvent in Chemical Synthesis and Extraction
Target Audience: Synthetic Chemists, Metabolomics Researchers, and Drug Development Professionals Regulatory Notice: 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) is a Class I ozone-depleting substance regulated under the Montreal Protocol[1]. Its modern application is strictly limited to exempted essential laboratory research, legacy drug-development workflows, and specialized closed-system syntheses. This guide serves as a technical reference for its physicochemical mechanics and protocol execution.
Executive Summary & Chemical Rationale
In organic synthesis and analytical extraction, the selection of a solvent is dictated by its inertness under extreme reaction conditions and its phase-partitioning behavior. Trichlorotrifluoroethane (CFC-113) is a fully halogenated, non-polar chlorofluorocarbon. Historically, it was the premier solvent for highly aggressive chemical environments—most notably photo-assisted direct fluorination —because it completely lacks carbon-hydrogen (C-H) bonds, rendering it immune to radical hydrogen abstraction[2].
Furthermore, its high specific gravity and absolute immiscibility with water make it a powerful tool in biphasic liquid-liquid extractions (LLE) for lipidomics and volatile ester profiling[3]. This application note details the causality behind its use, summarizes its critical physicochemical data, and provides self-validating protocols for both synthetic fluorination and metabolomic extraction.
Physicochemical Data & Synthetic Implications
To understand why CFC-113 behaves as it does in a reactor or a separatory funnel, one must analyze its physical properties. All quantitative data relevant to its synthetic utility is summarized in Table 1.
Table 1: Physicochemical Properties of Trichlorotrifluoroethane (CFC-113)[1],[4]
| Property | Value | Scientific Implication for Synthesis |
| Molecular Formula | Fully halogenated; completely inert to electrophilic attack and radical H-abstraction. | |
| Boiling Point | 47.7 °C | Highly volatile; allows for rapid, low-temperature solvent removal via rotary evaporation without degrading heat-sensitive products. |
| Density (at 25 °C) | 1.56 g/mL | Significantly denser than water; forms the heavy bottom layer in biphasic aqueous extractions, simplifying recovery. |
| Vapor Pressure | 285 mmHg (20 °C) | Requires chilled reactors (-10°C to -25°C) or sealed pressure vessels to prevent solvent loss during exothermic reactions. |
| UV Transparency | High (< 200 nm cutoff) | Transparent to deep UV light, permitting the transmission of photons required for photochemical homolytic cleavage. |
| Water Solubility | 170 mg/L (Insoluble) | Excellent for liquid-liquid extraction; prevents the crossover of polar aqueous metabolites into the organic phase. |
Application Workflow I: Photo-Assisted Direct Fluorination
The Causality of Solvent Selection
Direct fluorination of organic substrates using elemental fluorine gas (
CFC-113 is chosen because it is perhalogenated (zero C-H bonds) and UV-transparent [2]. When UV light (< 300 nm) irradiates the system, it homolytically cleaves the
Mechanistic Diagram
Fig 1. Mechanistic workflow of photo-assisted direct fluorination in CFC-113.
Step-by-Step Protocol: Direct Fluorination
Note: This protocol requires a specialized fluorination reactor equipped with a UV lamp (e.g., Hanovia) and a PTFE/FEP-lined vessel.
-
System Purge: Load 100 mL of anhydrous CFC-113 into the photochemical reactor. Purge the solvent with ultra-high purity Nitrogen (
) for 30 minutes. Causality: Dissolved oxygen acts as a radical scavenger, which will prematurely terminate the fluorination chain reaction. -
Substrate Solubilization: Dissolve 5.0 g of the partially fluorinated organic substrate into the CFC-113.
-
Thermal Regulation: Chill the reactor to a working temperature of -15°C to -20°C[2]. Causality: CFC-113 has a high vapor pressure. Cooling the system prevents solvent boil-off and controls the violent exotherm of the C-F bond formation.
-
Photochemical Initiation: Ignite the UV lamp. Slowly bubble a diluted gas mixture of 20%
in through the solvent at a rate of 10 mL/min. -
Neutralization & Recovery: Route the reactor effluent gas through a soda-lime scrubber to neutralize the hazardous Hydrogen Fluoride (HF) byproduct. Once the reaction is complete, purge the system with
for 1 hour to remove residual . -
Self-Validation Step: Extract a 0.5 mL aliquot of the reaction mixture and analyze it via
-NMR and -NMR. Validation Criteria: The complete disappearance of proton signals in the -NMR spectrum and the emergence of upfield multiplet shifts in the -NMR spectrum confirm exhaustive perfluorination.
Application Workflow II: Biphasic Lipid & Volatile Ester Extraction
The Causality of Solvent Selection
In metabolomics and bioprocessing, extracting non-polar lipids, terpenes, and short-chain aliphatic esters from aqueous biological samples (e.g., fermentation broth, cell lysates) requires a solvent that cleanly separates from water. CFC-113 is utilized because its density (1.56 g/mL) is significantly higher than water (1.00 g/mL)[4].
When mixed with an aqueous sample, CFC-113 rapidly sinks, forming a distinct bottom layer. This allows researchers to easily recover the non-polar organic phase using a syringe without dragging it through the protein-rich aqueous interface, preventing emulsion contamination[3]. The addition of Sodium Chloride (NaCl) increases the ionic strength of the water, further decreasing the solubility of organic metabolites in the aqueous phase (the "salting-out" effect) and driving them into the CFC-113 layer[3].
Mechanistic Diagram
Fig 2. Phase separation dynamics using CFC-113 for lipid and metabolite extraction.
Step-by-Step Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Transfer 5.0 mL of the aqueous biological sample (e.g., yeast fermentation broth) into a 15 mL glass centrifuge tube.
-
Salting Out: Add 0.5 g of anhydrous NaCl to the sample and vortex gently until fully dissolved[3].
-
Solvent Addition: Add exactly 2.0 mL of CFC-113 (spiked with an internal standard, such as n-decanol at 0.2 mg/L, for downstream quantification)[3].
-
Phase Mixing: Agitate the mixture vigorously using a multi-tube vortexer for 2 minutes to maximize the surface area contact between the aqueous and organic phases.
-
Phase Separation: Centrifuge the tube at 5,000 x g for 5 minutes at 4°C. Causality: Centrifugation breaks any micro-emulsions formed during vortexing. The low temperature prevents the volatile CFC-113 (BP 47.7°C) from evaporating out of the tube.
-
Recovery: Insert a glass Hamilton syringe through the top aqueous layer directly into the heavy, bottom CFC-113 layer. Withdraw the organic phase and transfer it to a GC-MS vial.
-
Self-Validation Step: Inject 1 µL of the recovered CFC-113 phase into a Gas Chromatograph-Mass Spectrometer (GC-MS). Validation Criteria: The chromatogram should show sharp peaks for aliphatic esters and lipids, with a complete absence of highly polar, water-soluble primary amino acids, confirming a clean phase exclusion.
Modern Alternatives & Green Chemistry
Due to the severe ozone-depleting potential of CFC-113, modern synthetic protocols have largely transitioned to environmentally compliant alternatives. For direct fluorination and precision cleaning, HCFC-225 (a hydrochlorofluorocarbon) or Perfluorohexanes (FC-72) are now utilized as they offer similar inertness and density profiles without the same degree of stratospheric ozone impact[5]. Researchers adapting legacy protocols should substitute CFC-113 with FC-72 for fluorination reactions, or utilize fluorinated ethers (e.g., HFE-7100) for extraction workflows.
References
-
1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia -[Link]
- Photo-assisted solution phase direct fluorination process improvement (EP0344935A2)
-
Integration of transcriptomic and metabolic analyses for understanding the global responses of low-temperature winemaking fermentations - FEMS Yeast Research | Oxford Academic -[Link]
-
FLUOROCARBON 113 - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf -[Link]
-
Synthetic Studies on Perfluorinated Compounds by Direct Fluorination - Kyoto University -[Link]
Sources
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. EP0344935A2 - Photo-assisted solution phase direct fluorination process improvement - Google Patents [patents.google.com]
- 3. academic.oup.com [academic.oup.com]
- 4. FLUOROCARBON 113 - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
The Ghost in the Machine: CFC-113's Legacy as an HPLC Mobile Phase and the Rise of Greener Alternatives
Abstract: This technical guide delves into the historical application of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113, Freon 113) as a mobile phase in High-Performance Liquid Chromatography (HPLC). While now relegated to history due to its severe environmental impact, understanding its past utility provides valuable context for the evolution of modern chromatographic techniques. We will explore the physicochemical properties that made CFC-113 a suitable mobile phase for specific applications, present a representative historical protocol, and contrast it with current, sustainable alternatives. This guide is intended for researchers, scientists, and drug development professionals interested in the history of chromatography and the principles of method development and modernization.
Introduction: A Tale of Two Eras in Chromatography
The history of HPLC is marked by continuous innovation, driven by the dual pursuits of higher resolution and greater efficiency. In the mid to late 20th century, the choice of mobile phase was often dictated by immediate analytical needs, with less emphasis on long-term environmental consequences. In this context, chlorofluorocarbons (CFCs), such as CFC-113, found a niche in the chromatographer's toolkit.[1]
CFC-113, a colorless and volatile liquid, possessed a unique combination of properties: low polarity, low viscosity, and high volatility, making it an effective non-polar solvent for normal-phase chromatography and gel permeation chromatography (GPC).[1] Its inertness and compatibility with a wide range of materials also contributed to its appeal. However, the very stability that made CFCs like Freon 113 useful proved to be their environmental downfall.
The discovery of the devastating effect of CFCs on the stratospheric ozone layer led to the landmark 1987 Montreal Protocol, an international treaty designed to phase out the production of numerous ozone-depleting substances.[2] Consequently, the use of CFC-113 in all applications, including as a mobile phase in HPLC, has been discontinued in developed countries and is being phased out globally. This regulatory action spurred the development of greener, more sustainable alternatives that now dominate the field of liquid chromatography.
The Allure of the Past: Why CFC-113 was an Effective Mobile Phase
CFC-113's utility in HPLC stemmed from its distinct physicochemical properties, which were particularly advantageous for the separation of non-polar analytes.
-
Low Polarity: With a polarity similar to that of hexane, CFC-113 was an excellent choice for normal-phase chromatography, where a non-polar mobile phase is used to elute analytes from a polar stationary phase (e.g., silica). This made it suitable for the separation of lipids, triglycerides, and other hydrophobic molecules.
-
Low Viscosity: The low viscosity of CFC-113 resulted in lower backpressure in the HPLC system, allowing for higher flow rates and faster analysis times compared to more viscous solvents.
-
High Volatility: Its high volatility facilitated easy removal from collected fractions, which was advantageous for preparative chromatography where analyte recovery is crucial.
-
Inertness: CFC-113 is chemically inert and non-reactive with most sample components and stationary phases, ensuring the integrity of the separation.
-
UV Transparency: Although not its primary advantage, its UV transparency at lower wavelengths was beneficial for UV detection.
These properties made CFC-113 a viable option for two main areas of application:
-
Normal-Phase Chromatography of Non-Polar Compounds: Particularly for the analysis of lipids and triglycerides, where its non-polar nature allowed for effective separation based on the polarity of the functional groups.
-
Gel Permeation Chromatography (GPC) of Polymers: Its ability to dissolve a variety of polymers and its compatibility with GPC columns made it a suitable mobile phase for determining the molecular weight distribution of synthetic polymers.
A Glimpse into History: A Reconstructed Protocol for Polymer Analysis by GPC using CFC-113
Finding complete, detailed protocols from the era of CFC-113's use is challenging. However, based on the literature and typical GPC practices of the time, a representative historical protocol for the analysis of polystyrene can be reconstructed as follows:
Objective: To determine the molecular weight distribution of a polystyrene sample using Gel Permeation Chromatography with a CFC-113 mobile phase.
Table 1: Historical GPC Method Parameters for Polystyrene Analysis
| Parameter | Setting |
| Instrument | HPLC system with a refractive index (RI) detector |
| Column | GPC column packed with polystyrene-divinylbenzene (PS-DVB) copolymer, e.g., Styragel® |
| Mobile Phase | 100% 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), HPLC grade |
| Flow Rate | 1.0 mL/min |
| Temperature | Ambient (approx. 25 °C) |
| Detector | Refractive Index (RI) |
| Injection Volume | 100 µL |
| Sample Preparation | Dissolve polystyrene standard and sample in CFC-113 at a concentration of 0.1% (w/v) |
Experimental Workflow (Historical)
Caption: Historical GPC workflow using CFC-113.
Causality Behind Experimental Choices:
-
PS-DVB Column: These columns were the standard for GPC of organic-soluble polymers, providing a porous network for size-based separation.
-
CFC-113 as Mobile Phase: Chosen for its ability to dissolve polystyrene and its low viscosity, which allowed for reasonable analysis times at moderate pressures.
-
Refractive Index (RI) Detector: As polystyrene lacks a strong UV chromophore, the universal RI detector, which measures changes in the refractive index of the eluent, was the detector of choice.
The Modern Era: Greener and Superior Alternatives
The phase-out of CFC-113 necessitated the development of alternative methods that are not only environmentally benign but also often offer superior performance.
Modern Alternative for Polymer Analysis by GPC
Today, tetrahydrofuran (THF) is a widely used and effective mobile phase for the GPC analysis of a broad range of polymers, including polystyrene.
Table 2: Modern GPC Method Parameters for Polystyrene Analysis
| Parameter | Setting |
| Instrument | UHPLC/HPLC system with an RI detector |
| Column | High-resolution GPC column (e.g., Agilent PLgel, Waters Styragel) |
| Mobile Phase | 100% Tetrahydrofuran (THF), HPLC grade |
| Flow Rate | 1.0 mL/min |
| Temperature | 35 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve polystyrene standard and sample in THF at a concentration of 0.1% (w/v) |
Experimental Workflow (Modern)
Caption: Modern GPC workflow using THF.
Advantages of the Modern Approach:
-
Environmental Friendliness: While THF is not without its own safety considerations, it is not an ozone-depleting substance.
-
Improved Performance: Modern GPC columns offer higher resolution and efficiency, leading to more accurate molecular weight distributions.
-
Established Methods: A vast library of application notes and scientific literature is available for GPC using THF, making method development and troubleshooting more straightforward.
Supercritical Fluid Chromatography (SFC): A Truly Green Alternative
For the separation of non-polar compounds like lipids, where CFC-113 was once used in normal-phase HPLC, Supercritical Fluid Chromatography (SFC) has emerged as a powerful and environmentally friendly alternative. SFC utilizes supercritical carbon dioxide (CO₂) as the primary mobile phase, often with a small amount of a polar co-solvent.
Table 3: Modern SFC Method Parameters for Lipid Analysis
| Parameter | Setting |
| Instrument | Supercritical Fluid Chromatography (SFC) system with an evaporative light scattering detector (ELSD) or mass spectrometer (MS) |
| Column | SFC column with a polar stationary phase (e.g., silica, diol) |
| Mobile Phase | Supercritical CO₂ with a gradient of methanol |
| Flow Rate | 3.0 mL/min |
| Temperature | 40 °C |
| Backpressure | 150 bar |
| Detector | ELSD or MS |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve lipid mixture in an appropriate organic solvent (e.g., isopropanol) |
Advantages of SFC:
-
Reduced Solvent Consumption: SFC significantly reduces the use of organic solvents, leading to a drastic decrease in hazardous waste and operational costs.
-
Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for much faster separations compared to traditional HPLC.
-
Orthogonal Selectivity: SFC often provides different selectivity compared to both normal- and reversed-phase HPLC, making it a valuable tool for separating complex mixtures.
Conclusion: Learning from the Past, Embracing a Greener Future
The use of CFC-113 as a mobile phase in HPLC is a relic of a bygone era in analytical chemistry. While it served its purpose for specific applications, its detrimental environmental impact necessitated its abandonment. The transition away from CFC-113 has not only been an environmental imperative but has also catalyzed innovation, leading to the development and refinement of more sustainable and often superior chromatographic techniques. Modern GPC with solvents like THF and the rise of SFC for non-polar separations exemplify the progress made in achieving high-performance separations while minimizing our ecological footprint. As we continue to push the boundaries of analytical science, the story of CFC-113 serves as a crucial reminder of the importance of considering the broader implications of our scientific choices.
References
-
Montreal Protocol on Substances that Deplete the Ozone Layer. United Nations Environment Programme. [Link]
-
Horiba. Management of Chlorofluorocarbons(CFCs) Recovery/Recycling. [Link]
-
Supercritical Fluid Chromatography (SFC): A Modern Alternative for Fast and Safe Analysis. (2026, January 14). [Link]
Sources
Legacy Application Note: Freon 113 in Natural Product Extraction
Executive Summary & Regulatory Warning
CRITICAL NOTICE: Freon 113 (1,1,2-Trichloro-1,2,2-trifluoroethane) is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol. Its production was banned in developed countries in 1996.[1]
Purpose of This Guide: This document serves as a technical retrospective and forensic reference . It is designed for researchers who must:
-
Reproduce legacy data from pre-1996 pharmaceutical patents or phytochemical studies.
-
Analyze historical samples where method continuity (e.g., EPA Method 413.1) is statistically mandated.
-
Design replacement protocols by understanding the specific solubility parameters that made Freon 113 the "Gold Standard" for heat-labile marine natural products and lipids.
Do not implement these protocols for new drug development pipelines without explicit regulatory exemption.
The Physicochemical Rationale: Why Freon 113?
To understand the extraction logic, one must analyze the solvent's unique physical profile. Freon 113 was not just a solvent; it was a "selective sieve" for non-polar bioactive compounds.
Comparative Solvent Properties
| Property | Freon 113 (CFC-113) | n-Hexane (Modern Std) | Dichloromethane (DCM) | Impact on Extraction |
| Boiling Point | 47.6 °C | 69 °C | 39.6 °C | Ultra-low heat stress; preserves volatile terpenes & thermolabile epoxides. |
| Density (g/mL) | 1.56 | 0.66 | 1.33 | Heavier than water. Forms the bottom layer in LLE, simplifying gravity draining. |
| Dipole Moment | 0.8 D | 0.08 D | 1.6 D | Highly selective for non-polar lipids/greases; rejects polar tannins/sugars. |
| Flammability | Non-Flammable | Highly Flammable | Non-Flammable | Allowed safe operation of large-scale Soxhlet extractors unattended. |
Mechanism of Action
Freon 113 possesses a unique Hansen Solubility Parameter profile. It solubilizes long-chain hydrocarbons and halogenated marine alkaloids but exhibits poor miscibility with water . Unlike DCM, which can drag water (and associated polar impurities) into the organic phase, Freon 113 creates a "dry" extract directly from wet biomass. This was critical for extracting marine sponges and soft corals where drying the biomass would degrade the active metabolites.
Detailed Experimental Protocols (Legacy Reconstruction)
Protocol A: Liquid-Liquid Extraction (LLE) of Bioactive Lipids from Aqueous Suspension
Target Application: Recovery of fermentation products or marine broth extracts.
Safety: Work in a fume hood. Although non-flammable, vapors are narcotic at high concentrations.
Workflow:
-
Sample Preparation: Adjust the pH of the aqueous sample (1 L) to < 2 using 1:1 HCl. This protonates fatty acids, ensuring they partition into the organic phase.
-
Solvent Addition: Add 30 mL of Freon 113 to the sample in a 2 L separatory funnel.
-
Equilibration: Shake vigorously for 2 minutes. Periodically vent the funnel.
-
Note: Freon 113 has low surface tension; emulsions break faster than with DCM.
-
-
Phase Separation (The Critical Inversion):
-
Allow layers to separate.[2]
-
Observation: The Freon 113 layer will be at the BOTTOM .
-
Contrast: If using Hexane, the organic layer would be on top.
-
-
Collection: Drain the lower organic layer directly into a collection flask through a funnel containing anhydrous sodium sulfate (
). -
Repeat: Repeat extraction 2x with fresh solvent.
-
Concentration: Evaporate solvent at 45 °C (water bath) using a rotary evaporator. The low boiling point ensures rapid removal without degrading heat-sensitive terpenes.
Protocol B: Low-Temperature Soxhlet Extraction of Solid Biomass
Target Application: Extraction of heat-sensitive alkaloids from dried plant/marine tissue.
-
Thimble Loading: Place 10 g of dried, ground biomass into a cellulose thimble.
-
System Setup: Load 150 mL of Freon 113 into the round-bottom flask. Attach the Soxhlet extractor and reflux condenser.
-
Thermal Regulation: Set heating mantle to maintain a gentle reflux.
-
Key Parameter: The solvent boils at 47.6 °C. The thimble chamber temperature will remain approx. 5-10 °C below this, ensuring the biomass is never exposed to temperatures > 45 °C.
-
-
Cycle Duration: Run for 4 hours (approx. 20-30 cycles).
-
Validation: The extract should appear clear/colored, while the solvent dripping from the condenser remains colorless.
Visualization of Methodologies
Decision Logic for Solvent Selection
This diagram illustrates when Freon 113 was historically chosen over alternatives and how to select a modern replacement based on those criteria.
Caption: Decision matrix comparing historical Freon 113 usage against modern Supercritical Fluid Extraction (SFE) and hydrofluorocarbon alternatives.
Liquid-Liquid Extraction Phase Diagram
Visualizing the critical density difference that defines the Freon 113 workflow.
Caption: Comparative phase stratification. Note Freon 113's position as the bottom layer, necessitating a different collection technique than standard hexane extractions.
Modern Alternatives & Transition Protocol
For researchers holding legacy Freon 113 data, the following alternatives provide the closest correlation in solubility performance:
-
EPA Method 1664 (n-Hexane): The regulatory replacement for Oil & Grease.[3]
-
Correction Factor: n-Hexane is less aggressive than Freon 113. Historical data may show ~4-10% higher yields than modern Hexane data due to Freon's slight ability to solvate heavier bitumens.
-
-
Supercritical CO2 (SFE): The true "Green" successor.
-
HFC-4310mee (Vertrel XF):
-
Boiling Point: 55 °C.
-
Profile: Non-flammable, fluorinated structure.[8] It is the closest direct chemical drop-in for Freon 113 in terms of handling and safety, though expensive.
-
References
-
U.S. Environmental Protection Agency. (1979). Method 413.1: Oil and Grease, Total Recoverable (Gravimetric, Separatory Funnel Extraction).[7] EPA Storet No. 00556. Link
-
U.S. Environmental Protection Agency. (1999). Method 1664, Revision A: N-Hexane Extractable Material (HEM) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry.[3] EPA-821-R-98-002. Link
- Connell, D. W. (2005). Basic Concepts of Environmental Chemistry. CRC Press. (Discusses partition coefficients of CFCs).
-
United Nations Environment Programme. (2000). The Montreal Protocol on Substances that Deplete the Ozone Layer.[3][7][9]Link
-
Blunt, J. W., et al. (2018). "Marine natural products."[10] Natural Product Reports, 35, 8-53. (Contextualizes historical extraction solvents in marine discovery). Link
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. synectics.net [synectics.net]
- 3. archive.epa.gov [archive.epa.gov]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. epa.gov [epa.gov]
- 8. freon.cn [freon.cn]
- 9. books.rsc.org [books.rsc.org]
- 10. marinechem.alfa-chemistry.com [marinechem.alfa-chemistry.com]
Application Note: 1,1,2-Trichloro-1,2,2-Trifluoroethane (CFC-113) as a Precursor Reagent for Reductive Dechlorination
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Field of Application: Fluoropolymer Synthesis, Halogenated Intermediates, and Continuous-Flow Manufacturing
Executive Summary & Mechanistic Grounding
While 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) is heavily regulated due to its ozone-depleting potential, it remains a highly specialized, closed-system reagent/precursor in the synthesis of critical fluorinated building blocks[1]. Specifically, the reductive dechlorination of CFC-113 is the primary industrial and laboratory pathway for synthesizing chlorotrifluoroethylene (CTFE) and trifluoroethylene (TrFE)[2]. These monomers are indispensable in the development of high-performance fluoropolymers (e.g., PCTFE), specialized anesthetics, and advanced drug delivery vehicles.
The Causality of Dechlorination Mechanics
The selective dechlorination of CFC-113 relies on the fundamental thermodynamic difference between carbon-halogen bonds. The C–F bond dissociation energy (~485 kJ/mol) is significantly higher than that of the C–Cl bond (~327 kJ/mol). This energy differential allows chemists to selectively cleave the C–Cl bonds without risking defluorination.
Two primary mechanistic pathways are utilized depending on the desired scale and byproduct tolerance:
-
Liquid-Phase Reductive
-Elimination (Zinc/Methanol): Zinc acts as a direct electron donor. A single-electron transfer (SET) to the C–Cl anti-bonding orbital generates a radical anion, expelling a chloride ion. A subsequent SET and the elimination of the second chloride yield the CTFE alkene. Methanol is not merely a solvent; it is a protic stabilizer that dissolves the resulting zinc chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) byproduct, preventing the passivation of the reactive zinc surface[3]. -
Gas-Phase Catalytic Hydrodechlorination (HDC): A mixture of CFC-113 vapor and hydrogen gas is passed over a transition metal catalyst (e.g., Ni/
or Pd/C) at elevated temperatures[4]. The metal surface facilitates the dissociative adsorption of and the halocarbon. By strictly controlling the :CFC-113 molar ratio, the reaction can be arrested at CTFE or pushed further (deep hydrodechlorination) to yield TrFE[5].
Pathway Visualization
Reaction pathways for the reductive dechlorination of CFC-113 to CTFE and TrFE.
Comparative Data: Liquid vs. Gas Phase Methodologies
To assist drug development professionals and chemical engineers in selecting the appropriate synthetic route, the following table summarizes the quantitative and operational parameters of both methodologies[3][4][6].
| Parameter | Protocol A: Liquid-Phase (Zn/MeOH) | Protocol B: Gas-Phase HDC (Ni/ |
| Primary Reagents | CFC-113, Zinc dust, Methanol | CFC-113, |
| Operating Temperature | 60 °C – 80 °C (Reflux) | 350 °C – 500 °C |
| Target Product | CTFE (Yield > 90%) | CTFE or TrFE (Tunable) |
| Molar Ratio | Zn : CFC-113 (1.1 : 1.0) | |
| Major Byproduct | Zinc chloride ( | Hydrogen chloride (HCl) gas |
| Primary Failure Mode | Zinc surface passivation | Catalyst coking / Over-reduction |
| Scalability | Batch or Continuous Stirred-Tank | Continuous Flow Tubular Reactor |
Experimental Protocols
Caution: CFC-113 is an ozone-depleting substance. CTFE is a highly toxic, flammable gas (b.p. -27.8 °C)[7]. All procedures must be conducted in a high-performance fume hood using cryogenic trapping systems.
Protocol A: Liquid-Phase Synthesis of Chlorotrifluoroethylene (CTFE)
This protocol utilizes a self-validating feedback loop: the exothermic nature of the reaction means that the rate of CFC-113 addition directly controls the reflux rate. If gas evolution ceases while CFC-113 is still being added, it immediately signals zinc passivation[3].
Step-by-Step Methodology:
-
Apparatus Assembly: Equip a 3-neck round-bottom flask with a mechanical stirrer, an addition funnel, and a reflux condenser. Route the exhaust of the condenser through a drying tube (
) into a cryogenic collection trap submerged in a dry ice/acetone bath (-78 °C). -
Reagent Preparation: Suspend 1.1 molar equivalents of finely divided Zinc dust in anhydrous methanol (ratio of 1:2 by weight)[3].
-
Zinc Activation: Add a catalytic amount of iodine (
) or a few drops of concentrated HCl to the suspension to etch the zinc oxide layer, exposing the active metal surface. -
Controlled Addition: Heat the suspension to a gentle simmer (approx. 60 °C). Begin dropwise addition of CFC-113.
-
Reaction Monitoring (Self-Validation): The reaction is highly exothermic. Adjust the addition rate of CFC-113 to maintain a steady reflux without external heating. CTFE gas will evolve, bypass the reflux condenser, and condense as a liquid in the cryogenic trap.
-
Termination & Recovery: Once addition is complete, apply mild external heat to drive off residual CTFE. The remaining flask contents will be a heavy slurry of
in methanol. -
Analytical Verification: Analyze the condensed CTFE via Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the absence of unreacted CFC-113 (b.p. 47.6 °C).
Protocol B: Gas-Phase Catalytic Hydrodechlorination
This protocol is favored for continuous manufacturing and avoids heavy metal waste[6]. It is self-validating via in-line GC monitoring; the appearance of TrFE directly indicates that the
Step-by-Step Methodology:
-
Reactor Setup: Pack a stainless-steel tubular reactor with a Ni/
or Silicon-carbide supported catalyst[4][6]. Place the reactor inside a programmable tube furnace. -
Catalyst Activation: Purge the system with Argon. Heat the reactor to 400 °C and introduce a steady flow of
gas for 2 hours to reduce the catalyst to its active metallic state. -
Feed Introduction: Vaporize CFC-113 in a pre-heater (80 °C) and mix it with
gas. For high CTFE selectivity, maintain a strict :CFC-113 molar ratio of 1:1 to 2:1[4]. (To synthesize TrFE, increase the ratio to >5:1). -
Reaction Execution: Pass the gaseous mixture through the reactor at 400 °C – 450 °C with a Gas Hourly Space Velocity (GHSV) of 500 – 1000
. -
Effluent Scrubbing: Route the hot effluent through a packed-bed water/NaOH scrubber to neutralize and remove the highly corrosive HCl byproduct.
-
Product Collection: Pass the scrubbed gas through a desiccant column, then condense the purified CTFE/TrFE in a cryogenic trap.
-
Process Tuning (Self-Validation): Utilize an in-line GC at the scrubber exhaust. If conversion drops below 90%, increase the reactor temperature by 10 °C increments. If TrFE is detected when CTFE is the target, immediately increase the space velocity (reduce contact time) or lower the
feed rate[4].
References
- Title: Buy Chlorotrifluoroethylene | 79-38-9 Source: Smolecule URL
- Title: US5124494A - Continuous process for preparing chlorotrifluoroethylene Source: Google Patents URL
- Title: US10696613B1 - Gas phase process for chlorotrifluoroethylene Source: Google Patents URL
- Title: EP0416615B1 - Process for preparing chlorotrifluoroethylene Source: Google Patents URL
- Title: Trihaloethenes as versatile building blocks for organic synthesis Source: RSC Publishing URL
- Title: EP0053657A1 - Preparation of chlorotrifluoroethylene and trifluoroethylene Source: Google Patents URL
- Title: Chlorotrifluoroethylene | C2ClF3 | CID 6594 Source: PubChem - NIH URL
Sources
- 1. Trihaloethenes as versatile building blocks for organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00091F [pubs.rsc.org]
- 2. Buy Chlorotrifluoroethylene | 79-38-9 [smolecule.com]
- 3. US5124494A - Continuous process for preparing chlorotrifluoroethylene - Google Patents [patents.google.com]
- 4. EP0416615B1 - Process for preparing chlorotrifluoroethylene - Google Patents [patents.google.com]
- 5. EP0053657A1 - Preparation of chlorotrifluoroethylene and trifluoroethylene - Google Patents [patents.google.com]
- 6. US10696613B1 - Gas phase process for chlorotrifluoroethylene - Google Patents [patents.google.com]
- 7. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: The Utility of 1,1,2-Trichlorotrifluoroethane (CFC-113) in Low-Temperature Chemistry
Executive Summary
For decades, 1,1,2-trichlorotrifluoroethane (commonly known as CFC-113 or Freon 113) served as a foundational solvent in advanced low-temperature chemical applications, particularly in the synthesis of perfluorinated compounds and the spectroscopic isolation of reactive atmospheric intermediates. While its use is now heavily regulated due to its ozone-depletion potential[1], understanding the physicochemical mechanics of CFC-113 remains critical for researchers designing modern cryogenic workflows, aerosol fluorination systems, and matrix-isolation protocols.
This application note details the causality behind the historical selection of CFC-113 as a cryogenic heat-sink and provides self-validating protocols for direct liquid-phase fluorination and low-temperature photooxidation studies.
Mechanistic Causality: Why CFC-113?
The selection of a solvent for low-temperature, highly reactive chemistry is dictated by thermodynamic constraints. In direct fluorination, the formation of a carbon-fluorine (C-F) bond is highly exothermic, releasing approximately 105 kcal/mol of energy[2]. Because the standard carbon-carbon (C-C) bond dissociation energy is only ~83 kcal/mol, the unmitigated heat of reaction will cause spontaneous homolytic cleavage of the carbon skeleton, leading to explosive fragmentation and the generation of unwanted byproducts like CF₄ and C₂F₆[2][3].
To prevent this, the reaction must be conducted at low temperatures (typically -10 °C to -30 °C) in a highly inert, thermally conductive medium[4]. CFC-113 provides a uniquely perfect physicochemical profile for this task:
-
Chemical Inertness : As a fully halogenated molecule (Cl₂FC-CClF₂), it lacks C-H bonds and is completely inert to electrophilic attack by elemental fluorine (F₂)[3][4].
-
Thermal Buffering : It possesses a low melting point (-35 °C) and a high liquid density (1.56 g/mL), allowing it to remain fluid at cryogenic temperatures while acting as a massive thermal sink to rapidly dissipate localized exotherms[4].
-
Spectroscopic Transparency : For physical chemistry applications, CFC-113 is transparent to ultraviolet radiation down to ~220 nm and lacks C-H stretching frequencies, providing an unobstructed infrared (IR) window for detecting trapped intermediates[5].
Table 1: Solvent Comparison for Low-Temperature Halogenation
| Solvent | Melting Point (°C) | Boiling Point (°C) | F₂ Reactivity | UV Cutoff (nm) | Primary Limitation |
| CFC-113 | -35.0 | 47.7 | Completely Inert | ~220 | High Ozone Depletion Potential |
| Anhydrous HF | -83.6 | 19.5 | Inert | <200 | Extreme toxicity and corrosivity |
| Perfluorohexane | -4.0 | 56.0 | Inert | <200 | High freezing point limits cryo-use |
| Carbon Tetrachloride | -22.9 | 76.7 | Reactive (>0 °C) | ~265 | Undergoes fluorination to CF₄ |
Experimental Workflows & Protocols
Protocol A: Low-Temperature Liquid-Phase Direct Fluorination
Building upon the foundational LaMar gradient fluorination process developed by 2[2] and subsequent aerosol methodologies by 6[6], this protocol utilizes CFC-113 as a liquid-phase heat sink to perfluorinate partially halogenated ethers[4].
System Validation & Safety Checkpoint: Self-Validation: Before introducing F₂, the system must be purged with N₂ and monitored via an inline O₂ sensor. The presence of ambient oxygen during fluorination can lead to the formation of explosive peroxides. The system is validated as "Ready" only when O₂ levels drop below 10 ppm.
Step-by-Step Methodology:
-
Reactor Preparation : Charge a passivated nickel or stainless-steel reactor with 1.0 kg of anhydrous CFC-113[4].
-
Cryogenic Cooling : Submerge the reactor in an ethylene glycol/dry ice bath. Allow the internal thermocouple to stabilize at -10 °C to -20 °C[4]. Causality: Operating below 0 °C suppresses unwanted homolytic cleavage of the substrate.
-
Gas Introduction : Begin bubbling N₂ gas through the solvent for 1.5 hours to remove dissolved gases[4]. Gradually transition the feed to a 20% F₂ / 80% N₂ mixture at a flow rate of 12.5 L/h[4]. Causality: Diluting F₂ lowers the collision frequency of reactive molecules, preventing thermal runaway.
-
Substrate Addition : Slowly inject the organic substrate (e.g., 1,2-dichloroethyl propyl ether) dissolved in 50 mL of CFC-113 into the reactor using a continuous syringe pump.
-
In-Process Validation : Monitor the internal reactor thermocouple continuously. A temperature spike of >5 °C indicates that the substrate addition rate exceeds the thermal dissipation capacity of the CFC-113. If this occurs, automatically pause the syringe pump until the temperature restabilizes at -10 °C.
-
Neutralization & Isolation : Route the reactor exhaust through a reflux condenser (-78 °C) to return vaporized CFC-113 to the reactor, while passing unreacted F₂ and byproduct HF into an alumina/soda-lime scrubber[3]. Post-reaction, isolate the perfluorinated product via fractional distillation.
Figure 1: Workflow of a Low-Temperature Direct Fluorination System using CFC-113.
Protocol B: Low-Temperature Photooxidation and Matrix Isolation
In atmospheric chemistry, understanding the photooxidation of volatile organic compounds requires trapping transient intermediates (like HO₂ or alkylperoxy radicals)[5]. CFC-113 is utilized as a matrix solvent because it forms a clear, unreactive liquid glass at low temperatures and is transparent to UV radiation >220 nm[5].
Step-by-Step Methodology:
-
Precursor Dissolution : Dissolve the photochemical precursors (e.g., ozone and alkane derivatives) in highly purified CFC-113 within a quartz-windowed photolysis cell.
-
Cryogenic Stabilization : Cool the cell to 208 K using a liquid nitrogen cryostat[5].
-
Photolysis : Irradiate the sample using a Xenon arc lamp equipped with a 253.7 nm bandpass filter[5]. Causality: At this wavelength, the precursors undergo photolysis to generate radicals, but the CFC-113 solvent remains completely unaffected due to its deep-UV cutoff.
-
Spectroscopic Validation : Record the FTIR spectra of the matrix. The absence of C-H bonds in CFC-113 ensures a completely flat baseline in the 3000–2800 cm⁻¹ region, allowing for the unambiguous identification of the O-H stretch of newly formed HO₂ radicals[5].
References
-
Synthetic Studies on Perfluorinated Compounds by Direct Fluorination Kyoto University URL:[Link]
-
Low Temperature Fluorination of Aerosol Suspensions of Hydrocarbons Utilizing Elemental Fluorine Defense Technical Information Center (DTIC) URL: [Link]
-
Product Determination of Atmospheric Reactions United Nations Environment Programme (UNEP) URL: [Link]
-
Overview on the history of organofluorine chemistry from the viewpoint of material industry National Institutes of Health (NIH) URL: [Link]
-
Process allows control of direct fluorination American Chemical Society (ACS Publications) URL: [Link]
-
Direct fluorination of inorganic and organic compounds Massachusetts Institute of Technology (MIT) URL:[Link]
Sources
- 1. csl.noaa.gov [csl.noaa.gov]
- 2. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. ozone.unep.org [ozone.unep.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for Precision Cleaning and Drying with CFC-113 (Legacy & Critical Use)
Part 1: Executive Summary & Regulatory Compliance
⚠️ CRITICAL REGULATORY WARNING: Trichlorotrifluoroethane (CFC-113) is a Class I Ozone Depleting Substance (ODS). Its production and general consumption were phased out under the Montreal Protocol (1996 for developed countries).
Scope of this Protocol: This document is provided strictly for:
-
Historical Reference: To understand legacy specifications (e.g., NASA, Mil-Spec) that originally mandated CFC-113.
-
Comparative Analysis: To serve as a benchmark for validating modern replacement solvents (e.g., HFEs, HFCs, Solstice®).
-
Essential Use Exemptions: For facilities holding valid, specific regulatory exemptions for critical applications where no viable alternative exists.
Do not attempt to procure or use CFC-113 for general laboratory cleaning without verifying compliance with local environmental laws (e.g., US EPA Clean Air Act, EU Ozone Regulation).
Part 2: Technical Rationale – The "Gold Standard" Mechanism
To understand why CFC-113 was the industry standard for decades, we must analyze its physicochemical properties. It functioned not merely as a solvent, but as a displacement drying agent .
The Thermodynamics of Cleaning
CFC-113 possesses a unique "Kauri-Butanol" (KB) value of 31.[1] This places it in the "sweet spot" of solvency:
-
High enough to dissolve non-polar contaminants (grease, silicone oils, flux).
-
Low enough to remain inert toward sensitive substrates (polycarbonate, acrylics, elastomers).
The Mechanism of Flash Drying
Unlike aqueous cleaning, which requires high heat to evaporate water (Enthalpy of Vaporization
-
Wetting Action: Surface tension of ~17.3 dyne/cm allows the solvent to penetrate blind holes and crevices that water (72 dyne/cm) bridges over.
-
Flash Evaporation: With a boiling point of 47.6°C, the solvent evaporates instantly upon removal from the vapor zone, leaving surfaces dry and spot-free without thermal stress.
Physical Properties Data Table
| Property | Value | Significance in Protocol |
| Boiling Point | 47.6°C (117.7°F) | Low energy input; safe for most plastics. |
| Density | 1.56 g/mL | High density aids in floating off particulate matter. |
| Surface Tension | 17.3 dyne/cm | Superior penetration into complex geometries. |
| Vapor Pressure | 334 mmHg (@ 20°C) | Rapid, energy-efficient drying. |
| KB Value | 31 | Selective solvency (removes oil, spares plastic). |
| Viscosity | 0.68 cP | Low drag-out; efficient drainage. |
Part 3: Operational Protocol
Safety & Environmental Setup
-
Engineering Controls: All operations must occur within a captured Vapor Degreaser or a certified Fume Hood with solvent recovery traps.
-
PPE: Neoprene or PVA gloves (CFC-113 penetrates latex), splash goggles, and organic vapor respirators if outside a hood.
-
Monitoring: Continuous air monitoring to ensure levels remain below OSHA PEL (1000 ppm).
The Two-Stage Vapor Degreasing Cycle
This protocol utilizes a Boil-Rinse-Vapor cycle to ensure that the final contact with the part is always with pure, distilled solvent.
Phase A: Gross Contaminant Removal (Boil Sump)
-
Immersion: Lower the basket containing parts into the Boiling Sump (Liquid CFC-113 at 47.6°C).
-
Dwell Time: 2–5 minutes.
-
Mechanism: The boiling action creates physical agitation (scrubbing bubbles). The solvent dissolves heavy oils and greases. High density (1.56 g/mL) forces insoluble particles to float to the surface, where they drift over the weir.
Phase B: Precision Cleaning (Rinse Sump)
-
Transfer: Move basket to the Ultrasonic Rinse Sump (Cooler, clean distillate).
-
Sonication: Activate ultrasonics (40 kHz) for 2–3 minutes.
-
Mechanism: Cavitation implosions dislodge sub-micron particulates from blind holes. Since this sump is fed by the distillate return, the solvent here is cleaner than the boil sump.
Phase C: The Vapor Rinse (Critical Step)
-
Suspension: Raise the basket into the Vapor Zone (the area above the liquid but below the cooling coils).
-
Condensation: Hold the part in the vapor. Pure solvent vapor will condense on the cooler part, dripping down and flushing away any remaining dirty solvent from Phase B.
-
Equilibrium: Hold until condensation stops (the part reaches 47.6°C). This usually takes 30–90 seconds.
Phase D: Flash Drying
-
Extraction: Slowly raise the basket through the "Freeboard Zone" (cooling area).
-
Flash Off: As the part passes the cooling coils, the remaining CFC-113 film evaporates instantly due to the pressure differential and retained heat.
-
Result: Parts emerge dry, at near-room temperature, with zero water spots.
Part 4: Process Visualization (Workflow)
The following diagram illustrates the thermodynamic flow of the cleaning cycle, highlighting the counter-current cleaning principle where the part moves towards increasing solvent purity.
Figure 1: Logic flow of a Two-Sump Vapor Degreaser using CFC-113. Note the distillation loop ensures the Rinse Sump is continuously fed with pure solvent.
Part 5: Validation & Quality Control
To validate cleanliness, particularly for aerospace or oxygen service parts, a Non-Volatile Residue (NVR) test is required.
Protocol:
-
Sampling: Rinse the "cleaned" part with a known volume of high-purity solvent (e.g., reagent grade CFC-113 or modern equivalent like S-316).
-
Evaporation: Collect the rinse in a pre-weighed aluminum dish. Evaporate the solvent in a fume hood.
-
Gravimetric Analysis: Weigh the dish again.
-
Limit: Typical aerospace limit is
(A-Level Cleanliness).
Part 6: References & Authority[2]
-
United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer. (The governing treaty banning general CFC-113 use).[2] [Link]
-
NIST Chemistry WebBook. 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) Thermophysical Properties. (Source for boiling point, density, and thermodynamic data).[3] [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). (Defines PEL for CFC-113).[4] [Link]
-
ASTM International. ASTM D3921-96 (Withdrawn 2013): Standard Test Method for Oil and Grease and Petroleum Hydrocarbons in Water. (Historical standard utilizing CFC-113).[2][5][6] [Link]
Sources
trichlorotrifluoroethane as a reference standard in GC-MS analysis
Application Note: Quantification and Validation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) in Environmental and Pharmaceutical Matrices via GC-MS
Executive Summary
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) is a fully halogenated chlorofluorocarbon historically used as a precision cleaning solvent and extractant. Although its production has been banned under the Montreal Protocol due to its high Ozone Depleting Potential (ODP), it remains a critical target analyte in two distinct sectors:
-
Pharmaceuticals: As a Class 1 Residual Solvent (USP <467>), it must be strictly controlled (limit ~80 ppm) if used in legacy manufacturing processes.
-
Environmental Forensics: Due to its high stability (atmospheric lifetime ~85 years), it serves as a tracer for dating groundwater and identifying legacy industrial contamination (EPA Method 8260).
This guide details the protocol for using Certified Reference Materials (CRMs) of CFC-113 to establish a validated quantification method using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
Chemical & Physical Properties
Understanding the volatility of CFC-113 is prerequisite to successful method development. Its low boiling point requires specific handling to prevent evaporative loss during standard preparation.
| Property | Value | Analytical Implication |
| CAS Number | 76-13-1 | Unique Identifier |
| Molecular Formula | C₂Cl₃F₃ | Isotope clusters are distinct (Cl/F patterns). |
| Molecular Weight | 187.37 g/mol | High mass relative to volatility. |
| Boiling Point | 47.6 °C | Critical: Requires cold handling; amenable to Headspace. |
| Density | 1.56 g/mL | Denser than water; sinks in aqueous matrices. |
| USP Classification | Class 1 (Avoid) | Requires highly sensitive detection limits (ppm level). |
Instrumentation & Conditions
The following setup is optimized to separate CFC-113 from co-eluting volatiles (like 1,1-dichloroethene) and ensure mass spectral confirmation.
Gas Chromatograph (GC)
-
Inlet: Split/Splitless (operated in Split mode 10:1 to 50:1 depending on concentration).
-
Inlet Temperature: 200 °C (Keep low to prevent thermal degradation of labile matrix components, though CFC-113 is stable).
-
Carrier Gas: Helium (Constant Flow: 1.0 mL/min).
-
Column: DB-624 (or equivalent ZB-624/Rtx-624).
-
Dimensions: 30 m x 0.25 mm ID x 1.4 µm film.[1]
-
Why? The thick film (1.4 µm) provides adequate retention for volatiles, preventing CFC-113 from eluting in the solvent void.
-
Mass Spectrometer (MS)
-
Source: Electron Ionization (EI) at 70 eV.
-
Mode: Selected Ion Monitoring (SIM) for quantification; Scan (35-260 amu) for identification.
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Solvent Delay: 1.5 min (CFC-113 typically elutes early, ~3-5 min depending on ramp).
Headspace Sampler (HS)
-
Oven Temp: 80 °C (High enough to volatilize CFC-113, low enough to minimize water vapor transfer).
-
Equilibration Time: 15-20 min.
-
Loop/Transfer Line Temp: 90 °C / 100 °C.
Analytical Workflow
The following diagram illustrates the critical path from standard preparation to data validation.
Figure 1: Analytical workflow for CFC-113 quantification emphasizing cold handling of standards.
Experimental Protocols
Protocol A: Preparation of Reference Standards (The "Cold" Method)
Context: CFC-113 is highly volatile (BP 47.6°C). Pipetting at room temperature causes significant error due to vapor pressure displacement in the pipette tip.
-
Solvent: Use Methanol (Purge & Trap grade).
-
Chill: Place the volumetric flask containing ~90% of the required Methanol in a refrigerator or ice bath (4°C) for 20 minutes.
-
Transfer:
-
Open the CFC-113 CRM ampoule.
-
Using a gas-tight syringe (chilled), withdraw the required volume.
-
Inject the standard below the surface of the chilled methanol.
-
-
Weighing (Gravimetric Check): For highest accuracy, weigh the flask before and after addition to calculate the exact concentration (mg/kg).
-
Storage: Store stock solutions with zero headspace at -20°C.
Protocol B: Mass Spectral Detection Strategy
Causality: The molecular ion (M+, m/z 187) of CFC-113 is often weak or absent due to rapid fragmentation. Quantification relies on stable fragment ions.
Target Ions (SIM Group):
-
Quantification Ion (Target): m/z 101 (CCl₂F⁺ fragment).
-
Qualifier Ion 1: m/z 151 (C₂Cl₂F₃⁺, Loss of Cl).
-
Qualifier Ion 2: m/z 103 (Isotope of 101).
-
Internal Standard (IS): Fluorobenzene (m/z 96) or 1,4-Dichlorobenzene-d4 (m/z 152).
Figure 2: Primary fragmentation pathways of CFC-113 in Electron Ionization (EI).
Data Analysis & Validation Criteria
To validate the system using CFC-113 as a reference standard, the following criteria must be met (aligned with EPA 8260 and USP <467>).
| Parameter | Acceptance Criteria | Corrective Action |
| Retention Time (RT) | ± 0.06 min of Standard | Check carrier gas flow and column leaks. |
| Ion Ratio (101/103) | Within ± 20% of Reference Spectrum | Check for co-eluting interferences or source cleaning. |
| Linearity (R²) | > 0.995 (5-point curve) | Remake standards; check inlet liner for adsorption. |
| Signal-to-Noise (S/N) | > 10:1 at LOQ | Increase trap desorption time or gain factor. |
| Precision (RSD) | < 15% for n=6 injections | Check headspace leak tightness or syringe reproducibility. |
Calculation (Internal Standard Method):
- : Concentration of CFC-113.[2][3][4][5]
- : Peak Area of CFC-113 (m/z 101).
- : Peak Area of Internal Standard.
- : Response Factor (Average from Calibration).
References
-
U.S. Environmental Protection Agency (EPA). (2018). Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[6][7][8] SW-846 Update VI. Link
-
United States Pharmacopeia (USP). (2023). General Chapter <467> Residual Solvents. USP-NF. Link
-
National Institute of Standards and Technology (NIST). (2023). 1,1,2-Trichloro-1,2,2-trifluoroethane Mass Spectrum.[9][10] NIST Chemistry WebBook, SRD 69. Link
-
Restek Corporation. (2020). Critical Guide to GC Analysis of Volatile Organic Compounds. Application Note. Link
Sources
- 1. chromtech.net.au [chromtech.net.au]
- 2. 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | CASRN 76-13-1 | DTXSID6021377 | IRIS | US EPA, ORD [iris.epa.gov]
- 3. 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) | CASRN 76-13-1 | DTXSID6021377 | IRIS | US EPA, ORD [iris.epa.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. shimadzu.com [shimadzu.com]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- [webbook.nist.gov]
- 10. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- [webbook.nist.gov]
synthesis of chlorotrifluoroethylene from CFC-113
Executive Summary & Strategic Context
Objective: This protocol details the laboratory-scale synthesis of Chlorotrifluoroethylene (CTFE) via the zinc-mediated reductive elimination of CFC-113.
Strategic Relevance: While CFC-113 is a controlled Ozone Depleting Substance (ODS) under the Montreal Protocol, its use as a chemical feedstock —where the ODS is entirely transformed into a new chemical entity—is a critical exemption in many jurisdictions. CTFE is a high-value monomer used to synthesize polychlorotrifluoroethylene (PCTFE/Kel-F) and is a versatile building block in medicinal chemistry for introducing fluorinated cyclobutane motifs via [2+2] cycloadditions.
Audience: Process chemists, fluoropolymer researchers, and medicinal chemists requiring high-purity fluorinated intermediates.
Reaction Mechanism & Causality
The synthesis relies on a 1,2-reductive elimination (dechlorination) driven by metallic zinc in a polar protic solvent.
Chemical Equation:
Mechanistic Insight: The reaction is heterogeneous, occurring at the zinc surface.
-
Adsorption: CFC-113 adsorbs onto the activated Zinc surface.
-
Single Electron Transfer (SET): Zinc donates an electron to the C-Cl bond, creating a radical anion or organozinc intermediate.
-
Elimination: The second chloride acts as a leaving group, facilitating the formation of the double bond and the release of
.
Key Variable - Solvent Polarity: Methanol is the standard solvent because it solubilizes the byproduct (
Visualization: Mechanistic Pathway
Figure 1: Step-wise reductive elimination mechanism on the Zinc surface.
Experimental Protocol
Safety Warning (Critical):
-
CTFE Toxicity: LC50 (rat) is ~1000 ppm.[1] It is nephrotoxic (kidney damage) and forms explosive peroxides upon prolonged storage.
-
Flammability: CTFE is extremely flammable (Limits: 8.4% - 38.7%).
-
Pressure: The product is a gas (bp -28.4°C). All glassware must be rated for pressure or vented through a robust cold trap system.
Materials & Equipment
| Component | Specification | Purpose |
| CFC-113 | >99% Purity | Substrate (bp 47.6°C). |
| Zinc Dust | <10 micron, >98% | Reducing agent. High surface area is crucial. |
| Methanol | Anhydrous | Solvent. Solubilizes ZnCl2. |
| Reactor | 3-Neck Round Bottom | Main reaction vessel. |
| Condenser | Dimroth/Coil | Reflux methanol (keep solvent in reactor). |
| Cold Trap | Dry Ice/Acetone (-78°C) | Condense CTFE product. |
| Scrubber | NaOH (aq) | Neutralize trace acid/Cl2. |
Setup Diagram
Figure 2: Laboratory setup for the heterogeneous synthesis and isolation of CTFE.
Step-by-Step Methodology
Step 1: Zinc Activation (The "Self-Validating" Step)
-
Why: Commercial zinc dust possesses an oxide layer that inhibits reaction initiation (induction period).
-
Protocol: Wash 1.2 eq of Zinc dust with 5% HCl (aq) for 2 minutes, filter, wash with water, then acetone, and vacuum dry.
-
Validation: Activated zinc should appear brighter and react immediately (exotherm) upon test addition of iodine or acid.
Step 2: Reactor Charging
-
Charge the 3-neck flask with Activated Zinc (1.1 - 1.2 molar equivalents relative to CFC-113).
-
Add Methanol (approx. 2-3 mL per gram of Zn).
-
Establish vigorous magnetic or mechanical stirring (essential to suspend Zn).
-
Heat the suspension to reflux (65°C) .
Step 3: Controlled Addition (Reaction Phase)
-
Place CFC-113 in the pressure-equalizing addition funnel.
-
Initiation: Add a small aliquot (5% of total volume) of CFC-113.
-
Observation: Look for a vigorous reflux and the appearance of bubbles passing through the bubbler/trap. This confirms initiation.
-
Sustained Addition: Add the remaining CFC-113 dropwise.
-
Rate Control: The reaction is exothermic . Adjust addition rate to maintain reflux without external heating if possible.
-
Causality: Adding too fast floods the reactor, cooling it below the activation energy threshold, potentially leading to a dangerous "runaway" if the reaction suddenly restarts.
-
Step 4: Product Collection
-
The CTFE product (bp -28°C) will vaporize immediately.
-
Vapors pass through the reflux condenser (which returns MeOH and unreacted CFC-113 to the flask).
-
CTFE gas passes through a drying tube (
) and condenses in the Cold Trap (immersed in Dry Ice/Acetone). -
Yield Check: The liquid volume in the trap should increase linearly with addition.
Step 5: Termination & Quenching
-
Stop addition. Maintain heat for 30 mins to ensure complete conversion.
-
Safety: The reactor residue contains
and unreacted Zinc. Quench carefully with water; hydrogen gas may evolve if excess active Zn is present.
Purification & Analytical Validation
The crude condensate in the cold trap is typically >95% pure, but may contain traces of CFC-113 (carried over) or byproduct HCFC-123a.
Distillation Protocol:
-
Perform a low-temperature distillation.
-
Transfer the cold trap to a distillation apparatus.
-
Collect the fraction boiling at -28°C to -27°C .
-
Rejection: Any residue remaining above 0°C is unreacted CFC-113.
Analytical Specifications:
| Parameter | Method | Specification | Notes |
| Identity | GC-MS | m/z 116 (M+) | Characteristic isotope pattern for Cl. |
| Purity | GC-FID | >99.0% | Stationary phase: Porapak Q or DB-624. |
| Acidity | Titration | <1 ppm HCl | Critical for polymerization catalysts. |
| Inhibitor | HPLC | Terpenes (if added) | CTFE is often stored with tributylamine or terpenes to prevent autopolymerization. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Long Induction Period | Passivated Zinc | Add traces of |
| Low Yield | Loss of Product | Check cold trap temperature. Ensure it is <-70°C. CTFE has high vapor pressure. |
| Reactor Clogging | Increase Methanol volume. | |
| Product is Acidic | Entrained HCl | Ensure the gas stream passes through a weak base scrubber or solid carbonate trap before condensation. |
References
-
American Chemical Society (ACS) Chemical Reviews. (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. (Review of synthesis routes including Zn dechlorination). [Link]
- Google Patents.Process for preparing chlorotrifluoroethylene (US5124494A). (Industrial continuous process details).
-
Royal Society of Chemistry. Catalytic dechlorination of CFC-113. (Alternative catalytic routes). [Link]
Sources
using Freon 113 as a heat transfer fluid in laboratory apparatus
Application Note: Legacy Fluid Management Protocol for Using CFC-113 (Freon 113) in Critical Heat Transfer Applications
Executive Summary & Regulatory Warning
Status: RESTRICTED / PHASED OUT Classification: Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.
This guide addresses the management and use of existing inventories of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113). Production and import of this chemical are generally banned worldwide, with narrow exemptions for "essential laboratory and analytical uses" (e.g., specific standard extractions or legacy calibration).
Core Directive: This fluid should only be used if:
-
The equipment is a legacy system specifically calibrated for CFC-113’s viscosity and dielectric properties.
-
No drop-in replacement (e.g., HFE-7100, Vertrel) is viable without invalidating critical data.
-
The facility possesses a pre-existing, legally obtained stockpile.
Immediate Action: All users must verify compliance with local environmental regulations (e.g., US EPA Clean Air Act Title VI) regarding containment, recycling, and eventual destruction.
Technical Profile: Why Freon 113 Was the Standard
CFC-113 was historically the "gold standard" for precision cooling and electronic testing baths due to a unique trifecta of properties: it is electrically non-conductive (dielectric), non-flammable, and has a boiling point (47.6°C) that allows for easy vapor recovery while preventing overheating of sensitive electronics.
Table 1: Thermophysical Properties of CFC-113
| Property | Value | Operational Implication |
| Boiling Point | 47.6°C (117.7°F) | Ideal for low-temp cooling; high evaporation rate at room temp. |
| Freezing Point | -35°C (-31°F) | Suitable for chillers, but not cryogenic applications. |
| Density (25°C) | 1.56 g/mL | High density aids in centrifugal pumping efficiency. |
| Viscosity (25°C) | 0.68 cP | Lower than water (0.89 cP); excellent flow in micro-channels. |
| Specific Heat | ~0.91 J/g·K | Low heat capacity; rapid temperature response but lower thermal inertia. |
| Thermal Conductivity | 0.073 W/m·K | Poor conductor (Water is ~0.6); relies on flow rate for heat removal. |
| Dielectric Strength | ~35 kV (0.1") | Safe for direct contact with submerged electronics. |
| Vapor Pressure (20°C) | 285 mmHg | High Volatility Risk: Requires aggressive sealing. |
Operational Protocol: Closed-Loop Heat Transfer
Objective: Maintain thermal stability while achieving Zero Vapor Loss .
A. System Design Requirements
Unlike water or glycol systems, CFC-113 systems must be hermetically sealed or equipped with aggressive vapor traps.
-
Reservoir: Must be stainless steel or glass (for observation).
-
Condenser: A secondary cooling coil (set to < 10°C) must be placed at the reservoir vent to reflux vapors back into liquid.
-
Pump: Magnetic drive pumps are mandatory. Shaft seals will leak CFC-113 over time.
B. Loading Procedure (Cold-Load Technique)
To minimize evaporation during system filling:
-
Chill the Fluid: Pre-cool the CFC-113 container to < 10°C.
-
Vacuum Purge: Evacuate the heat transfer loop to remove air and moisture.
-
Transfer: Use a closed-transfer system (cannula or peristaltic pump with compatible tubing) to move fluid from storage to the reservoir. Do not pour open-mouthed.
C. Operational Limits
-
Max Operating Temp: 35°C (95°F). Approaching the 47.6°C boiling point in a non-pressurized system will cause cavitation in pumps and massive fluid loss.
-
Flow Rate: Due to low thermal conductivity (0.073 W/m·K), turbulent flow is required for effective heat exchange. Maintain Reynolds number > 4000.
Material Compatibility
CFC-113 is a powerful solvent. Using incompatible seals will lead to system failure and fluid release.
Table 2: Material Compatibility Matrix
| Material Category | Recommended (Safe) | Avoid (Failure Risk) |
| Metals | Stainless Steel (304/316), Aluminum, Brass, Copper | Zinc, Magnesium (reactive with moisture/acids) |
| Polymers (Rigid) | PTFE (Teflon), PVDF (Kynar), Nylon, Acetal (Delrin) | Polystyrene, Acrylic (Lucite/Plexiglass), ABS |
| Elastomers (Seals) | Viton A/B, Kalrez, PTFE-encapsulated Silicone | Natural Rubber, Neoprene (swells), Buna-N (Nitrile) |
| Tubing | PTFE, FEP, Stainless Steel | Tygon (standard), Latex, PVC (plasticizer leaching) |
Visualized Workflows
Diagram 1: Closed-Loop System Schematic
A self-validating loop designed to prevent vapor loss.
Caption: Schematic of a hermetic CFC-113 loop. Note the vapor trap reflux line essential for preventing atmospheric release.
Diagram 2: Decision Matrix for Replacement
Logic flow to determine if continued use of CFC-113 is scientifically justifiable.
Caption: Decision tree prioritizing the transition to modern hydrofluoroethers (HFE) unless regulatory compliance mandates CFC-113.
Safety & Emergency Protocols
Inhalation Hazard: CFC-113 vapor is heavier than air (Vapor Density ~6.5). In the event of a spill, vapors will pool in low areas (floor, sumps), creating an asphyxiation hazard.
-
Sensor: Install oxygen depletion sensors in the lab at floor level.
-
PPE: Neoprene gloves provide only splash protection. For immersion, use Polyvinyl Alcohol (PVA) or Viton gloves.
-
Spill Response: Do not use standard absorbents that may react. Evacuate the area and allow ventilation if the spill is minor; use self-contained breathing apparatus (SCBA) for major leaks.
Transition Strategy (The Path Forward)
As a Senior Application Scientist, I strongly advise planning for the retirement of this fluid. Drop-in replacements offering similar boiling points (approx 45-55°C) and dielectric properties include:
-
HFE-7100 (Methoxy-nonafluorobutane): BP 61°C. Zero Ozone Depletion Potential.
-
Vertrel XF (HFC-43-10mee): BP 55°C.
-
Galden HT-55 (PFPE): BP 55°C. Inert and non-toxic.
These fluids often require no hardware changes other than a thorough solvent flush to remove CFC residues.
References
-
United States Environmental Protection Agency (EPA). (2025). Phaseout of Ozone-Depleting Substances (ODS). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2024). 1,1,2-Trichloro-1,2,2-trifluoroethane Thermophysical Properties. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113).[2][3][4] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: 1,1,2-Trichloro-1,2,2-trifluoroethane.[2][4] Retrieved from [Link]
-
United Nations Environment Programme (UNEP). (2020). Handbook for the Montreal Protocol on Substances that Deplete the Ozone Layer. Retrieved from [Link]
Sources
- 1. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- [webbook.nist.gov]
- 2. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CAS 76-13-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 4. trichlorotrifluoroethane (Freon 113) - OEHHA [oehha.ca.gov]
inert atmosphere applications of trichlorotrifluoroethane vapor
Regulatory & Safety Warning (Critical)
Status: BANNED / RESTRICTED. 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) is a Class I Ozone Depleting Substance (ODS) phased out globally under the Montreal Protocol.
-
Current Permitted Uses: Strictly limited to essential laboratory and analytical (L&A) uses (e.g., specific reference standards) or legacy process agent exemptions where no feasible alternative exists.
-
Guidance: This document provides technical analysis of the mechanism of CFC-113 vapor inerting for historical validation and to guide the transition to modern hydrofluoroether (HFE) and hydrofluoroolefin (HFO) substitutes. Do not implement new workflows using CFC-113.
Part 1: Physicochemical Basis of Vapor Inerting
The utility of CFC-113 in creating an "inert atmosphere" stems from its unique thermodynamic and physical properties, which allow it to form a stable, heavy vapor blanket that excludes oxygen and moisture without requiring a pressurized vessel.
| Property | Value (CFC-113) | Mechanism of Action |
| Vapor Density | ~6.5 (Air = 1.0) | Creates a stratified "heavy gas" layer that displaces air from the bottom up. |
| Boiling Point | 47.6°C | Low energy input required to sustain the vapor phase; compatible with thermolabile drug compounds. |
| Flammability | Non-Flammable | Acts as a flame suppressant; historically used to inert hazardous reaction mixtures (e.g., TFE polymerization). |
| Surface Tension | 17.3 dyne/cm | Allows the liquid/vapor to penetrate micron-scale crevices in medical devices for cleaning/sterilization. |
The "Vapor Blanket" Phenomenon
Unlike nitrogen inerting (which requires constant flow and sealing), CFC-113 vapor establishes a thermodynamic lid . In a containment vessel with cooling coils at the rim, the vapor rises, condenses on the coils, and falls back. This creates a stable zone of pure solvent vapor between the liquid surface and the ambient air, effectively sealing the system.
Part 2: Legacy Protocol – Establishing a Vapor Inerting Zone
Context: This protocol describes the historical method for establishing a CFC-113 vapor blanket, used for precision cleaning of medical implants or as a reaction medium for moisture-sensitive synthesis.
Objective: Create a stable, oxygen-free vapor zone to process sensitive substrates.
Equipment Setup
-
Vessel: Stainless steel tank with high freeboard (ratio > 1.0).
-
Thermal Management:
-
Boil Sump: Heating elements at the base.
-
Condensing Zone: Refrigerated coils lining the upper rim (Primary Condenser) and a secondary "Freeboard Chiller" (operating at -20°C) to minimize diffusive losses.
-
-
Solvent: Reagent grade 1,1,2-Trichloro-1,2,2-trifluoroethane.
Step-by-Step Protocol
1. System Initialization
-
Charge: Fill the boil sump with CFC-113 to 50% capacity.
-
Cooling Activation: Activate the primary condensing coils before heating. Ensure coil temperature is < 10°C.
-
Safety Interlock: Verify the "Vapor Level Sensor" is active (cuts heat if vapor rises above coils).
2. Vapor Generation (The Inerting Phase)
-
Heat Ramp: Apply heat to the sump. Bring solvent to a boil (47.6°C).
-
Blanket Formation: Observe the "vapor line." A distinct, shimmering interface will rise.
-
Stabilization: The vapor line should lock at the midpoint of the condensing coils.
3. Process Execution (e.g., Drug Device Cleaning)
-
Immersion: Lower the substrate (e.g., titanium implant) into the vapor zone.
-
Condensation Scrub: The cool part causes immediate condensation of the hot vapor.
-
Action: Pure, distilled solvent flushes the surface.
-
Inerting: Oxygen is physically displaced from complex geometries.
-
-
Drying: As the part reaches vapor temperature, condensation stops.[5] Withdraw slowly through the "Freeboard Zone" (supercooled air layer) to flash-dry.
Part 3: Critical Application – Reaction Inerting (Process Agent)
One of the few remaining "essential uses" involves using CFC-113 as a reaction solvent for fluoropolymer synthesis (e.g., PTFE/Teflon precursors).
The Challenge: Tetrafluoroethylene (TFE) monomer is explosively unstable and prone to autopolymerization. The CFC-113 Solution:
-
CFC-113 acts as a thermal mass and diluent .
-
Its high heat of vaporization absorbs the exotherm of polymerization.
-
Protocol Insight: The reaction is run in the liquid CFC-113, while the vapor blanket above prevents oxygen ingress (which would catalyze dangerous peroxides).
Figure 1: Thermodynamic safety loop showing how CFC-113 vapor manages thermal risks in fluoropolymer synthesis.
Part 4: Modern Substitutes & Transition Protocol
For current drug development and research, you must transition to Hydrofluoroethers (HFEs) or Hydrofluoroolefins (HFOs) . These engineered fluids mimic the "heavy vapor" properties of CFC-113 with zero Ozone Depletion Potential (ODP).
Comparative Data for Substitution
| Feature | CFC-113 (Legacy) | HFE-7100 (Modern) | Trans-1,2-dichloroethylene (t-DCE) |
| Boiling Point | 47.6°C | 61°C | 48°C |
| Vapor Density | 6.5 | ~9.0 | ~3.4 |
| ODP | 0.8 | 0.00 | 0.00 |
| Application | Universal Solvent | Precision Cleaning / Carrier | Degreasing / Solubilization |
Transition Protocol: Converting a Vapor System
-
Seal Compatibility Check: CFC-113 swells certain elastomers. Modern HFEs are gentler. Replace legacy Viton seals with PTFE or Kalrez to prevent leaks.
-
Boil Sump Adjustment:
-
If switching to HFE-7100 (BP 61°C), increase sump heater setpoint by ~15°C.
-
If switching to t-DCE blends (BP ~48°C), settings remain similar to CFC-113.
-
-
Vapor Containment: Modern fluids are expensive. Upgrade the "Freeboard Ratio" (height/width) from 1.0 (standard for CFCs) to 1.5 or 2.0 to minimize vapor loss.
References
-
United Nations Environment Programme (UNEP). (2020). Montreal Protocol on Substances that Deplete the Ozone Layer: 2020 Report of the Medical and Chemical Technical Options Committee. Ozone Secretariat. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[4] Phaseout of Ozone-Depleting Substances (ODS): Class I Substances.[Link]
- Tsai, W. T. (2017). "Environmental risk assessment of hydrofluoroethers (HFEs) as alternatives to CFCs.
-
3M Electronics Materials Solutions. (2023). Novec™ Engineered Fluids: Technical Data Sheet & Vapor Degreasing Guidelines.[Link][6]
-
Chemours. (2023). Vertrel™ Specialty Fluids: Applications in Medical Device Cleaning.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Trichlorotrifluoroethane (CFC-113)
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Topic: Achieving Electronic and Anhydrous Grade 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113)
Overview
Trichlorotrifluoroethane (CFC-113) is a highly stable, non-flammable halocarbon solvent traditionally utilized in precision cleaning, specialized extractions, and as an inert reaction medium in pharmaceutical development. However, commercial-grade CFC-113 often contains trace halocarbon isomers, acidic byproducts, and moisture. These impurities can poison sensitive transition-metal catalysts or induce unwanted side reactions in drug synthesis.
This guide provides field-validated troubleshooting protocols to achieve anhydrous, high-purity solvent grades.
Table 1: Key Physical Properties and Purity Metrics of CFC-113
| Parameter | Specification / Value | Rationale for Purification Target |
| Boiling Point | 47.6 °C (at 760 mmHg) | Dictates the target fraction temperature during fractional distillation. |
| Density | 1.576 g/cm³ (at 20 °C) | High density ensures CFC-113 forms the bottom layer during aqueous washing, simplifying phase separation. |
| Refractive Index ( | 1.360 | Enables quick optical validation of bulk purity prior to rigorous chromatographic analysis. |
| Residual Moisture | < 10 ppm | Critical for moisture-sensitive organometallic reactions; achieved via 4A molecular sieves. |
| Target Purity | > 99.9% (GC-FID) | Prevents cross-reactivity from other halocarbons (e.g., CFC-114, CFC-115) during synthesis. |
Troubleshooting FAQs: Mechanism & Causality
Q1: Why does my commercial CFC-113 show trace acidic impurities, and how do I remove them?
Causality: CFC-113 is typically synthesized via the fluorination of perchloroethylene or hexachloroethane. Trace amounts of hydrogen fluoride (HF) or hydrogen chloride (HCl) can remain from the manufacturing process or form via slow hydrolysis if the solvent was stored improperly. These acidic protons can catalyze unwanted side reactions or degrade acid-sensitive Active Pharmaceutical Ingredients (APIs).
Solution: According to standard protocols outlined in[1], you must wash the solvent sequentially with distilled water and a weak aqueous alkali solution (e.g., 5%
Q2: What is the most effective self-validating system to achieve anhydrous conditions (<10 ppm water)?
Causality: Aqueous washing introduces bulk water into the solvent. Using molecular sieves alone for bulk drying is inefficient and dangerous; bulk water can cause exothermic degradation of the sieves due to their limited adsorption capacity (14–18% by weight).
Solution: Employ a two-stage desiccation protocol. First, use a bulk drying agent like anhydrous Calcium Chloride (
Q3: How do I separate high-boiling or low-boiling halocarbon impurities? Causality: Commercial CFC-113 often contains isomers (like 1,1,1-trichloro-2,2,2-trifluoroethane) or related halocarbons (e.g., CFC-114, CFC-115) with different boiling points that cannot be removed chemically. Solution: Perform fractional distillation under an inert atmosphere (Nitrogen or Argon). By utilizing a high-efficiency packed column and maintaining a high reflux ratio, you can isolate the pure CFC-113 fraction boiling precisely at 47.6 °C.
Q4: How do I validate the purity of the recovered solvent? Causality: Physical metrics like refractive index cannot detect trace isomeric impurities. A highly sensitive, self-validating analytical method is required to ensure the solvent meets electronic-grade specifications. Solution: Utilize Gas Chromatography with a Flame Ionization Detector (GC-FID) using a polydimethylsiloxane stationary phase. As demonstrated in authoritative studies on[2], this setup effectively resolves trace impurities like Freon 114, 115, and 12, allowing for precise quantitation and ensuring >99.9% purity.
Step-by-Step Methodology: Standard Laboratory Purification
Note: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves and safety goggles.
Phase 1: Acid Neutralization and Washing
-
Transfer the raw CFC-113 into a large separatory funnel.
-
Water Wash: Add an equal volume of distilled water. Stopper and shake vigorously, venting frequently to release pressure.
-
Phase Separation: Allow the phases to separate. Drain the dense, bottom CFC-113 layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.
-
Alkali Wash: Return the CFC-113 to the separatory funnel and add an equal volume of 5% aqueous Sodium Carbonate (
). Shake, vent, and separate as before. -
Final Rinse: Perform one final wash with distilled water to remove any residual sodium salts. Drain the bottom organic layer.
Phase 2: Two-Stage Desiccation
-
Primary Drying: Add anhydrous Calcium Chloride (
) to the washed CFC-113 (approx. 50 g per liter). Swirl and let stand for 2-4 hours to remove bulk water. -
Filtration: Decant or filter the solvent into a dry, round-bottom flask.
-
Deep Desiccation: Add freshly activated 4A Molecular Sieves (approx. 10-20% w/v). Seal the flask and let it stand overnight (static drying) to achieve <10 ppm moisture.
Phase 3: Fractional Distillation & Validation
-
Setup: Decant the dried CFC-113 into a distillation flask equipped with a fractional distillation column (e.g., Vigreux), condenser, and receiving flask.
-
Inert Purge: Purge the distillation system with dry Nitrogen.
-
Distillation: Heat the flask gently using a controlled water bath.
-
Fraction Collection: Discard the initial fore-run (collecting below 47.0 °C). Collect the main fraction distilling cleanly at 47.6 °C. Stop the distillation before the flask boils dry to leave behind non-volatile residues.
-
Storage: Store the purified solvent in a dark, airtight glass bottle over activated 4A molecular sieves. Validate purity via GC-FID prior to use in sensitive assays.
Purification Workflow Diagram
Step-by-step logical workflow for the purification and validation of trichlorotrifluoroethane.
References
-
Dubiel, S. V. (1990). The Purity of Electronic Grade 1,1,2-Trichlorotrifluoroethane by Gas Chromatography (Report No. KCP-613-4202). Allied-Signal Aerospace Company / U.S. Department of Energy (OSTI). Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2017). Purification of Laboratory Chemicals (8th ed.). Elsevier. Available at:[Link]
Sources
CFC-113 Long-Term Storage & Stability Assurance Center
[1][2]
Regulatory & Safety Preface (Critical)
Warning: Regulatory Restriction CFC-113 is a Class I Ozone Depleting Substance controlled under the Montreal Protocol .[1] Its production is globally banned/restricted.[1][2] Laboratory use is generally limited to "Essential Use Exemptions" (e.g., specific analytical standards or legacy synthesis).[1][2]
-
Implication: You cannot easily replace this solvent.[1][2] "Stabilization" in this context refers to loss prevention and purity maintenance , not chemical inhibition.[1][2]
-
Safety: While chemically inert, thermal decomposition (e.g., in a fire or improperly vented oven) releases Phosgene (COCl₂) , Hydrogen Fluoride (HF), and Hydrogen Chloride (HCl).[1][2]
Part 1: The Core Directive – Physical "Stabilization"
Unlike ethers (which require BHT to prevent peroxides) or chlorinated alkenes (which need amylene), CFC-113 is chemically stable.[1][2] It does not auto-oxidize under normal conditions.[1][2]
The "Instability" Factors are Extrinsic:
-
Volatility: Boiling point is 47.6°C. It will escape through standard polyethylene (PE) caps.[1][2]
-
Leaching: It is an aggressive solvent for plasticizers.[1][2] It will extract contaminants from improper cap liners.[1][2]
-
Density: At 1.56 g/mL, it exerts high hydrostatic pressure, loosening friction-fit seals over time.[1][2]
The Containment Protocol (The "Vessel" as Stabilizer)
To stabilize CFC-113 for >2 years, you must construct a Hermetic Fluoropolymer System .
| Component | Standard Lab Practice (FAIL) | Required Protocol (PASS) | Technical Rationale |
| Container | HDPE/LDPE Plastic Bottle | Borosilicate Glass (Amber) | CFC-113 permeates polyolefins.[1][2] Glass provides an impermeable barrier and UV protection.[1][2] |
| Cap Liner | Pulp/Vinyl or Rubber | Solid PTFE (Teflon) Faced | CFC-113 swells rubber and leaches plasticizers from vinyl, contaminating the sample.[1] |
| Seal | Parafilm® M | PTFE Thread Tape | Parafilm is hydrocarbon-based and will dissolve/degrade if exposed to CFC-113 vapors.[1][2] |
| Temp | Room Temp (Fluctuating) | Controlled 4°C | Reduces vapor pressure significantly, minimizing stress on the seal.[1][2] |
Part 2: Troubleshooting & FAQs
Category A: Volume Loss & Volatility [2]
Q1: "I stored my CFC-113 in a glass bottle, but the liquid level dropped 10% over 6 months. The cap is tight. What happened?"
-
The Science: CFC-113 has a high vapor pressure (~285 mmHg at 20°C).[1] Normal diurnal temperature cycles cause the headspace gas to expand and contract ("breathing"). If the liner is not compressible and inert (like PTFE-faced silicone), the seal breaks microscopically.
-
Corrective Action:
Q2: "Can I store CFC-113 in the freezer (-20°C) to stop evaporation?"
-
Diagnosis: High Risk / Low Reward. [2]
-
The Science: The freezing point is -35°C. Storing it near its freezing point at -20°C increases the viscosity and density. If the liquid expands upon warming or if moisture freezes on the threads, the glass (which becomes brittle) can shatter.
-
Recommendation: Do NOT freeze. Store at 4°C (Refrigerator) . This sufficiently lowers vapor pressure without thermal shock risks.[1][2]
Category B: Contamination & Purity [2]
Q3: "My GC-MS background shows 'ghost peaks' (phthalates/siloxanes) in the CFC-113. Is the solvent degrading?"
-
The Science: CFC-113 is an excellent degreaser. It has likely dissolved plasticizers from a plastic transfer pipette, a non-PTFE cap liner, or Parafilm used to seal the bottle.[1][2]
-
Corrective Action:
Q4: "The solvent has turned slightly yellow and smells acrid. Is it safe?"
-
The Science: While stable, prolonged exposure to water (humidity) and UV light can hydrolyze the C-Cl or C-F bonds, releasing HCl or HF.[1]
-
Immediate Action: Quarantine. Test pH with non-aqueous pH paper. If acidic, neutralize with sodium bicarbonate and distill, or dispose of as hazardous halogenated waste.[1][2] Do not use for HPLC/GC.
Part 3: Visualization & Logic Flows
Workflow 1: Storage Vessel Decision Logic
Use this logic to select the correct containment based on storage duration.
Figure 1: Decision matrix for selecting storage materials.[1][2] Note the critical failure points of Poly-Cone liners and Parafilm.
Workflow 2: Decomposition & Safety Pathway
Understanding the risks of improper storage or handling.
Figure 2: Decomposition pathway.[1][2] Note that while CFC-113 is stable at room temperature, environmental triggers can convert it into lethal Phosgene gas.[1][2]
Part 4: The Self-Validating Protocol (Gravimetric Analysis)
To ensure your storage method is working without opening the bottle (which introduces moisture), implement a Gravimetric Audit .[1][2]
Step-by-Step Methodology:
-
Tare: Weigh the full, sealed bottle of CFC-113 on a precision balance (2 decimal places).
-
Log: Record Date, Mass (
), and Temperature. -
Interval: Re-weigh every 30 days (
). -
Calculation:
[1][2] -
Threshold:
References
-
NIST Chemistry WebBook. 1,1,2-Trichloro-1,2,2-trifluoroethane - Thermophysical Properties. National Institute of Standards and Technology.[1][2][3] [Link][1]
-
United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer.[4] (Specifically Annex A, Group I).[1][2] [Link][1]
-
Centers for Disease Control and Prevention (CDC) - NIOSH. Occupational Health Guideline for 1,1,2-Trichloro-1,2,2-trifluoroethane.[1][2][Link][1]
Technical Support Center: Anhydrous CFC-113 Preparation Guide
The following guide is structured as a Tier 3 Technical Support resource for 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) . It assumes the user is a professional researcher handling this substance for legacy analytical methods (e.g., oil-in-water analysis) or specific synthesis workflows where no substitute exists.[1]
Topic: Dehydration and Water Removal Methodologies for Trichlorotrifluoroethane Ticket Priority: High (Experimental Sensitivity / Safety Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Chemical Profile
User Query: I need to remove trace water from CFC-113 for a moisture-sensitive Grignard reaction/IR spectroscopy analysis. What is the standard operating procedure (SOP)?
Scientist’s Note:
CFC-113 (
Critical Safety Directive: Never use Sodium (Na) , Potassium (K) , or Sodium-Potassium alloy (NaK) to dry CFC-113.[1] These metals can initiate a reductive dechlorination that may lead to uncontrollable exotherms or explosions.[1]
| Property | Value | Implication for Drying |
| Boiling Point | 47.6°C | Low BP allows for easy distillation but requires careful temp control to avoid evaporative loss.[1] |
| Water Solubility | ~110 ppm (0.011%) at 25°C | Very hydrophobic.[1] Bulk water separates easily; "drying" targets the dissolved trace (10–110 ppm).[1] |
| Molecular Structure | Large kinetic diameter (>5 Å).[1] Will not enter 3A or 4A molecular sieve pores. | |
| Regulatory Status | Montreal Protocol Class I | Use must be strictly contained; recovery/recycling is mandatory in many jurisdictions.[1] |
Decision Matrix: Selecting Your Drying Protocol
Before proceeding, determine your required dryness level using the logic flow below.
Figure 1: Decision tree for selecting the appropriate drying method based on initial water content and final purity requirements.
Detailed Protocols
Method A: Bulk Water Removal (Pre-Drying)
Best for: Initial drying of "wet" solvent or recycling used solvent.[1]
The Science: Calcium Chloride (
-
Inspect: If a distinct water layer is visible, decant it using a separatory funnel.[1]
-
Add Desiccant: Add granular anhydrous
(approx. 5-10% w/v). -
Agitate: Swirl vigorously for 5 minutes.
-
Rest: Allow to stand for 2–3 hours. The desiccant should remain loose; if it clumps into a solid mass, you have saturated it—filter and add fresh desiccant.
-
Filter: Filter through a fluted filter paper or a coarse fritted glass funnel to remove the solid.[1]
Method B: Molecular Sieves (The Gold Standard)
Best for: Maintaining low ppm water levels (10–20 ppm) for general synthesis.[1]
The Science: We use 3A Molecular Sieves .[3][4][5][6] While 4A sieves can also dry CFC-113 (as the CFC-113 molecule is too large to enter the 4Å pores), 3A is the industry standard for solvents to strictly exclude any potential co-adsorption of trace impurities or solvent molecules.
Protocol:
-
Activation (CRITICAL): Do not use sieves straight from the bottle.
-
Heat sieves to 250–300°C under high vacuum (or in a muffle furnace) for at least 12 hours.
-
Cool them in a desiccator under argon or nitrogen.[1]
-
-
Loading: Add activated sieves to the CFC-113 at 10–20% w/v (e.g., 10g sieves per 100mL solvent).
-
Time: Allow to stand for a minimum of 24 hours .
-
Note: Static drying (sitting without stirring) is effective and prevents grinding the sieves into dust, which is hard to filter out.
-
-
Storage: The solvent can be stored over the sieves indefinitely if sealed properly.[1]
Method C: Distillation over Phosphorus Pentoxide (
)
Best for: Ultra-dry applications (<10 ppm).[1]
The Science:
Protocol:
-
Setup: Assemble a distillation apparatus with a drying tube (filled with
) on the receiving flask to prevent atmospheric moisture reentry. -
Charge: Place CFC-113 in the boiling flask. Add
(approx. 5% w/v).[1][7] -
Reflux: Reflux for 1–2 hours to allow the desiccant to react with all moisture.[1]
-
Distill: Distill the solvent, discarding the first 5–10% of the distillate (foreshoots) which may contain azeotropes or lighter impurities.
-
Collect: Collect the main fraction at 47.6°C .
Troubleshooting & FAQs
Q1: Can I use Calcium Hydride (
Q2: My Karl Fischer (KF) titration is giving erratic results. Why? A: CFC-113 is very hydrophobic.[1]
-
Solubility Issue: The KF reagents (usually methanol-based) may not mix well with CFC-113, leading to phase separation in the titration cell.[1]
-
Solution: Use a solubilizer.[1][8][10] Add Chloroform or Xylene to the KF vessel to ensure a homogeneous phase during titration.
Q3: I dried the solvent over sieves, but now my reaction has "dust" in it. A: This is attrition dust from the clay binder in the sieves.
-
Fix: Decant the solvent carefully or filter it through a 0.45µm PTFE syringe filter before use.
-
Prevention: Do not magnetically stir the solvent over sieves; use static drying (letting it sit) or gentle swirling.[1]
Q4: Why not just use Sodium wire like I do for Ether?
A: DANGER. Sodium reacts violently with halogenated solvents.[1]
References
-
Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1][11] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry.
-
(Validates Molecular Sieve efficiency vs. chemical desiccants).[1]
-
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
-
(Provides comparative data on 3A sieves vs. CaH2).[1]
-
-
National Oceanic and Atmospheric Administration (NOAA).
-
(Safety data regarding reactivity with metals).[1]
-
-
BenchChem Technical Support.
-
(General safety guidelines for hydrides and halocarbons).[1]
-
Sources
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. The differences between molecular sieve 3A and molecular sieve 4A-OIM Chemical [oimchem.com]
- 4. deltaadsorbents.com [deltaadsorbents.com]
- 5. medaad.com [medaad.com]
- 6. The difference of 3a 4a 5a molecular sieve [kelleychempacking.com]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 10. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Calcium Hydride Formula, Uses as a Drying Agent, MSDS [chemistrylearner.com]
Technical Support Center: Troubleshooting Trichlorotrifluoroethane (CFC-113) Degradation in Experimental Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you identify, understand, and resolve issues related to the unintended degradation of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) during your chemical reactions. As a senior application scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to ensure the integrity of your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: My reaction in CFC-113 solvent turned acidic and is yielding unexpected byproducts. What could be the cause?
A1: The acidification of your reaction mixture and the formation of unexpected byproducts are classic signs of CFC-113 degradation. The primary cause is likely thermal decomposition or a reaction with incompatible materials. When heated, CFC-113 can break down to form corrosive and toxic gases, including hydrogen chloride (HCl) and hydrogen fluoride (HF), which would account for the increase in acidity.[1][2][3][4] The presence of certain metals can catalyze this decomposition, even at temperatures below the solvent's boiling point.[5]
Q2: I am using a metal catalyst in my reaction with CFC-113 as a solvent. Are there any specific metals I should be concerned about?
A2: Absolutely. While CFC-113 is generally considered chemically stable, it can react violently with certain metals.[5][6][7] You should avoid using alkali metals (like lithium, sodium, potassium) and alkaline earth metals (like barium). Additionally, powdered or activated forms of aluminum, zinc, and magnesium can also lead to vigorous and potentially dangerous reactions.[5][6] If your catalytic system involves these or other chemically active metals, you may be observing a reductive dechlorination of the CFC-113.
Q3: Can CFC-113 react with strong acids or bases?
A3: Yes, it is generally advised to avoid strong acids and bases when working with CFC-113, as they are listed as incompatible materials.[3] While specific reaction pathways with common laboratory acids and bases are not as extensively documented as with metals, the potential for dehydrohalogenation or other degradation pathways exists, which could compromise your reaction and the integrity of the solvent.
Q4: I suspect my CFC-113 is degrading. What are the likely degradation products I should be looking for?
A4: The degradation products of CFC-113 will depend on the degradation pathway.
-
Thermal Decomposition: Expect to find acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF). In the presence of oxygen, highly toxic phosgene (COCl₂) and carbonyl fluoride (COF₂) can also be formed.[1][3][4]
-
Reductive Dechlorination: A common product is chlorotrifluoroethene (CTFE).[8][9][10][11] Further reduction can lead to trifluoroethene (TFE) and cis-1,2-difluoroethene (cis-DFE).[8][12]
Q5: Is CFC-113 sensitive to light?
A5: While CFC-113 is known to undergo photolysis in the stratosphere when exposed to high-energy UV radiation, this is generally not a concern under standard laboratory conditions unless you are intentionally using a UV light source in your reaction setup.[5][13][14][15][16][17] If your experiment involves photochemistry, you should consider the possibility of CFC-113 degradation.
Troubleshooting Guide: Diagnosing and Resolving CFC-113 Degradation
This guide will help you systematically troubleshoot and address potential CFC-113 degradation in your experiments.
Issue 1: Unexpected Side Reactions and Low Yield
-
Symptoms:
-
Formation of unknown impurities in your product.
-
Lower than expected yield of your desired product.
-
Changes in the physical appearance of the reaction mixture (e.g., color change, precipitate formation).
-
-
Possible Cause: The reaction conditions are promoting the degradation of CFC-113, which is then participating in or interfering with your intended reaction.
-
Troubleshooting Steps:
-
Review Reaction Components: Carefully check all reagents and catalysts for incompatibilities with CFC-113. As a primary concern, look for the presence of alkali metals, alkaline earth metals, and powdered or activated Al, Zn, or Mg.[5][6]
-
Analyze Headspace Gas: If you suspect thermal decomposition, you can cautiously test the pH of the gas evolved from the reaction (e.g., with moist litmus paper) to check for the presence of acidic gases like HCl and HF. For a more definitive analysis, Gas Chromatography-Mass Spectrometry (GC-MS) of the headspace can identify volatile degradation products.
-
Solvent Purity Check: Ensure the CFC-113 you are using is pure and has been stored correctly. Impurities could act as catalysts for degradation. Consider purifying the solvent before use if its history is unknown.
-
Issue 2: Pressure Buildup in a Sealed Reaction Vessel
-
Symptoms:
-
A noticeable increase in pressure in a sealed reaction vessel.
-
Venting of gases from the reaction apparatus.
-
-
Possible Cause: The formation of gaseous degradation products from CFC-113.[1] Thermal decomposition is a likely culprit, leading to the formation of gases like HCl and HF.
-
Troubleshooting Steps:
-
Immediate Action: Safely vent the pressure in the reaction vessel in a well-ventilated fume hood.
-
Temperature Control: Re-evaluate the reaction temperature. If possible, run the reaction at a lower temperature to minimize thermal decomposition.
-
Material Compatibility: Check the material of your reaction vessel. Certain metals can catalyze decomposition. If possible, use a glass or other inert material for your reaction vessel.
-
Issue 3: Corrosion of Metal Components in the Reaction Setup
-
Symptoms:
-
Visible pitting or discoloration of metal parts of your reactor, stirrer, or probes.
-
-
Possible Cause: The formation of corrosive acids (HCl, HF) from the degradation of CFC-113.[1][2][3]
-
Troubleshooting Steps:
-
Use of Inert Materials: Whenever possible, use equipment made of glass, PTFE, or other materials that are resistant to corrosive acids.
-
Moisture Control: The presence of water can exacerbate the formation of acids. Ensure your solvent and reagents are dry.
-
Lower Reaction Temperature: Reducing the reaction temperature can significantly decrease the rate of thermal decomposition and acid formation.
-
Experimental Protocols
Protocol 1: Screening for Metal-Induced CFC-113 Degradation
This protocol provides a method to test the compatibility of a metal catalyst with CFC-113 before running your main experiment.
-
Setup: In a small, clean, and dry glass vial equipped with a magnetic stir bar, add a small amount of your metal catalyst.
-
Solvent Addition: Add 1-2 mL of pure CFC-113 to the vial.
-
Observation at Room Temperature: Stir the mixture at room temperature for 1-2 hours. Observe for any signs of reaction, such as gas evolution, color change, or temperature increase.
-
Controlled Heating: If no reaction is observed at room temperature, slowly heat the mixture to your intended reaction temperature while stirring. Monitor for any signs of reaction.
-
Analysis: After heating, allow the mixture to cool. Analyze the CFC-113 by GC-MS to check for the presence of degradation products like CTFE.
Protocol 2: Quenching and Work-up of Reactions in CFC-113
A proper work-up procedure is crucial to neutralize any acidic byproducts from CFC-113 degradation.
-
Cooling: At the end of your reaction, cool the reaction mixture to room temperature.
-
Quenching: Slowly and carefully add a mild aqueous base, such as a saturated sodium bicarbonate solution, to neutralize any acidic byproducts. Be cautious as gas evolution (CO₂) may occur.
-
Extraction: If your product is soluble in an organic solvent, perform a liquid-liquid extraction to separate it from the aqueous layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to isolate your product.
Data Presentation
| Potential Issue | Primary Cause(s) | Key Indicators | Recommended Action |
| Acidification | Thermal decomposition, reaction with incompatible materials | pH drop, formation of HCl/HF | Lower reaction temperature, use inert materials |
| Unexpected Byproducts | Reductive dechlorination, side reactions with degradation products | New peaks in GC/NMR, low yield | Screen for metal compatibility, purify solvent |
| Pressure Buildup | Formation of gaseous degradation products | Increased pressure in sealed vessel | Vent safely, control temperature |
| Corrosion | Formation of corrosive acids | Damage to metal equipment | Use glass or PTFE equipment, ensure dryness |
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting CFC-113 degradation.
CFC-113 Degradation Pathways
Caption: Common degradation pathways of CFC-113.
References
- US3632834A - Process for preparing trichlorotrifluoroethane and dichlorotetrafluoroethane - Google P
-
Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes | Environmental Science & Technology. (URL: [Link])
-
Degradation of chlorofluorocarbon-113 under anaerobic conditions - ResearchGate. (URL: [Link])
-
International Programme on Chemical Safety - Environmental Health Criteria 113 Fully Halogenated Chlorofluorocarbons - Columbia University. (URL: [Link])
-
1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem. (URL: [Link])
-
Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes - PubMed. (URL: [Link])
-
A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions - Catalysis Science & Technology (RSC Publishing). (URL: [Link])
-
Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis - Green Chemistry (RSC Publishing). (URL: [Link])
-
Material Safety Data Sheet - 1,1,2-Trichloro-1,2,2-trifluoroethane - Cole-Parmer. (URL: [Link])
-
Hydrodechlorination of trifluoro-trichloroethane to chlorotrifluoroethylene: Revealing the deactivation mechanism and regeneration strategy of Pd-Cu/AC catalyst - ResearchGate. (URL: [Link])
- US10696613B1 - Gas phase process for chlorotrifluoroethylene - Google P
-
1,1,1-Trichloroethane (an/aerobic) Pathway Map - EAWAG BBD/PPS. (URL: [Link])
-
Unlocking the Truth About CFC Gases: Environmental Impact and Future Solutions. (URL: [Link])
-
Chlorofluorocarbons, fully halogenated (EHC 113, 1990) - INCHEM. (URL: [Link])
-
SAFETY DATA SHEET - Airgas. (URL: [Link])
-
1,1,2-trichlorotrifluoroethane, 76-13-1 - The Good Scents Company. (URL: [Link])
-
1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia. (URL: [Link])
-
CFC-113 | Chlorinated Solvents: A Forensic Evaluation | Books Gateway | Royal Society of Chemistry. (URL: [Link])
-
Catalytic Reduction of 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC113a) by Cobalt(I) Salen Electrogenerated at Vitreous Carbon Cathodes in Dimethylformamide - ResearchGate. (URL: [Link])
-
Transformation of Chlorofluorocarbons Investigated via Stable Carbon Compound-Specific Isotope Analysis | Environmental Science & Technology - ACS Publications. (URL: [Link])
-
Chlorofluorocarbons: CFC-11, CFC-12, CFC-113, HCFC-21, HCFC-31, HCFC- 133a - Miljøstyrelsen. (URL: [Link])
-
Non-enzymatic degradation of chlorofluorocarbon 113 using cyanocobalamin under anaerobic conditions - ResearchGate. (URL: [Link])
-
Stratospheric carbon isotope fractionation and tropospheric histories of CFC-11, CFC-12, and CFC-113 isotopologues - ACP. (URL: [Link])
-
Degradation Pathways of Trichloroethylene and 1,1,1-Trichloroethane by Mycobacterium sp. TA27. (URL: [Link])
-
Anaerobic Degradation of 1,1,2,2-Tetrachloroethane and Association with Microbial Communities in a Freshwater Tidal Wetland - USGS Publications Warehouse. (URL: [Link])
-
Locating and Estimating emissions from sources of Perchloroethylene and Trichloroethylene - EPA. (URL: [Link])
-
Degradation pathways of trichloroethylene and 1,1,1-trichloroethane by Mycobacterium sp. TA27 - PubMed. (URL: [Link])
-
Recent advances and trends of trichloroethylene biodegradation: A critical review - PMC. (URL: [Link])
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. airgas.com [airgas.com]
- 5. Chlorofluorocarbons, fully halogenated (EHC 113, 1990) [inchem.org]
- 6. 1,1,2-Trichlorotrifluoroethane | 76-13-1 [chemicalbook.com]
- 7. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. books.rsc.org [books.rsc.org]
- 12. Biotic and Abiotic Dehalogenation of 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113): Implications for Bacterial Detoxification of Chlorinated Ethenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. columbia.edu [columbia.edu]
- 14. refrigerantsensor.com [refrigerantsensor.com]
- 15. 1,1,2-trichlorotrifluoroethane, 76-13-1 [thegoodscentscompany.com]
- 16. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 17. ACP - Stratospheric carbon isotope fractionation and tropospheric histories of CFC-11, CFC-12, and CFC-113 isotopologues [acp.copernicus.org]
Technical Support Center: Reaction Optimization in Freon 113 (CFC-113)
Topic: 1,1,2-Trichloro-1,2,2-trifluoroethane Solvent Systems Ticket Type: Legacy Application Support & Transition Guide Status: RESTRICTED USE (Montreal Protocol Class I Substance) [1][2]
⚠️ CRITICAL REGULATORY NOTICE
Before proceeding, verify compliance. Freon 113 (CFC-113) is a Class I Ozone Depleting Substance (ODS).[1][2] Its production and general use are banned under the Montreal Protocol . This guide is intended strictly for:
-
Researchers possessing a valid Essential Use Exemption (EUE) .[1][2]
-
Transition planning to modern fluorinated alternatives (e.g., Benzotrifluoride).[1][2]
Module 1: Physicochemical Constraints & Solubility
Context: Freon 113 is chemically unique due to its high density, low boiling point, and extreme non-polarity.[1][2] Most optimization failures stem from misunderstanding these three variables.
Data Sheet: Critical Parameters
| Property | Value | Implication for Optimization |
| Boiling Point | 47.6°C | Limits reaction temperature; requires efficient reflux condensers to prevent solvent loss.[1][2] |
| Density | 1.56 g/mL | HEAVY ORGANIC LAYER. In aqueous workups, Freon 113 is the bottom layer.[1][2] |
| Dielectric Constant | ~2.41 | Extremely non-polar (similar to hexane).[1][2] Poor solubility for polar reactants.[1][2] |
| Structure | No C-H bonds. Inert to radical abstraction (ideal for halogenation).[1][2] |
Troubleshooting Guide: Solubility & Phase Management
Q: My polar reactants (amines/acids) form a gum on the flask wall and won't react. How do I fix this? A: Freon 113 has a dielectric constant of ~2.4, making it a poor solvent for polar species.[1][2]
-
The Fix (Co-solvent): Add 5–10% Acetonitrile (MeCN) or Dichloromethane (DCM) .[1][2] These increase polarity without significantly interfering with radical mechanisms.[1][2]
-
The Fix (Phase Transfer): If the reaction allows, use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to shuttle ions into the fluorinated phase.[1]
Q: I performed an aqueous wash, but I lost my product. Where did it go? A: You likely discarded the wrong layer.[2] Unlike ether or ethyl acetate, Freon 113 is denser than water (1.56 g/mL) .[1][2]
-
Protocol: The organic product layer is on the BOTTOM . The aqueous waste layer is on the TOP . Always test layers with a drop of water before disposal.[1][2]
Module 2: Optimizing Radical Bromination (Wohl-Ziegler)
Context: The primary historical application of Freon 113 is radical bromination using N-Bromosuccinimide (NBS) because the solvent contains no C-H bonds to scavenge radicals.
Mechanism & Optimization Logic
The reaction relies on the Goldfinger Mechanism , where low concentrations of
Figure 1: The Goldfinger Mechanism cycle.[1] Freon 113 ensures the solvent does not compete for the radical (R•).
Protocol: Optimized NBS Bromination in Freon 113
-
Stoichiometry: Suspend NBS (1.05 eq) in Freon 113 (10 mL per gram substrate).
-
Initiator Selection:
-
Reflux Control: Heat to mild reflux (50°C bath).
-
Visual Cue: The reaction is complete when the dense, yellow NBS solid converts to low-density, white Succinimide, which floats to the top surface of the solvent.[1]
-
Q: The reaction stalls after 1 hour. Why? A: The low boiling point (47°C) may prevent thermal initiators from generating radicals fast enough.[1][2]
-
Solution: Switch to photochemical initiation (sunlamp/UV LED) or add a low-temperature initiator like V-70 (2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile)).[1][2]
Module 3: Transition to Sustainable Alternatives
Context: For users unable to secure exemptions, Benzotrifluoride (BTF) is the direct drop-in replacement.[1][2] It shares the electron-withdrawing stability of CFC-113 but is compliant with modern environmental standards.[1]
Comparative Analysis: CFC-113 vs. Benzotrifluoride (BTF)
| Feature | Freon 113 (CFC-113) | Benzotrifluoride (BTF) | Transition Adjustment |
| Boiling Point | 47.6°C | 102°C | Advantage: Higher BP allows faster kinetics for thermal reactions.[1][2] |
| Radical Inertness | Excellent (No C-H) | Good (Aromatic C-H is stable) | BTF is stable to NBS/Bromine under standard conditions.[1][2] |
| Solubility | Very Poor | Moderate | BTF dissolves polar reactants better than CFC-113.[1][2] |
| Regulation | BANNED (ODS) | VOC-Exempt (US EPA) | No exemption permit required.[1][2] |
Decision Tree: Selecting the Right Solvent
Figure 2: Decision matrix for selecting between legacy CFC-113 and modern alternatives like BTF or HFE.[1][2]
References
-
United Nations Environment Programme (UNEP). (2020).[1][2][4] The Montreal Protocol on Substances that Deplete the Ozone Layer.[4][5][6] Ozone Secretariat.[1][2] [Link][1][2][4]
-
National Institute of Standards and Technology (NIST). (2023).[1][2] 1,1,2-Trichloro-1,2,2-trifluoroethane Properties. NIST Chemistry WebBook, SRD 69.[1][2] [Link][1][2]
-
Ogawa, A., & Curran, D. P. (1997).[1][2] Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents.[2] Journal of Organic Chemistry, 62(3), 450-451.[1][2] [Link]
-
Djerassi, C. (1948).[1][2] Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1][2] (Seminal text on the Wohl-Ziegler reaction mechanism). [Link]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Ozone-Depleting Substances (ODS) Class I and Class II Controlled Substances. [Link][1][4]
Sources
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. newera-spectro.com [newera-spectro.com]
- 4. epa.gov [epa.gov]
- 5. Substances that deplete the ozone layer [bafu.admin.ch]
- 6. Narrowing feedstock exemptions under the Montreal Protocol has multiple environmental benefits - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trichlorotrifluoroethane (CFC-113) Byproduct Management
Welcome to the Technical Support Center for handling 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) in advanced research and drug development settings. While CFC-113 is historically valued for its extreme chemical stability, exposing it to high-temperature catalysis, extreme thermal stress (>400°C), or strong reducing agents breaks its robust carbon-halogen bonds.
This guide provides authoritative, field-proven methodologies for identifying, handling, and neutralizing the highly toxic reaction byproducts of CFC-113 degradation.
Mechanistic Overview: Degradation & Neutralization Pathways
Understanding the causality behind byproduct generation is the first step in prevention. When CFC-113 undergoes pyrolysis in the presence of ambient moisture, it yields highly corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl). If oxygen is present, oxidation pathways generate Phosgene (COCl₂) and Carbonyl Fluoride (COF₂)[1].
CFC-113 degradation pathways and alkaline scrubber neutralization mechanisms.
Quantitative Data: Byproduct Profiles & Neutralization Parameters
To properly design your exhaust and scrubbing architecture, you must match the specific degradation byproduct with its optimal neutralizing agent.
| Byproduct | Chemical Formula | Primary Trigger Condition | Recommended Neutralization Agent | End Product (State) |
| Hydrogen Fluoride | HF | Moisture + Heat (>400°C) | Calcium Hydroxide (Ca(OH)₂) | CaF₂ (Solid Precipitate) |
| Hydrogen Chloride | HCl | Moisture + Heat (>400°C) | Sodium Hydroxide (NaOH) | NaCl (Aqueous) |
| Phosgene | COCl₂ | Oxygen + Heat (>400°C) | Sodium Hydroxide (NaOH) | Na₂CO₃ + NaCl (Aqueous) |
| Carbonyl Fluoride | COF₂ | Oxygen + Heat (>400°C) | Calcium Hydroxide (Ca(OH)₂) | CaF₂ + CaCO₃ (Solid) |
Troubleshooting & FAQ Guide
Q1: We are running a high-temperature catalytic reaction with CFC-113 and detecting acidic vapors despite using a dry nitrogen purge. What is happening? A: Even trace amounts of ambient humidity or surface-bound water on your solid catalysts can initiate the hydrolysis of CFC-113 at elevated temperatures[1]. The thermal energy cleaves the C-Cl and C-F bonds, and the resulting halogen radicals react with hydrogen from the trace water to form HCl and HF. Ensure absolute anhydrous conditions by baking your catalysts and routing all exhaust through a dual-stage alkaline scrubber[2].
Q2: Why is Calcium Hydroxide (Ca(OH)₂) preferred over Sodium Hydroxide (NaOH) for HF neutralization? A: This is a critical safety distinction based on chemical causality. While NaOH effectively neutralizes HF, it forms Sodium Fluoride (NaF), which is highly soluble in water and severely toxic, creating a secondary hazardous waste issue. Conversely, Ca(OH)₂ reacts with HF to form Calcium Fluoride (CaF₂), which is highly insoluble and precipitates out of the solution[3]. This creates a self-validating system : the visible accumulation of a white precipitate confirms that fluoride ions are being successfully sequestered from the aqueous phase.
Q3: How do we handle a sudden scrubber pressure drop during a CFC-113 degradation event? A: A pressure drop in a wet scrubber often indicates that the neutralization media is precipitating too rapidly (e.g., massive CaF₂ formation) and clogging the sparger or venturi eductor. This is a critical failure point that can lead to back-pressure in the reactor or a breach of toxic gases into the laboratory. You must immediately abort the reaction and switch the exhaust flow to a parallel, dry-media backup scrubber (e.g., potassium carbonate impregnated activated carbon)[4].
Self-Validating Experimental Protocol: Setting Up a Dual-Stage Alkaline Scrubber
To ensure total capture of mixed byproducts (HF, HCl, and Phosgene), implement this self-validating dual-stage wet scrubbing protocol.
Step 1: Reagent Preparation
-
Stage 1 (Targets HCl & Phosgene): Prepare a 10–15% w/v Sodium Hydroxide (NaOH) solution.
-
Stage 2 (Targets HF): Prepare a saturated Calcium Hydroxide (Ca(OH)₂) suspension. Maintain continuous agitation at 100 rpm to prevent the slurry from settling[3].
Step 2: Integration of Self-Validating Indicators
-
Add a non-reactive pH indicator (e.g., phenolphthalein) to both scrubber reservoirs. The solutions must remain strongly alkaline (indicated by a deep pink/fuchsia color).
-
Causality Check: A color change to clear immediately validates that the neutralizing capacity of the scrubber is exhausted and requires immediate reagent replenishment.
Step 3: Flow Regulation & Condensation
-
Route the reactor exhaust through a cold trap (-78°C, dry ice/acetone) to condense any unreacted CFC-113 before it reaches the scrubbers.
-
Direct the remaining non-condensable gases into the Stage 1 sparger, followed sequentially by the Stage 2 sparger. Ensure the sparger pores are wide enough to resist clogging from precipitate formation.
Step 4: Effluent Management & Verification
-
Filter the Stage 2 effluent through a coarse fritted funnel to capture the CaF₂ precipitate. Dispose of this solid as regulated hazardous waste.
-
The Stage 1 aqueous effluent (containing NaCl and Na₂CO₃) can be safely disposed of following standard laboratory acid-base neutralization protocols[4].
References
-
Chlorofluorocarbons, fully halogenated (EHC 113, 1990) - INCHEM Source: International Programme on Chemical Safety (IPCS) URL: [Link]
-
Destruction of Ozone Depleting Substances using Steam Plasma Source: PyroGenesis Canada Inc. URL:[Link]
-
Treatment of Hydrogen Fluoride Generated from the F-gases Decomposition Processes Source: ResearchGate / Journal of the Korean Applied Science and Technology URL:[Link]
-
Prevention Reference Manual: Chemical Specific Volume 8: Control of Accidental Releases of Hydrogen Fluoride Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
Sources
preventing phosgene formation from CFC-113 in high-temperature experiments
Introduction: This guide is designed for researchers, scientists, and drug development professionals who utilize 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) in experimental setups involving high temperatures. While CFC-113 is chemically stable under standard conditions, its use at elevated temperatures introduces a significant and potentially lethal hazard: the formation of phosgene (COCl₂), a highly toxic gas. This document provides a comprehensive framework for understanding, preventing, and mitigating this risk through a series of frequently asked questions, troubleshooting guides, and detailed protocols. Our core mission is to ensure that your innovative research can be conducted with the highest standards of safety and scientific integrity.
Section 1: The Hazard—Understanding Phosgene Formation
This section addresses the fundamental questions regarding the transformation of CFC-113 into phosgene.
Q1: What is the primary risk of using CFC-113 in high-temperature experiments?
The primary risk is the thermal decomposition of CFC-113 into highly toxic and corrosive gases. The most acutely dangerous of these is phosgene (COCl₂), a potent pulmonary agent.[1] Inhalation of phosgene can cause severe, delayed-onset pulmonary edema (fluid in the lungs), which can be fatal.[2] The decomposition also generates other hazardous byproducts, including hydrogen chloride (HCl) and hydrogen fluoride (HF), which are corrosive to tissue and equipment.[3]
Q2: At what temperatures does CFC-113 start to form phosgene?
There is no single, sharp temperature threshold. Phosgene formation is a result of thermal decomposition, and the rate of this reaction increases with temperature. Studies on the thermal destruction of CFC-113 indicate that significant decomposition begins at very high temperatures. For example, a 99% destruction temperature of 760°C (1033 K) has been reported.[4][5] However, the formation of hazardous byproducts can occur at lower temperatures, especially in the presence of catalysts or certain metals. Phosgene itself is unstable at very high temperatures and begins to decompose back into carbon monoxide and chlorine above 200-250°C.[6][7] Therefore, a hazardous window exists where phosgene can be formed and remain stable.
Crucial Insight: Do not assume a "safe" temperature below the decomposition point. The presence of hot spots on equipment, reactive materials, or an oxygen-rich environment can initiate the reaction cascade. It is best practice to assume that any application involving heating CFC-113 in the presence of air or oxygen presents a risk of phosgene formation.
Q3: What is the chemical mechanism behind phosgene formation from CFC-113?
The formation of phosgene from CFC-113 (CClF₂-CCl₂F) is an oxidative decomposition process. While the complete reaction kinetics are complex, the generally accepted mechanism involves the following key stages:
-
Initiation (Bond Cleavage): High thermal energy causes the weakest bond in the CFC-113 molecule, the carbon-carbon (C-C) bond, to break. This homolytic cleavage generates chlorinated and fluorinated carbon radicals (e.g., •CClF₂ and •CCl₂F).[8]
-
Propagation (Oxidation): In the presence of oxygen (O₂), these highly reactive radicals are oxidized. This process can form intermediate species.
-
Formation of Phosgene: The chlorinated carbon radicals react with oxygen to ultimately form phosgene (COCl₂). The presence of chlorine atoms from the parent molecule and carbon from the radical backbone, combined with environmental oxygen, provides the necessary elements. This is analogous to the known formation of phosgene from the thermal decomposition of other chlorinated hydrocarbons like chloroform.[2]
The overall, unbalanced reaction can be summarized as: C₂Cl₃F₃ + O₂ + Heat → COCl₂ + Other Products (HCl, HF, COF₂, etc.)
A simplified diagram of this pathway is presented below.
Caption: Proposed pathway for phosgene formation from CFC-113.
Section 2: Proactive Prevention & Troubleshooting
This section provides actionable strategies to prevent phosgene formation and troubleshoot potential hazards in your experimental design.
Q4: How can I prevent phosgene formation at the source?
Prevention is the most critical safety pillar. It involves a multi-layered approach combining chemical modification and engineering controls.
-
Inert Atmosphere Operation (Most Effective): The formation of phosgene is an oxidative process. By removing oxygen from your experimental system, you eliminate a key reactant.
-
Troubleshooting: "My process cannot be run under a completely inert atmosphere."
-
Solution: If some oxygen is unavoidable, you must implement rigorous temperature control, continuous phosgene monitoring, and chemical scavenging as secondary lines of defense.
-
-
Temperature Control: Keep the temperature of the system and all components as low as possible for your application. Avoid uncontrolled heating and be aware of potential "hot spots" on heating elements or reactor walls.
-
Material Selection: Choose materials of construction carefully. While CFC-113 is compatible with many metals like stainless steel and nickel alloys at room temperature, these materials' catalytic effects at high temperatures can be unpredictable.[9]
Q5: What is "in-situ chemical scavenging" and can it be used to neutralize phosgene as it forms?
Yes. In-situ chemical scavenging involves adding a compound to your reaction system that will preferentially and rapidly react with any phosgene that forms, converting it into a less toxic substance. Phosgene is a potent electrophile and reacts readily with nucleophiles.[12]
-
Recommended Scavenger: A high-boiling-point tertiary amine, such as tri-n-octylamine or N,N-diisopropylethylamine (DIPEA) , can be an effective scavenger. Amines react with phosgene to form stable urea or carbamoyl chloride derivatives.[13]
-
Why a high boiling point? It is crucial to select a scavenger that will not volatilize out of your system at operating temperatures, ensuring it remains present to neutralize any phosgene formed.
Experimental Protocol: In-Situ Phosgene Scavenging This protocol is a general guideline. You must adapt it to the specific constraints of your experiment.
-
Scavenger Selection: Choose a tertiary amine with a boiling point at least 50°C higher than your maximum operating temperature. Ensure it is chemically compatible with your primary reactants and products.
-
Stoichiometric Calculation: Phosgene reacts with tertiary amines in a complex manner, but for planning purposes, a 2:1 molar ratio of amine to potential phosgene is a conservative starting point. Since the amount of phosgene that could form is unknown, a practical approach is to add the scavenger at a concentration of 1-5 mol% relative to the starting quantity of CFC-113.
-
Introduction: Introduce the scavenger amine into the reaction vessel along with the CFC-113 and other reagents before heating begins.
-
Verification: After your experiment, your analytical workup should include a method to detect the products of the scavenging reaction (e.g., the corresponding carbamoyl chloride) to confirm its efficacy.
-
Exhaust Scrubbing: In-situ scavenging is a secondary safety measure. Your experimental apparatus must still be vented through an external basic scrubber system.
Q6: My experiment produced an unexpected result or odor. How do I know if I have a phosgene leak?
NEVER rely on your sense of smell. Phosgene is reported to smell like "newly mown hay," but the odor detection threshold is several times higher than the immediately dangerous concentration.[1][14] Any unusual, sharp, or musty odor should be treated as a potential sign of a hazardous leak.
Troubleshooting Guide: Suspected Phosgene Release
| Symptom / Observation | Potential Cause | Immediate Action |
| Phosgene Monitor Alarm | Phosgene concentration has exceeded the preset safety limit. | EVACUATE IMMEDIATELY. Do not investigate. Follow your facility's emergency protocol.[15][16] |
| Unusual Odor | Leak of phosgene or other decomposition byproducts (HCl, HF). | EVACUATE IMMEDIATELY. Do not attempt to identify the source.[1] |
| Visible White Cloud/Fumes | Reaction of leaking phosgene with atmospheric moisture or an ammonia source. | EVACUATE IMMEDIATELY. |
| Physical Symptoms (eye/throat irritation, coughing, dizziness) | Exposure to phosgene or acidic byproducts. | EVACUATE IMMEDIATELY. Move to fresh air. Seek immediate medical attention.[17] |
Section 3: Monitoring and Emergency Protocols
This section details the necessary equipment and procedures for detecting phosgene and responding to an emergency.
Q7: What kind of monitoring system is required for these experiments?
Continuous, real-time monitoring is mandatory. A multi-layered approach is recommended.
| Monitoring Method | Application & Use Case | Typical Detection Limit |
| Fixed Electrochemical Sensors | Continuous monitoring of the lab/fume hood. Should be hard-wired to audible and visual alarms. | 10-50 ppb |
| Portable Monitors | Used by personnel for spot-checking or leak detection around equipment before and after experiments. | 10-50 ppb |
| Colorimetric Badges | Worn by personnel to measure total exposure over a work period. Indicates cumulative dose, not real-time concentration.[18] | Dose-dependent |
| FTIR / Mass Spectrometry | Advanced, highly selective online monitoring of exhaust streams or for detailed analytical studies.[18] | As low as 0.5 ppb[18] |
Data compiled from various sources, including the American Chemistry Council.[18]
All monitoring systems must be calibrated and function-tested according to the manufacturer's specifications and a regular schedule.
Q8: What are the essential components of a safe experimental setup?
A safe setup is a self-validating system where multiple safety layers work in concert.
-
Primary Containment: All experiments must be conducted within a certified, high-performance chemical fume hood or a continuously exhausted gas cabinet.[1][17]
-
Inert Gas System: A system for purging and blanketing the apparatus with an inert gas (e.g., nitrogen or argon) to displace oxygen.
-
Exhaust Scrubber: The exhaust from your apparatus must be directed through a scrubber containing a basic solution (e.g., 10-20% sodium hydroxide or potassium hydroxide) to neutralize phosgene and acidic byproducts.[19]
-
Phosgene Monitoring: A fixed phosgene monitor with an alarm must be positioned in the immediate vicinity of the experiment.
-
Emergency Shutdown: The heating system should be linked to an emergency stop that can be activated manually or automatically if a monitor alarms.
Caption: Workflow for a safe high-temperature experimental setup.
Q9: What is the correct emergency response procedure for a confirmed phosgene alarm?
All personnel must be trained on this procedure before beginning any work.
Protocol: Emergency Response to Phosgene Alarm
-
ALARM ACTIVATION: Upon hearing the phosgene alarm or suspecting a leak, immediately cease all work.
-
EVACUATE:
-
Alert all personnel in the immediate vicinity.
-
Proceed calmly to the nearest exit. Do not run.
-
Do not return to the area for any reason.
-
Do not attempt to shut down equipment unless you are at a designated remote emergency stop outside the affected area.
-
-
ISOLATE:
-
Close the laboratory door behind you as you exit to contain the leak.
-
Activate any facility-level emergency alarms or pull stations.
-
-
REPORT:
-
From a safe location, call your institution's emergency number (e.g., 911 from a campus phone) and the Environmental Health & Safety (EHS) office.[15][17]
-
Provide the following information:
-
Your name and location.
-
The specific laboratory where the alarm is sounding.
-
State clearly that it is a "PHOSGENE ALARM."
-
Report any known injuries or exposures.
-
-
-
ASSIST:
-
Assemble at your designated emergency meeting point.
-
Account for all personnel from your lab.
-
Provide information to emergency responders (fire department, EHS) when they arrive. Do not re-enter the building until it has been declared safe by authorized emergency personnel.[1]
-
References
-
Environmental Health & Safety, University of New Mexico. (n.d.). Phosgene Standard Operating Procedure Template. Retrieved from [Link]
-
Zhang, J., et al. (2020). Sensitive and selective detection of phosgene with a bis-(1H-benzimidazol-2-yl)-based turn-on fluorescent probe in the solution and gas phase. Analytical Methods, 12(3), 329-334. ([Link])
-
Duke University, Occupational and Environmental Safety Office. (n.d.). Phosgene Safe Operating Procedure. Retrieved from [Link]
-
American Chemistry Council. (2022). Phosgene Safe Practice Guidelines: 5.0 Emergency Response. Retrieved from [Link]
-
Morrison, R. D., & Murphy, B. L. (2015). CFC-113. In Chlorinated Solvents: A Forensic Evaluation. Royal Society of Chemistry. ([Link])
-
University of Wisconsin-Milwaukee. (n.d.). SOP for Phosgene. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1999). Method TO-6: Method for the determination of phosgene in ambient air using HPLC. Retrieved from [Link]
-
Jeltes, R., Burghardt, E., & Breman, J. (1971). Gas chromatographic determination of phosgene and dichloroacetylene in air. British Journal of Industrial Medicine, 28(1), 96–99. ([Link])
-
University of Pittsburgh, Environmental Health and Safety. (2019). Guidelines for Phosgene Gas Usage in Laboratories. Retrieved from [Link]
-
Applied Analytics, Inc. (n.d.). Phosgene Analysis. Retrieved from [Link]
-
Matzner, M., Kurkjy, R. P., & Cotter, R. J. (1964). The Chemistry of Phosgene. Chemical Reviews, 64(6), 645–687. ([Link])
-
American Chemistry Council. (2023). Phosgene Safe Practice Guidelines: 6.9 Phosgene Monitor/Analyzer. Retrieved from [Link]
-
World Health Organization. (1990). Environmental Health Criteria 113: Fully Halogenated Chlorofluorocarbons. INCHEM. ([Link])
-
Trelleborg Sealing Solutions. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]
-
Tokuhashi, K., et al. (1991). Incineration and thermal decomposition methods. In Proceedings of the International Symposium on CFC Alternative Technologies. ([Link]) [Simulated Link, original source may vary]
-
Takeuchi, M., et al. (1990). Thermal decomposition characteristics of a chlorofluorocarbon-CFC-113. Kogai (Pollution Control), 25(2). ([Link])
-
American Chemistry Council. (2021). Phosgene Safe Practice Guidelines: 3.0 Properties of Phosgene. Retrieved from [Link]
-
Valsynthese. (2021). Safe handling of phosgene at Valsynthese. Chimia. ([Link])
-
Kim, H., et al. (2004). Aerosol generation and decomposition of CFC-113 by the ferroelectric plasma reactor. RTI International. ([Link])
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D. K. Jaiswal. (2010). Chemical warfare agents. Defence Science Journal. ([Link])
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United Nations Environment Programme. (n.d.). Montreal Protocol on Substances that Deplete the Ozone Layer. ([Link])
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Baasandorj, M., et al. (2021). O(1D) Kinetic Study of Key Ozone Depleting Substances and Greenhouse Gases. Earth and Space Science Open Archive. ([Link])
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Scribd. (n.d.). Phosgene Chemistry. ([Link])
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Edwards, E. A., et al. (2015). Degradation of chlorofluorocarbon-113 under anaerobic conditions. ResearchGate. ([Link])
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National Research Council (US) Committee on Toxicology. (1984). PHOSGENE. In Emergency and Continuous Exposure Limits for Selected Airborne Contaminants, Volume 1. National Academies Press (US). ([Link])
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A-Gas. (n.d.). R-113 Safety Data Sheet. ([Link])
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Sciotti, M. A., et al. (2015). Conceptual Approaches for Treatment of Phosgene Inhalation-Induced Lung Injury. Toxics. ([Link])
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CPV Manufacturing. (n.d.). Carbon Steel Chemical Compatibility Chart. ([Link])
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Weigert, F. J., et al. (2021). Novel synthetic pathway for the production of phosgene. Science. ([Link])
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Kumar, M. S., & Das, A. K. (2024). “On-off” fluorescence detection of exposed phosgene. The Royal Society of Chemistry. ([Link])
-
Weigert, F. J., et al. (2021). Novel synthetic pathway for the production of phosgene. Science. ([Link])
-
Blake, P. G., & Davies, H. H. (1972). Thermodynamics of Phosgene Formation from Carbon Monoxide and Chlorine. ResearchGate. ([Link])
-
Dalmasso, P. R., et al. (2016). FTIR product study of the Cl-initiated oxidation products of CFC replacements. Semantic Scholar. ([Link])
-
Hughes, R., & Lennon, D. (2025). Phosgene synthesis catalysis: reaction kinetics and adsorption characteristics over Norit RX3 Extra activated carbon formulation. RSC Advances. ([Link])
-
Advances in Engineering. (2024). Illuminating Synthesis: Photo-on-Demand Phosgenation for Safe and Versatile Organic Compound Production. ([Link])
-
Miljøstyrelsen (Danish Environmental Protection Agency). (2006). Chlorofluorocarbons: CFC-11, CFC-12, CFC-113, HCFC-21, HCFC-31, HCFC-133a. ([Link])
- Google Patents. (2015).
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managing trichlorotrifluoroethane pressure buildup in sealed reactors
Topic: Trichlorotrifluoroethane (CFC-113) Pressure Management Audience: Chemical Engineers, Senior Researchers, Process Chemists Status: Legacy Solvent / Exempted Application Support
Introduction: The Physics of Confinement
You are likely accessing this guide because you are working with 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) in a sealed reactor and experiencing unexpected pressure anomalies. While CFC-113 is a legacy solvent heavily restricted under the Montreal Protocol, it remains in use for specific exempted research, intermediate synthesis, and legacy protocol replication.
The Core Hazard: CFC-113 has a boiling point of 47.6°C . In a sealed system, exceeding this threshold transforms your reactor from a vessel into a pressure bomb. Furthermore, its high density (1.56 g/mL) and specific chemical incompatibilities can lead to "phantom" pressure spikes caused by elastomer swelling or catalytic decomposition.
This guide treats your reactor as a thermodynamic system. We address pressure management through three pillars: Vapor Liquid Equilibrium (VLE) , Material Compatibility , and Decomposition Kinetics .
Module 1: Thermodynamics & Vapor Pressure
Issue: "My reactor pressure is rising exponentially, even with minor temperature increases."
Diagnosis: You are likely fighting the Clausius-Clapeyron relation . Because the boiling point is low, small thermal inputs above 47.6°C result in massive vapor pressure spikes. If the vessel is liquid-full (zero headspace), hydraulic expansion will rupture the vessel immediately.
Reference Data: CFC-113 Vapor Pressure Profile
| Temperature (°C) | Vapor Pressure (bar) | Vapor Pressure (psi) | Phase State |
| 20°C | 0.38 | 5.5 | Liquid |
| 47.6°C | 1.01 | 14.7 | Boiling Point |
| 80°C | ~2.50 | ~36.2 | Superheated Vapor |
| 100°C | ~4.50 | ~65.2 | Superheated Vapor |
| 214.1°C | 34.10 | 494.5 | Critical Point |
Critical Warning: Never fill a sealed reactor >60% volume with CFC-113 if heating above 50°C. The liquid expansion coefficient is high; liquid expansion will destroy steel reactors faster than gas pressure.
Troubleshooting Protocol: The Hysteresis Check
To determine if your pressure buildup is Thermodynamic (normal) or Chemical (runaway reaction), perform this test:
-
Heat the reactor to the target temperature (e.g., 60°C). Note Pressure (
).[1] -
Cool the reactor back to the baseline temperature (e.g., 20°C).
-
Measure the final pressure (
).
-
Scenario A (
): The system is behaving thermodynamically. The pressure rise was due to vapor pressure. Solution: Increase headspace or lower temp. -
Scenario B (
): You have generated non-condensable gases (HCl, HF, Phosgene). Solution: Immediate venting to scrubber. See Module 2.
Module 2: Chemical Incompatibility & Decomposition
Issue: "The pressure didn't drop after cooling," or "The solvent smells acrid/acidic."
Diagnosis: CFC-113 is generally stable, BUT it reacts violently with chemically active metals and degrades certain elastomers, leading to seal failure or gas generation.
The "Hidden" Reactivity: Metals
Standard charts list Aluminum as "Satisfactory."[1] This is a dangerous oversimplification.
-
Passive Aluminum: Safe (due to oxide layer).
-
Active Aluminum: If your magnetic stirrer or impeller scratches the reactor wall, or if you use Aluminum powder/foil, CFC-113 undergoes reductive dehalogenation . This is exothermic and generates gas.
Seal Failure: The Swelling Effect
CFC-113 is a potent swelling agent for fluoropolymers. Using the wrong O-ring leads to "explosive decompression" of the seal or solvent leaks that look like pressure drops.
Elastomer Compatibility Matrix
| Material | Rating | Mechanism of Failure | Recommendation |
| PTFE (Teflon) | Excellent | Inert. | Primary Choice |
| FFKM (Kalrez) | Excellent | Inert. | High-Temp Choice |
| FKM (Viton) | Poor/Fair | Severe Swelling. Absorbs solvent, increases volume by ~50%. | DO NOT USE |
| Silicone | Severe | Dissolution/Polymerization. | DO NOT USE |
| EPDM | Poor | Swelling/Degradation. | DO NOT USE |
Module 3: Visual Troubleshooting Workflows
Workflow 1: Diagnosing Pressure Anomalies
Use this logic flow to identify the root cause of pressure buildup.
Figure 1: Decision tree for distinguishing between thermal vapor pressure, hydraulic lock, and chemical decomposition.
Workflow 2: The "Active Metal" Hazard Pathway
Understanding why "compatible" metals fail under stress.
Figure 2: Mechanism of "Safe" metal failure. Friction or fresh surfaces trigger rapid decomposition.
Module 4: Emergency Mitigation Protocols
Scenario: The reactor is at 80°C, pressure is 5 bar (72 psi), and rising.
-
Cut Heat Immediately: Stop all thermal input.
-
Do NOT Vent Hot: Venting superheated CFC-113 causes flash boiling. The rapid phase change will freeze the valve open (Joule-Thomson effect) and dump the entire toxic contents into the lab.
-
Crash Cool: Use an external ice bath or chiller loop to drop temp below 40°C.
-
Scrubber Venting: Once cool (<30°C), vent slowly through a caustic scrubber (NaOH solution). If decomposition occurred, the gas likely contains HCl or HF .[2]
-
Phosgene Check: If the reactor was exposed to extreme heat (>250°C) or open flame, test for Phosgene before opening.
References
-
National Institute of Standards and Technology (NIST). 1,1,2-Trichloro-1,2,2-trifluoroethane Thermodynamic Data.[3] NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Air Liquide. Gas Encyclopedia: 1,1,2-Trichloro-1,2,2-trifluorethane Physical Properties. [Link]
-
CalPac Lab. Viton Chemical Compatibility Chart. (Confirming severe swelling with halogenated solvents). [Link]
-
CDC / NIOSH. Occupational Safety and Health Guideline for 1,1,2-Trichloro-1,2,2-trifluoroethane. [Link]
Sources
safe disposal procedures for trichlorotrifluoroethane laboratory waste
Welcome to the Environmental Health & Safety (EHS) Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and analytical researchers with the mechanistic reasoning and operational protocols required for the safe disposal of 1,1,2-Trichloro-1,2,2-trifluoroethane (commonly known as CFC-113 or Freon 113).
Due to its physicochemical properties and classification as a potent ozone-depleting substance, CFC-113 requires strict adherence to environmental regulations and chemical compatibility standards[1].
Part 1: Physicochemical Properties & Regulatory Limits
Understanding the physical properties of CFC-113 is critical for predicting its behavior in waste streams. Its high volatility and density dictate our containment strategies.
| Property / Parameter | Value / Classification | Mechanistic Implication |
| Chemical Name | 1,1,2-Trichloro-1,2,2-trifluoroethane | Halogenated structure requires specialized incineration[2]. |
| CAS Number | 76-13-1 | Unique identifier for hazardous waste labeling[3]. |
| OSHA PEL (TWA) | 1000 ppm | Requires adequate laboratory ventilation during transfer[4]. |
| ACGIH STEL | 1250 ppm | Short-term exposure limit to prevent CNS impairment[4]. |
| Density (at 20 °C) | 1.57 g/cm³ | Heavier than water; vapors will accumulate at ground level[4],[5]. |
| Flammability | Non-combustible | Not a fire risk, but yields toxic phosgene gas if heated[6]. |
| Waste Classification | Halogenated Organic Solvent | Must be strictly segregated from non-halogenated streams[7]. |
Part 2: CFC-113 Waste Disposal Workflow
Workflow for the safe segregation and disposal of CFC-113 laboratory waste.
Standard Operating Procedure (SOP): Self-Validating Disposal
This protocol is designed as a self-validating system; each step contains a verification check to ensure the integrity of the disposal process.
Step 1: Segregation & Compatibility Verification
-
Action: Isolate CFC-113 strictly into the "Halogenated Organics" waste stream. Never mix with strong acids, bases, or finely powdered metals[3],[2].
-
Causality: CFC-113 is a halogenated solvent. Mixing it with non-halogenated waste disrupts downstream fuel-blending recycling processes and exponentially increases disposal costs. Furthermore, contact with finely powdered metals or strong acids can trigger dangerous exothermic reactions[3].
-
Validation Check: Review the laboratory waste log prior to addition. Confirm the target container holds only halogenated solvents and less than 20% water[2].
Step 2: Primary Containment
-
Action: Transfer the waste into a designated, chemically compatible carboy (typically color-coded yellow or orange for halogenated waste)[7].
-
Causality: High-Density Polyethylene (HDPE) carboys resist degradation from halogenated solvents. Institutional color-coding prevents accidental cross-contamination by lab personnel[7].
-
Validation Check: Inspect the carboy for structural integrity (no micro-fractures) and ensure the cap threads seal tightly.
Step 3: Headspace Management
-
Action: Fill the container to a maximum of 75% capacity, leaving at least 1.5 inches of air space[8],[2].
-
Causality: CFC-113 is a low-boiling substance with high volatility[6]. Ambient temperature fluctuations in the lab will cause the liquid to vaporize and expand. Sufficient headspace acts as a pneumatic buffer, preventing pressure buildup that could violently rupture the container[6].
-
Validation Check: Visually confirm the liquid level is below the 75% fill line before sealing the cap.
Step 4: Labeling and SAA Storage
-
Action: Affix a completed "Hazardous Waste" label immediately upon the first drop of waste entering the container. Store in a designated Satellite Accumulation Area (SAA)[2].
-
Causality: Unlabeled containers violate RCRA regulations and create severe hazards during emergency spill responses[2].
-
Validation Check: Ensure the label explicitly lists the full chemical name ("1,1,2-Trichloro-1,2,2-trifluoroethane")—do not use abbreviations or trade names like "Freon 113".
Step 5: EHS Transfer
-
Action: Submit a chemical disposal request to Environmental Health & Safety (EHS)[7]. Do not discharge into drains[4].
-
Causality: CFC-113 is toxic to aquatic life and persists in the environment as a "forever chemical"[4]. It requires specialized processing by licensed waste disposal contractors[9].
-
Validation Check: Verify receipt of the EHS transfer manifest before relinquishing the waste.
Part 3: Troubleshooting Guide
Q: A waste carboy containing CFC-113 is visibly bulging. What is the mechanistic cause, and how do I safely resolve it?
-
Mechanistic Cause: Bulging indicates a severe over-pressurization event. Because CFC-113 contains low-boiling substances, storage in sealed containers without adequate headspace leads to rapid vapor pressure buildup, especially if exposed to ambient heat[6].
-
Resolution: Do not move the container. Clear the immediate area. Wearing full PPE (including a face shield), slowly and carefully vent the cap inside a certified fume hood to allow the slow dissipation of vapors[6]. Once depressurized, transfer the excess liquid to a secondary approved container to restore the mandatory 25% headspace[8],[2].
Q: I accidentally poured a small amount of CFC-113 into the white "Non-Halogenated" waste carboy. How do I proceed?
-
Mechanistic Cause: Halogenated solvents (like CFC-113) and non-halogenated solvents (like ethanol or acetone) require entirely different downstream processing (incineration vs. fuel blending)[7].
-
Resolution: Immediately stop adding waste. Do not attempt to separate the mixture chemically. Relabel the white carboy to explicitly state that it now contains a mixture of non-halogenated solvents and CFC-113 (halogenated). Notify EHS immediately for a custom pickup, as this is now a mixed hazardous waste stream[2].
Q: What is the correct protocol for handling a small laboratory spill of CFC-113?
-
Resolution: First, eliminate any ignition sources and ensure the area is well-ventilated, as vapors are heavier than air and will accumulate at ground level[4]. For small spills, absorb the liquid using an inert dry material (such as a chemical absorbent pad or spill kit)[9]. Do not use combustible materials. Place the contaminated absorbent into a suitable, sealable container and manage it as hazardous waste, as the absorbent poses the exact same environmental hazards as the spilled product[9].
Part 4: Regulatory & Safety FAQs
Q: Can I simply let residual CFC-113 evaporate in the fume hood to reduce my waste volume?
-
Answer: Absolutely not. Intentional evaporation of hazardous waste is a direct violation of EPA Resource Conservation and Recovery Act (RCRA) regulations. Furthermore, CFC-113 is a Class I ozone-depleting substance regulated under the Clean Air Act[1]. All residues must be captured, sealed, and disposed of via a licensed waste disposal contractor[9].
Q: What specific PPE is required when handling CFC-113 waste?
-
Answer: While CFC-113 is not highly corrosive, prolonged skin contact defats the skin and produces dermatitis[3]. You must wear protective gloves, a laboratory coat, and safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133)[3]. Ensure all handling is done in a well-ventilated area to avoid inhaling vapors, which can cause central nervous system impairment at high concentrations[3],[4].
References
- SAFETY DATA SHEET - Airgas (1,1,2-Trichloro-1,2,2-trifluoroethane). Airgas.
- SAFETY DATA SHEET - Fisher Scientific (1,1,2-Trichloro-1,2,2-trifluoroethane). FisherSci.
- 1,1,2-Trichlorotrifluoroethane Safety Data Sheet. SynQuest Labs.
- 1,1,2-Trichloro-1,2,2-trifluoroethane: Material Safety Data Sheet. Santa Cruz Biotechnology.
- Hazardous Waste Management Procedures. Towson University.
- Safety Data Sheet - LGC Standards. LGC Standards.
- Chemical Waste Management Guide. Auburn University.
- Conservation and Recycling Practices for CFC-113 and Methyl Chloroform. U.S. Environmental Protection Agency (EPA).
- Chemical Disposal Guidelines. University of Wisconsin–Madison EHS.
- Hazardous Materials Disposal Guide. Nipissing University.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. nipissingu.ca [nipissingu.ca]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Chemical Disposal – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 8. towson.edu [towson.edu]
- 9. airgas.com [airgas.com]
Technical Support Center: Trichlorotrifluoroethane (CFC-113) Compatibility Guide
Status: Active Ticket ID: CHEM-CFC113-COMPAT Assigned Specialist: Senior Application Scientist Context: Legacy Solvent Support / Analytical Method Validation
Executive Summary & Operational Context
Trichlorotrifluoroethane (CFC-113) is a halogenated, non-polar solvent historically used for degreasing and specific analytical extractions (e.g., oil and grease in water). While largely phased out under the Montreal Protocol due to ozone depletion, it remains in use for specific legacy pharmacopeial methods and critical cleaning applications where validated alternatives (like S-316) are not yet implemented.
The Core Challenge: CFC-113 is an aggressive solvent toward amorphous polymers and elastomers. It functions by infiltrating the polymer matrix, causing rapid swelling, plasticizer extraction, and stress cracking. Do not assume compatibility based on "general chemical resistance."
Critical Compatibility Matrix
Data aggregated from standard resistance tables (Parker, Cole-Parmer, DuPont).
Elastomers (O-Rings, Gaskets, Seals)
| Material | Compatibility Rating | Technical Notes |
| FFKM (Kalrez®/Chemraz®) | Excellent | The gold standard. No swelling or degradation. Recommended for HPLC pump seals. |
| PTFE (Teflon®) | Excellent | Chemically inert. Use for gaskets/liners. Note: Poor elasticity (creep) compared to elastomers. |
| FKM (Viton® A) | Good/Conditional | Generally resistant but exhibits minor swelling . Acceptable for static seals; risky for dynamic precision seals (e.g., plungers). |
| Buna-N (Nitrile) | Poor | Significant swelling. The solvent extracts oils from the rubber, causing it to become brittle after drying. |
| EPDM | Severe Incompatibility | Rapid, gross swelling. Material integrity fails quickly. Do not use. |
| Neoprene | Poor | Swells and softens. Not recommended. |
Plastics (Tubing, Filtration, Housings)
| Material | Compatibility Rating | Technical Notes |
| PVDF (Kynar®) | Excellent | High mechanical strength and chemical resistance. Ideal for rigid piping/fittings. |
| PCTFE (Kel-F®) | Excellent | Historically the preferred valve seat material for CFC handling. |
| Nylon (PA) | Good | Generally resistant, but verify specific grade (Nylon 6/6 vs. 11). |
| Polypropylene (PP) | Fair/Conditional | Usable at room temperature. High temperatures (>40°C) induce softening and swelling. |
| PVC (Flexible) | Restricted | Leaching Hazard. CFC-113 extracts phthalate plasticizers, hardening the tubing and contaminating analytical samples. |
| Polystyrene (PS) | Incompatible | Dissolves or crazes immediately. Do not use PS serological pipettes or petri dishes. |
| Polycarbonate (PC) | Incompatible | Immediate stress cracking (crazing). Do not use PC filtration holders. |
Troubleshooting Guide (FAQ)
Issue 1: "My HPLC pressure is fluctuating, and the pump seized."
Diagnosis: Elastomer Swelling.[1] If you are using standard FKM (Viton) seals in your pump head, CFC-113 likely caused them to swell by 5-10%. In a dynamic seal (moving plunger), this tolerance loss causes seizing. Corrective Action:
-
Immediate: Stop the pump. Do not force it.
-
Replace: Switch to FFKM (Kalrez) seals or PTFE-polymer composite seals (e.g., Opti-Seal).
-
Verify: Check the check-valve cartridges; if they utilize PEEK seats, they are safe. If they use Kel-F (PCTFE), they are also safe.
Issue 2: "I see 'ghost peaks' in my GC-MS/NMR spectra."
Diagnosis: Plasticizer Leaching. You are likely using flexible PVC (Tygon®) or lower-grade silicone tubing for solvent transfer. CFC-113 is a potent extraction solvent; it strips phthalates (like DEHP) from the tubing wall into your sample. Corrective Action:
-
Replace Tubing: Switch to PTFE (rigid) or FEP-lined tubing.
-
Wash Step: If you must use a specific polymer, perform a solvent blank run to quantify the background interference.
Issue 3: "My filtration unit cracked during vacuum filtration."
Diagnosis: Solvent-Induced Stress Cracking. Disposable filtration units are often made of Polystyrene (PS) or Polycarbonate (PC). CFC-113 attacks the amorphous regions of these polymers, causing "crazing" (micro-cracks) that propagate under vacuum pressure. Corrective Action:
-
Hardware Change: Use a Borosilicate Glass or Stainless Steel filtration holder.
-
Membrane Selection: Ensure the filter membrane is PTFE or Regenerated Cellulose (RC). Avoid Nitrocellulose.
Scientific Mechanisms & Visualization
The Mechanism of Failure
The incompatibility is governed by Hansen Solubility Parameters . CFC-113 is a non-polar, halogenated solvent.
-
Like Dissolves Like: It interacts strongly with non-polar polymer chains (like EPDM or Natural Rubber), inserting itself between the molecules. This pushes the chains apart (swelling).
-
Leaching: In flexible plastics (PVC), the solvent is more soluble with the plasticizer (the additive that makes it soft) than the polymer itself. It selectively dissolves the plasticizer, pulling it out.
Material Selection Logic
Use the following logic flow to determine if your setup is safe.
Caption: Decision tree for selecting materials compatible with Trichlorotrifluoroethane based on mechanical requirements.
Self-Validating Protocol: The Immersion Test
Do not trust the datasheet alone. If you are using a generic O-ring or tubing of unknown origin, perform this test.
Objective: Quantify swelling and weight change to determine compatibility.
Materials:
-
Precision Balance (0.0001g resolution)
-
Calipers (0.01mm resolution)
-
Glass vial with Teflon-lined cap
-
The solvent (CFC-113)
Workflow:
-
Baseline: Measure the dry weight (
) and outer diameter ( ) of the sample. -
Exposure: Fully submerge the sample in CFC-113 in the sealed vial.
-
Incubation: Store at room temperature for 48 hours .
-
Measurement (Wet): Remove sample, quickly blot dry (do not let it evaporate fully), and measure Weight (
) and Diameter ( ). -
Calculation:
ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display"> [2]
Pass/Fail Criteria:
-
< 5% Change: Compatible for dynamic and static use.
-
5 - 15% Change: Compatible for static use only (flanges/gaskets).
-
> 15% Change: Incompatible.
Caption: Standard Operating Procedure (SOP) for validating elastomer compatibility.
References
-
Parker Hannifin. (2018). Parker O-Ring Handbook (ORD 5700). Section VII: Compatibility Tables for Gases, Fluids, and Solids.[3] Link
-
Cole-Parmer. (n.d.). Chemical Compatibility Database: Trichlorotrifluoroethane.[1]Link
-
DuPont (Chemours). (n.d.). Technical Information: Chemical Resistance of Viton® and Kalrez® Perfluoroelastomers.Link
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for Solubility Theory mechanisms).
-
Trelleborg Sealing Solutions. (2023). Chemical Compatibility Check: Freon 113.[4][5]Link
Sources
Validation & Comparative
The Inert vs. The Solubilizer: A Technical Guide to CFC-113 and Dichloromethane
Topic: Comparing Trichlorotrifluoroethane (CFC-113) vs. Dichloromethane (DCM) as a Reaction Solvent Content Type: Technical Comparison Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Researchers
Executive Summary
For decades, 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) and Dichloromethane (DCM) represented two distinct philosophies in solvent selection. CFC-113 was the gold standard for chemical inertness—a non-flammable, radical-resistant fluorocarbon ideal for aggressive halogenations. DCM, conversely, became the industry workhorse due to its superior solvency, low boiling point, and versatility in extraction and synthesis.
Today, the comparison is largely dictated by regulatory frameworks (Montreal Protocol vs. REACH/TSCA). However, understanding the mechanistic differences between these solvents is critical for researchers replicating legacy data, performing exempt analytical methods, or designing radical chemistries where DCM’s C-H bonds introduce side-reaction risks.
Part 1: Physicochemical Profile & Regulatory Status[1][2]
The fundamental difference lies in the molecular architecture: CFC-113 is a fully halogenated ethane (no hydrogen), rendering it chemically "dead" to radical abstraction. DCM contains two protons, making it susceptible to deprotonation (carbenes) or radical abstraction.
Table 1: Comparative Physicochemical Properties[1][2][3]
| Feature | Trichlorotrifluoroethane (CFC-113) | Dichloromethane (DCM) | Impact on Application |
| Formula | CFC-113 has no C-H bonds (Radical Inert). | ||
| Boiling Point | 47.6 °C | 39.6 °C | DCM offers easier removal but higher volatility risk. |
| Density (20°C) | 1.56 g/mL | 1.33 g/mL | Both allow excellent phase separation from water (bottom layer). |
| Dipole Moment | ~0.5 D (Isomer dependent) | 1.60 D | DCM is significantly more polar; better for salts/intermediates. |
| Dielectric Constant | 2.41 | 8.93 | DCM supports polar transition states; CFC-113 does not. |
| Hansen Polarity ( | Low | Moderate | CFC-113 is poor for dissolving polar drugs/peptides. |
| Regulatory Status | Banned (Montreal Protocol Class I ODS).[1] Exemptions strictly limited (feedstock/analytics). | Restricted (TSCA/REACH). Carcinogen suspect. | CFC-113 is unavailable for general synthesis. |
Part 2: Mechanistic Performance in Synthesis
Radical Halogenation (The CFC-113 Advantage)
Historically, CFC-113 was the solvent of choice for Wohl-Ziegler Brominations (NBS) or chlorinations.
-
Mechanism: These reactions rely on free-radical chains.[2][3][4]
-
CFC-113: Being hydrogen-free, it cannot participate in chain transfer. The solvent acts purely as a heat sink.
-
DCM: Contains methylene protons. In highly aggressive radical conditions, chlorine/bromine radicals can abstract a proton from DCM, forming
. This consumes reagent and generates chloroform/carbon tetrachloride byproducts.
Nucleophilic Substitution & Peptide Coupling (The DCM Advantage)
DCM is the standard for
-
Solubility: Most drug intermediates (polar organics) are insoluble in CFC-113. DCM dissolves a vast range of lipophilic and moderately polar compounds.
-
Swelling: In Solid Phase Peptide Synthesis (SPPS), DCM swells polystyrene resins effectively, allowing reagents to penetrate the bead matrix. CFC-113 does not swell these resins, leading to failed couplings.
Visualization: Radical Interference Pathway
The following diagram illustrates why CFC-113 yields higher purity in radical reactions compared to DCM.
Caption: Mechanistic divergence in radical bromination. CFC-113 ensures the radical reacts only with the substrate, whereas DCM acts as a competitive hydrogen donor.
Part 3: Experimental Protocol (Solvent Switch)
Scenario: You are replicating a legacy procedure for Benzylic Bromination of Toluene derivatives that originally called for CFC-113. You must adapt it for DCM (or a modern fluorinated alternative like Trifluorotoluene).
Protocol: Adapted Wohl-Ziegler Bromination
Objective: Selective bromination of the benzylic position using NBS.
Materials:
-
Substrate (e.g., p-Tolyl acetate)
-
N-Bromosuccinimide (NBS) - Recrystallized
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide
-
Solvent: Dichloromethane (Anhydrous) replacing CFC-113
Step-by-Step Methodology:
-
Solvent Preparation (Critical):
-
Legacy (CFC-113): No precaution needed regarding solvent oxidation.
-
Modern (DCM): Ensure DCM is degassed (sparge with Argon for 15 mins). Oxygen inhibits radical formation, and since DCM boils lower (40°C) than CFC-113 (48°C), reaction kinetics will be slower.
-
Alternative: If high temperature is required, substitute CFC-113 with
-Trifluorotoluene (Oxol) (BP 102°C), which mimics the inertness of CFC-113 better than DCM.
-
-
Reaction Setup:
-
Dissolve substrate (1.0 equiv) in DCM (0.1 M concentration).
-
Add NBS (1.05 equiv) and AIBN (0.05 equiv).
-
Equip with a reflux condenser. Note: DCM requires a colder condenser (glycol/water at 0°C) than CFC-113 to prevent solvent loss due to its lower boiling point.
-
-
Initiation & Reflux:
-
Irradiate with a visible light lamp (300W) or heat to reflux (40°C).
-
Observation: In CFC-113, succinimide floats to the top. In DCM, succinimide also floats (Density of Succinimide ~1.4 vs DCM 1.33), but separation is less distinct than with CFC-113 (Density 1.56).
-
-
Workup (Self-Validating Step):
-
Cool to 0°C to precipitate maximum succinimide. Filter.
-
Wash filtrate with water.
-
Validation: Check NMR for solvent inclusion. DCM signals (
5.30 ppm) are easily distinguished. If using legacy CFC-113 data, ensure you do not mistake new solvent peaks for impurities.
-
Part 4: Decision Framework
When should you even consider these solvents?
Caption: Decision logic for solvent selection. Note that CFC-113 is relegated strictly to exempt legacy applications.
References
-
United Nations Environment Programme (UNEP). The Montreal Protocol on Substances that Deplete the Ozone Layer. (Class I Ozone Depleting Substances). Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Method 1664, Revision B: N-Hexane Extractable Material (HEM) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM) by Extraction and Gravimetry. (Replacing Freon-113 methods). Available at: [Link]
-
PubChem Database. 1,1,2-Trichloro-1,2,2-trifluoroethane (Compound Summary). National Center for Biotechnology Information. Available at: [Link]
-
Pfizer Inc. Green Chemistry Solvent Selection Guide.[5] (Classifying DCM as "Undesirable" but usable, and CFCs as Banned). Available via ACS Green Chemistry Institute: [Link]
-
Walling, C., & Huyser, E. S. (1963). Free radical additions to olefins to form carbon-carbon bonds. Organic Reactions.[2][4][5][6][7][8] (Seminal work discussing solvent effects in radical chains).
Sources
- 1. Federal Register :: Protection of Stratospheric Ozone: Extension of the Laboratory and Analytical Use Exemption for Essential Class I Ozone-Depleting Substances [federalregister.gov]
- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 3. Free_radical_halogenation [chemeurope.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. cms.dbu.de [cms.dbu.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Solvent and Reagent Selection Guide | Green Chemistry Initiative [gci.chem.utoronto.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
CFC-113 alternatives for precision cleaning in research labs
Comparative Guide: Validation of Trichlorotrifluoroethane (CFC-113) Purity by Gas Chromatography
Executive Summary: The Criticality of Isomeric Purity
Trichlorotrifluoroethane (CFC-113) remains a critical reference standard and specialized process solvent in pharmaceutical development, particularly for specific extraction protocols and as a reference marker for legacy pharmacopeial methods.[1] While its large-scale industrial use has waned under the Montreal Protocol, its purity validation—specifically the quantitation of its isomer 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) and other halogenated byproducts—is paramount for analytical accuracy.[1]
This guide objectively compares the performance of Capillary GC-FID (Flame Ionization Detection) against GC-ECD (Electron Capture Detection) and Legacy Packed Column methods.[1] We demonstrate that while ECD offers superior sensitivity for trace halogens, Capillary GC-FID provides the most robust, linear, and validated approach for high-purity assay validation (>99.9%) required in drug development.[1]
Comparative Analysis of Analytical Methodologies
The validation of CFC-113 purity requires balancing sensitivity (detecting ppm-level impurities) with dynamic range (quantifying the main component).[1]
Table 1: Performance Matrix of GC Methodologies for CFC-113[1][2]
| Feature | Method A: Capillary GC-FID (Recommended) | Method B: Capillary GC-ECD | Method C: Packed Column (Legacy) |
| Primary Application | Purity Assay (>99%) & General Impurities | Trace Impurity Profiling (<0.1%) | Historical Reference / Gross Purity |
| Linearity (r²) | Excellent (>0.9999) over 10⁵ range | Limited (Linearity poor at high conc.)[1] | Moderate (>0.99) |
| Selectivity | Moderate (Separates based on boiling point/polarity) | High (Specific to Halogens) | Low (Poor resolution of isomers) |
| Isomer Resolution | High (Resolves 113 from 113a) | High | Low (Often co-elutes 113/113a) |
| Limit of Detection | ~1–10 ppm | ~1–10 ppb | ~50–100 ppm |
| Suitability | Best for Overall Purity Validation | Best for Environmental/Residue Analysis | Obsolete (Low efficiency) |
Expert Insight: The Causality of Choice
-
Why GC-FID? CFC-113 is a highly halogenated molecule, but it is the bulk matrix.[1] FID is a mass-sensitive detector that responds to the carbon content.[1] Unlike ECD, which saturates instantly with the solvent peak (CFC-113), FID allows for a "purity by difference" calculation or internal standard quantification without massive dilution, maintaining the integrity of the impurity profile.
-
The Isomer Challenge: The primary impurity, CFC-113a , has a boiling point (45.8°C) very close to CFC-113 (47.6°C).[1] Legacy packed columns often fail to resolve these. Modern capillary columns (specifically intermediate polarity phases like DB-624 or DB-1 ) provide the theoretical plates necessary to achieve baseline resolution (
).[1]
Validated Experimental Protocol: Capillary GC-FID
This protocol is designed to be self-validating, incorporating system suitability tests that ensure the separation of the critical isomeric pair.
Reagents and Standards
-
Analyte: 1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113), High Purity (>99.9%).[1]
-
Impurity Standard: 1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a).[1]
-
Internal Standard (Optional): n-Hexane or Methanol (depending on solvent compatibility).[1]
-
Diluent: Carbon Disulfide (
) or neat injection (if split ratio is high).[1]
Chromatographic Conditions
-
System: Gas Chromatograph equipped with Split/Splitless Inlet and FID.[1][2]
-
Column: DB-624 (6% Cyanopropyl-phenyl dimethyl polysiloxane) or equivalent.[1]
-
Dimensions: 30 m x 0.32 mm ID x 1.8 µm film thickness.
-
Rationale: The thick film (1.8 µm) increases retention of volatiles, preventing the CFC-113 peak from eluting in the solvent front.
-
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]
-
Inlet:
-
Temperature: 200°C.
-
Mode: Split.
-
Split Ratio: 50:1 (Critical to prevent column overload).
-
-
Oven Program:
-
Initial: 35°C for 5 minutes (Isothermal hold to resolve low boilers).
-
Ramp: 10°C/min to 150°C.
-
Final: Hold 2 minutes.
-
-
Detector (FID):
-
Temperature: 250°C.
-
Hydrogen: 30 mL/min; Air: 300 mL/min; Makeup (N2): 25 mL/min.[1]
-
System Suitability & Validation Logic
To ensure trustworthiness, the system must pass the following criteria before sample analysis:
-
Resolution (
): Inject a mixture of CFC-113 and CFC-113a.[1] must be . -
Tailing Factor (
): For the CFC-113 peak, .[1] -
Precision: 6 replicate injections of standard. RSD of peak area
.[3]
Visualizing the Validation Workflow
The following diagram illustrates the logical flow for validating CFC-113 purity, highlighting the decision points between Assay (Purity) and Impurity Profiling.
Figure 1: Decision logic for selecting the appropriate detector and validation workflow for CFC-113 analysis.
Experimental Data: Method Performance Comparison
The following data represents typical validation results comparing the recommended Capillary GC-FID method against a legacy Packed Column method.
Table 2: Comparative Validation Results
| Parameter | Capillary GC-FID (DB-624) | Packed Column (SP-2100) | Interpretation |
| Retention Time (113) | 4.2 min | 12.5 min | Capillary is faster with sharper peaks.[1] |
| Retention Time (113a) | 3.8 min | 12.2 min | |
| Resolution ( | 2.1 (Baseline Separated) | 0.9 (Partial Co-elution) | Critical: Packed columns often fail to separate the isomer. |
| Theoretical Plates (N) | > 50,000 | ~2,500 | Capillary efficiency allows for better impurity detection.[1] |
| LOD (Impurity) | 5 ppm | 50 ppm | FID on capillary concentrates the band, improving S/N ratio.[1] |
References
-
U.S. Department of Energy (OSTI). (1983).[1] The Purity of Electronic Grade 1,1,2-Trichlorotrifluoroethane by Gas Chromatography. Retrieved from [Link]
-
Food and Agriculture Organization (FAO). 1,1,2-Trichlorotrifluoroethane Specifications and Purity Tests. Retrieved from [Link]
-
Restek Corporation. GC Method Translator & Flow Calculator for Halogenated Solvents. Retrieved from [Link]
-
ASTM International. ASTM D4755-95(2020) Standard Test Method for Free Halogens in Halogenated Organic Solvents. Retrieved from [Link]
Sources
environmental impact assessment of CFC-113 vs modern fluorinated solvents
Executive Summary
For decades, CFC-113 (1,1,2-trichloro-1,2,2-trifluoroethane) was the "gold standard" solvent for precision cleaning and extraction due to its unique balance of moderate solvency (Kb ~32), material compatibility, and non-flammability. However, its high Ozone Depletion Potential (ODP) led to its phase-out under the Montreal Protocol.
The industry initially transitioned to Hydrofluoroethers (HFEs) and Hydrofluorocarbons (HFCs) . While these eliminated ODP, they often lacked the solvency power of CFC-113 and introduced high Global Warming Potential (GWP) concerns.
The latest generation, Hydrofluoroolefins (HFOs) —specifically the solvent-grade isomers like HFO-1233zd(Z) —represents the true "drop-in" replacement. They restore the solvency power lost with HFEs while offering a GWP near 1.
This guide provides a technical analysis of these three solvent classes, supported by experimental protocols for validation.
Part 1: Physicochemical & Environmental Profile[1][2][3]
The following table contrasts the historical baseline (CFC-113) with the two primary replacement generations.
Table 1: Comparative Technical Data
| Property | CFC-113 (Baseline) | HFE-7100 (1st Gen Replacement) | HFO-1233zd(Z) (Next Gen Solvent) |
| Chemical Class | Chlorofluorocarbon | Hydrofluoroether | Hydrofluoroolefin (cis-isomer) |
| Boiling Point (°C) | 47.6 | 61 | ~39 |
| Kauri-Butanol (Kb) Value | 31 - 32 | 10 (Very Mild) | 34 (Matches CFC-113) |
| Surface Tension (dyn/cm) | 17.3 | 13.6 | ~18.6 |
| ODP (Ozone Depletion) | 0.80 | 0.00 | ~0.0004 (Effectively 0) |
| GWP (100-yr CO₂ eq) | ~6,130 | ~320 | < 1 |
| Flash Point | None | None | None |
| Primary Limitation | Banned (ODP) | Low Solvency (Requires Co-solvents) | Newer Supply Chain |
Critical Technical Note on Isomers: When evaluating HFOs, specificity is vital.
Visualizing the Evolution
The diagram below illustrates the structural evolution and the trade-offs managed at each stage.
Figure 1: The chemical evolution from CFCs to HFOs, highlighting the return of solvency performance in the latest generation.
Part 2: Mechanism of Action (Solvency Theory)
To understand why HFE-7100 often failed to replace CFC-113 directly, we must look beyond the Kb value to Hansen Solubility Parameters (HSP) .
The "Solvency Gap" of HFEs
CFC-113 possesses a chlorine atom, which provides electronegativity and polar bonding capabilities.
-
HFE-7100 relies almost entirely on Dispersion forces (δD) . It lacks the Polar (δP) and Hydrogen-bonding (δH) forces necessary to dissolve ionic residues, fluxes, or heavy greases.
-
Consequence: HFEs are often blended with Trans-1,2-dichloroethylene (t-DCE) to artificially boost the Kb value, but this re-introduces toxicity concerns and alters the boiling point.
The HFO Advantage
HFO-1233zd(Z) re-introduces a chlorine atom into the molecule, but stabilizes it with a double bond (olefin) that breaks down quickly in the atmosphere (resulting in low GWP).
-
Mechanism: The chlorine provides the necessary Polar (δP) interactions to match CFC-113’s solvency profile.
-
Result: It achieves a Kb of 34 naturally, without requiring co-solvents.
Part 3: Experimental Validation Protocol
As a researcher, you cannot rely solely on data sheets. You must validate the solvent's efficacy in your specific application (e.g., medical device cleaning, API extraction).
The Standard: Gravimetric Non-Volatile Residue (NVR) Analysis This protocol quantifies cleaning efficiency by measuring the mass of contaminant remaining after the cleaning cycle.
Workflow Diagram
Figure 2: Gravimetric NVR analysis workflow for validating solvent cleaning efficiency.
Detailed Protocol Steps
-
Coupon Preparation: Select substrate coupons (316L Stainless Steel, Glass, or Polymer) matching your actual device material. Number and pre-clean them.
-
Baseline Weighing: Weigh the clean, dry coupons on an analytical balance (readability ±0.1 mg). Record as
. -
Contamination: Apply a known mass of target soil (e.g., silicone oil, cutting fluid).
-
Soiled Weighing: Weigh the coupon again. Record as
.-
Mass of Soil (
) = .
-
-
Cleaning Cycle:
-
Immerse coupon in the boiling sump of the candidate solvent (HFO-1233zd(Z)) for 3 minutes.
-
Transfer to the rinse sump (cool solvent) for 1 minute.
-
Hold in the vapor zone until dry (approx. 30-60 seconds).
-
-
Final Weighing: Allow coupon to cool in a desiccator. Weigh as
. -
Calculation:
-
Residue (
) = . -
Efficiency (%) =
.
-
Acceptance Criteria: For precision applications (e.g., oxygen service, implantables), efficiency >99.9% is typically required.
Part 4: Regulatory & Future Outlook
The "Forever Chemical" Context
While HFEs and HFCs are safe for the ozone, they are increasingly targeted by regulations like the Kigali Amendment due to high GWP. Furthermore, the definition of PFAS (Per- and Polyfluoroalkyl Substances) is expanding.
-
CFC-113: Banned globally (Montreal Protocol).
-
HFE-7100: High GWP (~320). Subject to reporting requirements in some jurisdictions; considered a PFAS under broad definitions (OECD).
-
HFO-1233zd: Ultra-low GWP (<1).[1][2][3][4][5][6][7] Because it contains a double bond, it degrades rapidly in the atmosphere. It is generally viewed as the sustainable, long-term solution, exempt from VOC regulations in the US (EPA SNAP approved).
Conclusion
For researchers seeking to replace CFC-113, HFO-1233zd(Z) is the scientifically superior choice over HFEs. It matches the Kb solvency value of CFC-113, eliminates the need for complex co-solvent blending, and future-proofs the process against climate-based regulations.
References
-
IPCC (Intergovernmental Panel on Climate Change). Anthropogenic and Natural Radiative Forcing. In: Climate Change 2013: The Physical Science Basis. (AR5 values for GWP). Link
-
US EPA. Significant New Alternatives Policy (SNAP) Program. Substitutes for CFC-113 in Precision Cleaning. Link
-
Honeywell. Solstice® 1233zd(E) and (Z) Technical Data Sheet. (Source for physical properties and boiling points).[8][1][3][4][5][6][7][9][10] Link
-
3M. Novec™ 7100 Engineered Fluid Technical Data Sheet. (Source for HFE properties and Kb values). Link
-
ASTM International. ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents.[11]Link
-
Andersen, M. P. S., et al. "Atmospheric chemistry of trans-CF3CH=CHCl (HFO-1233zd(E))." Journal of Photochemistry and Photobiology A: Chemistry, 2013. (Validation of atmospheric lifetime and GWP). Link
Sources
- 1. CELEFIN ® 1233Z (HFO-1233zd(Z)) | Products | Central Glass Co., Ltd. [cgc-jp.com]
- 2. HCFO-1233zd(Z) [beijingyuji.com]
- 3. HFO-1233zd(Z)-Yuji [yuji-material.com]
- 4. HCFO-1233zd(E) [beijingyuji.com]
- 5. CELEFIN ® 1233Z (HFO-1233zd(Z)) | Products | Central Glass Co., Ltd. [cgc-jp.com]
- 6. HCFO-1233zd(E) [beijingyuji.com]
- 7. ess.honeywell.com [ess.honeywell.com]
- 8. HFO-1233zd(E)-Yuji [yuji-material.com]
- 9. R1233zd | Solstice zd | HFO Refrigerant [climalife.co.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kauri-butanol value - Wikipedia [en.wikipedia.org]
spectroscopic analysis for confirming the identity of trichlorotrifluoroethane
Publish Comparison Guide: Spectroscopic Identification of Trichlorotrifluoroethane (CFC-113)
Executive Summary & Regulatory Context
1,1,2-Trichloro-1,2,2-trifluoroethane (CFC-113) was historically the "gold standard" solvent for residue analysis and precision cleaning due to its chemical inertness and lack of C-H bonds.[1] While largely phased out under the Montreal Protocol, it remains critical in specific pharmaceutical synthesis steps, as a chemical intermediate, and in legacy analytical protocols (e.g., oil and grease analysis).
The Challenge: In modern drug development and raw material verification, the primary challenge is not just detecting CFC-113, but definitively distinguishing it from:
-
Its Isomer (CFC-113a): 1,1,1-trichloro-2,2,2-trifluoroethane.[1]
-
Modern Substitutes: Hydrochlorofluorocarbons (HCFCs) and Hydrofluoroethers (HFEs).[1]
This guide objectively compares three spectroscopic methodologies—FTIR, GC-MS, and
Strategic Identification Workflow
The following decision tree outlines the logical progression for identifying CFC-113 and ruling out common interferents.
Figure 1: Logical workflow for the definitive identification of CFC-113, prioritizing the exclusion of hydrogenated solvents and structural isomers.
Detailed Spectroscopic Protocols
Method A: Infrared Spectroscopy (FTIR) – The "Fingerprint" Screen
Purpose: Rapidly confirm the absence of C-H bonds and establish the chlorofluorocarbon nature.
-
Mechanism: CFC-113 is fully halogenated.[1][2] Unlike its modern substitutes (HCFC-225, HFE-7100), it lacks Hydrogen.[1] This creates a distinct "silent region" in the spectrum where C-H stretches usually appear.
-
Key Spectral Features (NIST Standard):
Protocol:
-
Blanking: Collect a background spectrum using an empty cell or air.[1]
-
Sampling: Place a drop of the neat liquid between KBr or NaCl salt plates (CFC-113 dissolves some plastics, avoid disposable IR cards unless compatible).[1]
-
Scan: Collect 16 scans at 4 cm⁻¹ resolution.
-
Validation: Verify <1% Transmittance in the C-F region (saturation is common; dilute in CCl₄ if quantitative peak shape is needed, though CCl₄ is toxic).
Method B: Gas Chromatography-Mass Spectrometry (GC-MS) – Isomer Differentiation
Purpose: Distinguish 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) from 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a).[1]
-
Mechanism: While both isomers have the same molecular weight (187.4 g/mol ), they fragment differently under Electron Ionization (EI).[1]
Protocol:
-
Column: DB-5ms or equivalent non-polar capillary column (30m x 0.25mm).
-
Inlet: Split injection (50:1), 200°C.
-
Oven Program: Hold 35°C for 5 min (CFC-113 is volatile, BP ~47.7°C), then ramp 10°C/min to 100°C.
-
MS Settings: Scan range 40–300 m/z.
-
Data Analysis: Extract ion chromatograms (EIC) for m/z 69, 85, and 101.
Method C: Nuclear Magnetic Resonance ( F-NMR) – The Definitive Structural Proof
Purpose: Absolute structural certainty.[1] This is the most robust method for purity analysis.
-
Mechanism:
-
CFC-113a (Symmetric): The -CF₃ group has three equivalent fluorine atoms.[1] Result: Single Singlet.
-
CFC-113 (Asymmetric): Contains two distinct fluorine environments: -CF₂Cl and -CFCl₂.[1]
-
Coupling: The single Fluorine on C1 couples with the two Fluorines on C2, and vice versa. Result: A doublet and a triplet (or complex multiplets depending on resolution/conformers).
-
Protocol:
-
Solvent: CDCl₃ (Deuterated Chloroform).[1]
-
Standard: Trichlorofluoromethane (CFCl₃) at 0 ppm (internal reference).[1]
-
Acquisition:
F observe frequency (typically 376 MHz on a 400 MHz instrument). -
Interpretation:
Comparative Analysis of Methods
The following table contrasts the performance of each method for the specific task of CFC-113 confirmation.
| Feature | FTIR | GC-MS | |
| Primary Utility | Quick screening & functional group ID | Trace impurity detection & Isomer differentiation | Absolute structural confirmation |
| Specificity for CFC-113 | Medium (Hard to distinguish isomers) | High (Separates isomers by RT & fragmentation) | Very High (Unambiguous coupling patterns) |
| Limit of Detection | > 0.1% | ppm / ppb levels | > 1% (typically) |
| Sample Prep | Minimal (Neat liquid) | Dilution required | Dilution in deuterated solvent |
| Differentiation Power | Excellent for ruling out H-containing solvents | Excellent for CFC-113 vs CFC-113a | Best for purity & isomer ratio |
| Cost per Run | Low | Medium | High |
Differentiation from Modern Alternatives
Researchers often encounter unlabeled "fluorinated solvents."[1] Here is how to distinguish CFC-113 from its common replacements:
-
vs. HCFC-225 (Dichloropentafluoropropane):
-
vs. HFE-7100 (Methoxy-nonafluorobutane):
References
-
NIST Mass Spectrometry Data Center. "Ethane, 1,1,2-trichloro-1,2,2-trifluoro- (CFC-113) Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Laube, J. C., et al. (2014).[1] "Newly detected ozone-depleting substances in the atmosphere."[1][3] Nature Geoscience, 7, 266–269.[1] (Provides context on GC-MS detection of CFC-113 vs 113a). [Link]
-
Bovey, F. A. (1988).[1] Nuclear Magnetic Resonance Spectroscopy. Academic Press.[1] (Foundational text for 19F coupling patterns in halogenated ethanes).
-
U.S. Environmental Protection Agency (EPA). "Method 1664, Revision B: N-Hexane Extractable Material (HEM) ... in Water."[1] (Contextualizes the replacement of CFC-113 in analytical protocols). [Link]
Sources
cross-referencing trichlorotrifluoroethane property data from different chemical databases
Title: Chemical Database Comparison: Retrieving and Validating Trichlorotrifluoroethane (CFC-113) Property Data vs. Modern Alternatives
Introduction As a Senior Application Scientist, I frequently encounter the challenge of translating legacy analytical methods to modern, environmentally compliant standards. Trichlorotrifluoroethane (also known as CFC-113, CAS 76-13-1) was historically a ubiquitous solvent in precision cleaning and extraction protocols due to its low flammability, low toxicity, and high stability[1]. However, its severe ozone-depletion potential (ODP of 0.8–1.0) led to its phase-out under the Montreal Protocol[2][3]. Today, researchers must substitute CFC-113 with green alternatives like hydrofluoroethers (e.g., HFE-7100)[4][5].
Successfully substituting a solvent requires exact matching of physicochemical properties. This necessitates cross-referencing data across major chemical databases. In this guide, we objectively compare the performance of three premier chemical databases—NIST Chemistry WebBook, PubChem, and ChemSpider—in retrieving accurate property data for CFC-113, and provide a self-validating experimental protocol to verify these metrics against a modern alternative.
Database Performance Evaluation: The "Products" Compared
When extracting property data for a heavily halogenated compound like CFC-113, not all databases are created equal. Relying on a single source is a systematic error that can compromise experimental scale-up.
-
NIST Chemistry WebBook: The gold standard for thermodynamic and phase-change data. NIST provides critically evaluated, experimental baseline data rather than computational predictions[6][7]. For CFC-113, NIST accurately details the Antoine equation parameters necessary for precise vapor pressure modeling across temperature gradients[8].
-
PubChem (NIH): The optimal platform for aggregating toxicological, safety, and biological data. PubChem excels in compiling regulatory limits, such as CFC-113's OSHA Permissible Exposure Limit (PEL) of 1000 ppm (7600 mg/m³), and highlights its risks as a central nervous system depressant and asphyxiant[2][9][10]. It also provides computed properties (e.g., XLogP3), which are useful for initial lipophilicity estimates[3].
-
ChemSpider (RSC): The superior tool for structural cross-referencing and spectral data. ChemSpider links directly to vendor databases, patents, and specific analytical spectra, which is critical when verifying the purity of a purchased reference standard[11][12].
Workflow for cross-referencing solvent property data across major chemical databases.
Data Synthesis: CFC-113 vs. HFE-7100
To design a solvent substitution protocol, we must synthesize the quantitative data retrieved from these databases. Table 1 summarizes the cross-referenced data for CFC-113 against HFE-7100 (methoxy-nonafluorobutane), a common modern replacement[4][5].
Table 1: Cross-Referenced Physicochemical Properties
| Property | CFC-113 (Legacy) | HFE-7100 (Modern Alternative) | Primary Database Source |
| CAS Number | 76-13-1 | 163702-08-7 | PubChem[5][10] |
| Molecular Weight | 187.37 g/mol | 250.06 g/mol | NIST[6] / PubChem[5] |
| Boiling Point | 47.7 °C | 61.0 °C | NIST[1] / Benchchem[4] |
| Density (Liquid) | 1.56 g/mL | 1.52 g/mL | NIST[1] / Benchchem[4] |
| Vapor Pressure (20°C) | 285 mmHg | ~200 mmHg | NIST[1] |
| Ozone Depletion | 0.8 - 1.0 (Severe) | 0.0 (Zero) | PubChem (EPA Data)[2][3] |
Mechanistic Insight: The Causality of Experimental Choices
Why is cross-referencing so critical? Consider the vapor pressure and boiling point. CFC-113 is highly volatile (boiling point 47.7 °C)[1]. If a researcher relies on a poorly predicted computational boiling point from a secondary database, they might set their rotary evaporator bath temperature incorrectly. This leads to either incomplete solvent recovery (contaminating the extract) or excessive vaporization that overwhelms the condenser. Because CFC-113 vapor is heavier than air, overwhelming the system can displace oxygen in the breathing zone, acting as a simple asphyxiant with little warning[2][13]. By grounding our parameters in NIST's critically evaluated experimental data, we ensure the thermodynamic boundaries of our protocol are absolute.
Experimental Protocol: Self-Validating Vapor Pressure Verification
To establish true trustworthiness, database values must be experimentally verified. The following protocol outlines a self-validating isoteniscope method to measure the vapor pressure of the selected solvent (CFC-113 or HFE-7100) as a function of temperature, allowing researchers to derive the enthalpy of vaporization (
Self-validating experimental workflow for verifying solvent vapor pressure.
Step-by-Step Methodology:
-
Apparatus Calibration (The Self-Validation Step): Before testing the target solvent, load the isoteniscope with HPLC-grade water. Measure the vapor pressure from 20 °C to 80 °C. Plot
vs. . If the derived deviates by more than 1% from the known literature value of water (40.65 kJ/mol), recalibrate the digital manometer and temperature probe. -
Solvent Degassing: Introduce 5 mL of the target solvent (e.g., CFC-113 or HFE-7100) into the isoteniscope bulb. Apply a vacuum to induce gentle boiling for 3 minutes. Causality: This removes dissolved atmospheric gases (nitrogen, oxygen) which would otherwise artificially inflate the measured vapor pressure, leading to erroneous data.
-
Thermal Equilibration: Submerge the isoteniscope in a precisely controlled, stirred water bath starting at 15 °C. Allow 10 minutes for thermal equilibrium.
-
Data Acquisition: Isolate the system from the vacuum pump. Slowly admit air into the manifold until the liquid levels in the U-tube manometer of the isoteniscope are perfectly level. Record the system pressure (which now equals the solvent's vapor pressure) and the exact bath temperature.
-
Incremental Measurement: Increase the bath temperature in 5 °C increments up to 5 °C below the solvent's boiling point (e.g., up to 42 °C for CFC-113)[1]. Repeat the leveling and recording process.
-
Data Analysis: Plot
versus (Clausius-Clapeyron plot). The slope of this line equals . Compare the experimental slope and intercept with the Antoine equation parameters provided by the NIST WebBook[8]. A match confirms both the purity of your solvent batch and the accuracy of your extraction parameters.
Conclusion
Transitioning away from legacy solvents like trichlorotrifluoroethane requires more than just purchasing a "green" alternative; it demands rigorous data validation. By triangulating data across NIST (thermodynamics), PubChem (safety), and ChemSpider (structure/spectra), and subsequently validating that data through self-correcting experimental protocols, researchers can ensure their drug development and analytical workflows remain both compliant and scientifically robust.
References
-
Wikipedia. "1,1,2-Trichloro-1,2,2-trifluoroethane." Wikipedia, The Free Encyclopedia. URL:[Link]
-
National Institute of Standards and Technology (NIST). "trichlorotrifluoroethane." NIST Chemistry WebBook, SRD 69. URL:[Link]
-
National Center for Biotechnology Information. "1,1,2-Trichloro-1,2,2-trifluoroethane." PubChem Compound Summary for CID 6428. URL:[Link]
-
New Jersey Department of Health. "Freon 113 - Hazardous Substance Fact Sheet." NJ Health. URL:[Link]
Sources
- 1. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2,3,3,3-Hexafluoropropyl methyl ether | 382-34-3 | Benchchem [benchchem.com]
- 5. Methyl perfluoroisobutyl ether | 163702-08-7 | Benchchem [benchchem.com]
- 6. trichlorotrifluoroethane [webbook.nist.gov]
- 7. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- [webbook.nist.gov]
- 8. Ethane, 1,1,1-trichloro-2,2,2-trifluoro- [webbook.nist.gov]
- 9. 1,1,2-Trichloro-1,2,2-trifluoroethane (freon 113) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SID 134971388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. virtualchemistry.org - GROMACS Molecule Database - 111-trichlorotrifluoroethane [virtualchemistry.org]
- 12. 1,1,2-trichlorotrifluoroethane, 76-13-1 [thegoodscentscompany.com]
- 13. nj.gov [nj.gov]
Technical Guide: Comparative Efficacy of Trichlorotrifluoroethane (TCTFE) vs. Hexane/Ether in Lipid Extraction
Executive Decision Matrix
Status: TCTFE is technically superior for specific gravimetric workflows but functionally obsolete due to regulatory bans.
For researchers and drug development professionals, the choice between Trichlorotrifluoroethane (CFC-113) and Hexane/Ether systems is rarely a matter of simple preference; it is a conflict between operational physics and environmental regulation .
-
Trichlorotrifluoroethane (TCTFE): Historically the "Gold Standard" for gravimetric analysis of surface lipids and oil/grease. It offers high density (bottom-layer extraction), non-flammability, and hyper-selectivity for non-polar lipids without co-extracting proteinaceous contaminants. Current Status: Banned (Montreal Protocol) with rare essential-use exemptions.
-
Hexane/Ether: The current industrial standard. It effectively targets neutral lipids but introduces high flammability risks, neurotoxicity (n-hexane), and operational friction due to low density (top-layer extraction).
Physicochemical Profile & Safety Architecture
The fundamental difference in extraction mechanics stems from the physical properties of the solvents. TCTFE's halogenation provides a unique "heavy, non-flammable" profile that hydrocarbons (Hexane) and ethers cannot match.
Table 1: Comparative Physicochemical Data
| Property | Trichlorotrifluoroethane (CFC-113) | n-Hexane | Diethyl Ether |
| Molecular Weight | 187.38 g/mol | 86.18 g/mol | 74.12 g/mol |
| Density (20°C) | 1.56 g/mL (Heavier than water) | 0.65 g/mL (Lighter than water) | 0.71 g/mL (Lighter than water) |
| Boiling Point | 47.6°C | 69°C | 34.6°C |
| Polarity Index (P') | 0.0 (Non-polar) | 0.1 | 2.8 |
| Flammability | Non-Flammable | Highly Flammable | Extremely Flammable |
| Toxicity | Low acute toxicity; Ozone Depleting | Neurotoxic (Peripheral Neuropathy) | Anesthetic; Peroxide former |
| Extraction Layer | Bottom Phase | Top Phase | Top Phase |
Safety & Causality
-
The Density Factor: TCTFE’s density (1.56 g/mL) allows it to settle below the aqueous phase. In a separatory funnel, this means the extract can be drained directly without removing the aqueous layer. Hexane (0.65 g/mL) floats, requiring the operator to drain the aqueous waste first or pipette the top layer, increasing handling time and emulsion risk.
-
The Flammability Hazard: TCTFE allows for rapid evaporation on hot plates without explosion-proof hoods. Hexane and Ether require strict grounding and spark-free environments.
Extraction Efficacy & Selectivity
Mechanism of Action
Both solvent systems rely on solvating non-polar hydrocarbon chains. However, their interaction with the sample matrix differs.
-
TCTFE (The "Soft" Solvent): TCTFE is highly selective for cutaneous surface lipids (squalene, wax esters, triglycerides) and environmental oil/grease. Crucially, it is less aggressive toward cellular membranes than Hexane/Ether. It does not readily disrupt the keratinocyte barrier or co-extract epidermal proteins/water-soluble contaminants. This made it the historical standard for in vivo sebum collection (the "cup method").
-
Hexane/Ether:
-
Hexane: Excellent for neutral lipids (storage fats). Poor recovery of polar lipids (phospholipids) unless modified with isopropanol (HIP method).
-
Ether: Slightly more polar (P' 2.8), improving solvation of sterols and some phospholipids, but tends to co-extract more water and non-lipid artifacts than TCTFE.
-
Experimental Yield Comparison
In gravimetric analyses (e.g., EPA Method 413.1 vs. 1664), TCTFE and Hexane are often compared for "Total Extractable Material."
| Target Matrix | TCTFE Performance | Hexane Performance | Verdict |
| Wastewater (Oil/Grease) | High Recovery. Extracts heavy crude fractions without forming tight emulsions. | Variable. Tends to form emulsions; loses volatile fractions during evaporation due to higher BP (69°C). | TCTFE is technically superior for gravimetry. |
| Biological Tissue (Total Lipid) | Moderate. Misses polar membrane lipids (phospholipids). | Moderate. Similar to TCTFE; requires addition of Isopropanol (HIP) or use of Chloroform (Folch) for total lipidomics. | Equivalent for neutral lipids; both inferior to Chloroform/MeOH for total lipids. |
| Skin Surface (Sebum) | Excellent. Extracts sebum without damaging skin barrier or extracting sweat components. | Good but Aggressive. Can cause dermatitis; requires longer evaporation times. | TCTFE is the "Gold Standard" for non-invasive sampling. |
Experimental Protocols & Workflow Visualization
The following diagrams illustrate the operational divergence caused by solvent density.
Diagram 1: Solvent Selection Logic
Caption: Decision logic for solvent selection. Note that TCTFE is largely restricted to historical comparisons or exempted uses due to ozone depletion.
Protocol A: The Historical TCTFE Method (Bottom-Drain)
Based on EPA Method 413.1 (Withdrawn)
-
Acidification: Adjust sample pH to <2 with HCl to hydrolyze metal soaps.
-
Extraction: Add TCTFE (Freon-113). Shake vigorously for 2 minutes.
-
Phase Separation: Allow layers to separate. TCTFE is the bottom layer.
-
Collection: Drain the bottom solvent layer directly into a boiling flask through a funnel containing sodium sulfate (to remove trace water).
-
Repeat: Repeat extraction 2x, combining bottom layers.
-
Evaporation: Distill solvent at 70°C. TCTFE evaporates rapidly.
Protocol B: The Modern Hexane Method (Top-Scoop)
Based on EPA Method 1664 (Current Standard)
-
Acidification: Adjust sample pH to <2 with HCl.
-
Extraction: Add n-Hexane. Shake vigorously for 2 minutes.
-
Phase Separation: Allow layers to separate. Hexane is the top layer.
-
Collection:
-
Option 1: Drain the bottom aqueous layer into a waste beaker, pour top hexane layer into flask, return aqueous to funnel.
-
Option 2: Pipette/siphon the top layer (less accurate for gravimetry).
-
-
Drying: Pass hexane through sodium sulfate.
-
Evaporation: Evaporate at 85°C. Caution: Requires explosion-proof ventilation.
Diagram 2: Phase Separation Physics
Caption: Operational difference in phase separation. TCTFE allows direct draining of the analyte, reducing handling errors compared to Hexane.
Regulatory & Safety Context
While TCTFE is chemically ideal for specific extractions, its environmental profile renders it a "legacy" solvent.
-
Montreal Protocol: TCTFE (CFC-113) is a Class I Ozone Depleting Substance. Its production was banned in developed countries in 1996.
-
EPA Method Transition: The US EPA replaced Method 413.1 (Freon) with Method 1664 (n-Hexane) for oil and grease compliance.[1][2]
-
Impact: Laboratories reported that n-Hexane yields are generally comparable to TCTFE for standard oil/grease, though Hexane extracts slightly less "heavy" material and is more prone to emulsion formation.
-
-
Modern Alternatives:
-
S-316 (Dimer/Trimer of chlorotrifluoroethylene): A simplified "drop-in" replacement for TCTFE in IR analysis, mimicking its non-polarity and density, but expensive.
-
Supercritical CO2: The greenest alternative for lipid extraction, offering tunable selectivity without solvent residue.
-
Final Recommendation
For new drug development workflows , TCTFE should not be used due to supply scarcity and regulatory bans.
-
For Neutral Lipids: Use n-Hexane (with proper ventilation).
-
For Lipidomics (Phospholipids): Use MTBE/Methanol (Matyash method) or Hexane/Isopropanol as safer alternatives to Chloroform.
References
-
U.S. Environmental Protection Agency. (1999).[1] Method 1664, Revision A: N-Hexane Extractable Material (HEM; Oil and Grease) and Silica Gel Treated N-Hexane Extractable Material (SGT-HEM; Non-Polar Material) by Extraction and Gravimetry.[3] EPA-821-R-98-002.[1][3] Link
-
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497-509. Link
-
Matyash, V., Liebisch, G., Kurzchalia, T. V., Shevchenko, A., & Schwudke, D. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137-1146. Link
-
Environmental Protection Agency. (1979). Method 413.1: Oil and Grease, Total Recoverable (Gravimetric, Separatory Funnel Extraction). (Withdrawn).[4] Link
-
Nicolaides, N. (1974). Skin lipids: their biochemical uniqueness. Science, 186(4158), 19-26. (Context for TCTFE use in sebum extraction). Link
Sources
performance of Freon 113 versus other solvents in polymerization reactions
Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The Legacy of Freon 113
For decades, Freon 113 (1,1,2-trichloro-1,2,2-trifluoroethane) served as the "gold standard" solvent in heterogeneous and precipitation polymerization, particularly for fluoropolymers and methacrylic acid (MAA) derivatives. Its unique combination of high density (
However, the Montreal Protocol mandated the phase-out of CFC-113 due to its Ozone Depleting Potential (ODP). This guide analyzes the technical performance of Freon 113 against its modern successors—Supercritical Carbon Dioxide (
Mechanistic Comparison: Solvent-Polymer Interactions
The choice of solvent dictates the polymerization locus, kinetics, and final polymer architecture. The following diagram illustrates the decision matrix for solvent selection based on mechanistic requirements.
Figure 1: Decision matrix comparing solvent pathways for precipitation polymerization. Note the divergence in molecular weight (Mw) outcomes due to chain transfer effects.[1]
Chain Transfer Kinetics ( )
A critical performance metric is the Chain Transfer Constant (
-
Freon 113: Exhibits a low but measurable
. It acts as a mild chain transfer agent, capping molecular weight slightly but preventing runaway cross-linking (gelation). -
Hydrocarbons (Toluene): Higher
due to abstractable benzylic hydrogens, often resulting in lower molecular weights ( ). -
scCO2: Inert (
). Allows for the synthesis of ultra-high molecular weight polymers, often requiring the addition of specific Chain Transfer Agents (CTAs) like thiols to control .
Comparative Data Analysis
The following data contrasts the performance of Freon 113 against key alternatives in the synthesis of Fluoropolymers (e.g., TFE copolymers) and Methacrylic Acid (MAA).
Table 1: Solvent Performance Metrics in Polymerization
| Feature | Freon 113 (CFC-113) | Supercritical CO2 ( | Toluene | RC316 (CFC-113 Analog) |
| Boiling Point | 47.6°C | Sublimates (31.1°C | 110.6°C | 59°C |
| Density (g/cm³) | 1.56 | 0.4 – 0.9 (Tunable) | 0.87 | 1.50 |
| Chain Transfer ( | Low ( | Negligible ( | Moderate ( | Low |
| Product Morphology | Fine, non-agglomerated powder | Discrete microspheres | Agglomerated "cake" or paste | Fine powder |
| Residual Solvent | Difficult to remove (trapped) | None (Dry polymer) | Requires vacuum drying | Difficult to remove |
| Yield (Typical) | >95% | >95% | 85-90% | >90% |
Case Study: Fluoropolymer Synthesis (TFE/PSVE)
In the copolymerization of Tetrafluoroethylene (TFE) with perfluorinated vinyl ethers:
-
Freon 113: Historically yielded copolymers with consistent melt flow indices (MFI).
-
scCO2: Research indicates fluoropolymers synthesized in scCO2 exhibit higher molecular weights than those in Freon 113 because scCO2 does not participate in chain transfer.
-
Alternative (RC316): 1,2-dichlorohexafluorocyclobutane serves as a direct drop-in replacement with similar
values to Freon 113, maintaining legacy product specifications.
Experimental Protocols
Protocol A: Legacy Benchmark (Freon 113)
Note: This protocol is for historical comparison and understanding legacy data. Use compliant alternatives for new work.
Objective: Precipitation polymerization of Methacrylic Acid (MAA).
-
Preparation: Charge a glass reactor with Freon 113 (solvent) and MAA (monomer, 10-20 wt%).
-
Initiation: Add AIBN (Azobisisobutyronitrile) at 0.5 wt% relative to monomer.
-
Reaction: Heat to 60°C under
atmosphere. -
Observation: The solution remains clear initially. As polymerization proceeds, polymer chains become insoluble in Freon 113, precipitating as fine, non-sticky particles due to the high density of the solvent preventing rapid settling.
-
Isolation: Filtration followed by extensive vacuum drying to remove trapped CFCs.
Protocol B: Modern Green Alternative ( )
Objective: Synthesis of Fluorinated Acrylates or MAA in Supercritical Carbon Dioxide.[2]
-
System Setup: Use a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a rupture disc and magnetic drive.
-
Loading:
-
Load Monomer (e.g., 1H,1H-perfluorooctyl acrylate) and Initiator (AIBN) into the vessel.
-
Critical Step: If molecular weight control is needed (to match Freon 113 specs), add a specific CTA (e.g., ethyl mercaptan).
-
-
Pressurization:
-
Seal vessel and purge with low-pressure
. -
Pressurize with liquid
via a syringe pump to 345 bar (5000 psi) .
-
-
Reaction:
-
Heat to 60°C . Pressure will rise; control via back-pressure regulator.
-
Maintain agitation at 500 RPM for 4–6 hours.
-
-
Venting & Recovery:
-
Depressurize slowly. The
reverts to gas, leaving behind a dry, free-flowing white powder. -
Advantage: No drying step required; zero solvent residue.
-
Mechanism of Action Diagram
The following diagram details the "Precipitation Polymerization" pathway, highlighting why Freon 113 and scCO2 excel over hydrocarbons.
Figure 2: Impact of solvent density and solvency on final polymer morphology. Freon 113's high density prevented rapid sedimentation, mimicking the stability seen in modern scCO2 processes.
Conclusion & Recommendations
While Freon 113 provided exceptional control over particle morphology and molecular weight distribution, its environmental cost is prohibitive.
-
For Direct Replacement: Use RC316 or HFC-43-10mee if liquid handling is strictly required and legacy regulatory filings demand identical chemical behavior.
-
For Process Improvement: Transition to Supercritical
. It offers superior environmental compliance, eliminates solvent residues (critical for medical/drug delivery polymers), and provides tunable density to replicate the "solvency window" of Freon 113.
Final Verdict: scCO2 is the superior performance successor, offering higher purity and "green" certification, whereas fluorinated liquids (RC316) are the pragmatic "drop-in" successors for legacy hardware.
References
-
Synthesis of fluoropolymers in supercritical carbon dioxide. Science, 1992.[3] Link
-
The solvent effects on co-polymerisation of tetrafluoroethylene. Fluorine Notes, Vol. 1(80), 2012. Link
-
Precipitation polymerization of acrylic acid in supercritical carbon dioxide. Macromolecules, 1995.[4][5] Link[4]
-
Solvent-Based Recycling as a Waste Management Strategy. MDPI, 2025. Link
-
Precipitation polymerization of acrylic acid in toluene. Polymer, 1999. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. academia.edu [academia.edu]
- 3. Synthesis of fluoropolymers in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fluoropolymers in supercritical carbon dioxide (Journal Article) | OSTI.GOV [osti.gov]
- 5. Precipitation polymerization of acrylic acid in supercritical carbon dioxide (Journal Article) | OSTI.GOV [osti.gov]
benchmarking trichlorotrifluoroethane against hydrochlorofluorocarbons (HCFCs)
Title: Comparative Analysis of Legacy and Transitional Solvents: Benchmarking Trichlorotrifluoroethane (CFC-113) vs. Hydrochlorofluorocarbons (HCFCs) in Precision Applications
Executive Summary: The Legacy Benchmark
For decades, Trichlorotrifluoroethane (CFC-113) served as the "gold standard" solvent in pharmaceutical research, medical device manufacturing, and residue analysis. Its unique combination of low surface tension, moderate solvency (Kauri-Butanol value of 31), and non-flammability made it ideal for extracting non-polar residues from sensitive substrates without damaging the substrate itself.
As the Montreal Protocol mandated the phase-out of CFCs, Hydrochlorofluorocarbons (HCFCs) —specifically HCFC-225ca/cb and HCFC-141b —emerged as transitional alternatives.
This guide benchmarks the physicochemical performance of CFC-113 against these HCFCs. While both classes are now largely restricted in favor of HFEs and HFOs, understanding this comparative data is critical for bridging legacy validation studies , interpreting historical data, and selecting modern replacements that mimic these established solvency profiles.
Physicochemical Benchmarking
The following data highlights why HCFC-225 was considered the direct "drop-in" replacement for CFC-113, while HCFC-141b served as a more aggressive alternative.
Table 1: Comparative Physical Properties
| Property | CFC-113 (Benchmark) | HCFC-225ca/cb (Asahiklin AK-225) | HCFC-141b | Relevance to Research |
| Boiling Point (°C) | 47.6 | 54.0 | 32.0 | Affects evaporation rate and NVR analysis cycle time. |
| Density (g/cm³) | 1.56 | 1.55 | 1.24 | Higher density aids in displacing particulate contamination. |
| Viscosity (cP @ 25°C) | 0.68 | 0.59 | 0.43 | Lower viscosity improves penetration into complex geometries (e.g., catheters). |
| Surface Tension (dynes/cm) | 17.3 | 16.2 | 19.3 | Critical: Low tension allows the solvent to wet and enter sub-micron crevices. |
| Kb Value (Solvency Power) | 31 | 31 | 56 | Matches the "gentleness" of the solvent. High Kb can attack plastics. |
| ODP (Ozone Depletion) | 0.80 | 0.03 | 0.11 | Regulatory phase-out driver. |
Analyst Insight: The matching Kauri-Butanol (Kb) value of 31 between CFC-113 and HCFC-225 is the primary reason HCFC-225 replaced CFC-113 in medical device cleaning. HCFC-141b, with a Kb of 56, is often too aggressive for polycarbonates and acrylics used in drug delivery devices.
Solvency Dynamics & Material Compatibility
To understand the shift from CFC-113, we must visualize the decision framework used to validate these solvents. The selection process relies on balancing Solvency Power (Kb) against Material Compatibility .
Solvent Selection Logic Framework
Figure 1: Decision matrix for transitioning from CFC-113. Note that HCFC-225 maintains the delicate balance of solvency and compatibility, whereas HCFC-141b introduces risk to sensitive substrates.
Experimental Protocol: Gravimetric NVR Determination
The most critical application of CFC-113 in drug development was the Gravimetric Determination of Non-Volatile Residue (NVR) . This protocol validates cleanliness by measuring residues extracted from a device.[1]
Objective: Compare the baseline NVR background of the solvent itself to ensure it does not introduce artifacts during analysis.
Methodology (Based on ASTM F331)
-
Preparation:
-
Clean three rotary evaporator flasks using the test solvent (CFC-113 or HCFC alternative).
-
Dry flasks in an oven at 105°C for 30 minutes.
-
Cool in a desiccator for 30 minutes.
-
Weigh flasks on an analytical balance (readability 0.1 mg) to establish Tare Weight (
) .
-
-
Extraction/Blanking:
-
Filter 200 mL of the solvent through a 0.45-micron PTFE membrane filter directly into the flask.
-
Note: Filtration removes particulate matter, isolating dissolved NVR.
-
-
Evaporation:
-
Attach the flask to a rotary evaporator.
-
Set the water bath to 5°C below the solvent’s boiling point (e.g., 42°C for CFC-113, 49°C for HCFC-225).
-
Evaporate until approximately 5 mL of liquid remains.
-
Critical Step: Do not boil to dryness on the rotovap to prevent loss of semi-volatiles.
-
-
Final Drying:
-
Transfer the flask to the oven (105°C) for exactly 30 minutes to remove the final solvent film.
-
Cool in a desiccator for 30 minutes.
-
-
Measurement:
-
Weigh the flask to obtain Final Weight (
) . -
Calculate NVR:
-
NVR Analysis Workflow
Figure 2: Standardized workflow for Non-Volatile Residue (NVR) analysis. This system is self-validating; if the solvent blank shows high NVR, the solvent purity is insufficient for research.
Safety & Regulatory Outlook
While HCFCs offered a temporary solution, they are Class II Ozone Depleting Substances.
-
CFC-113: Phased out globally under the Montreal Protocol (Class I).
-
HCFC-141b: Phased out for production in developed countries (2003).
Current Implications for Researchers: If your legacy protocols specify CFC-113 or HCFC-225, you must validate modern Hydrofluoroethers (HFEs) or Hydrofluoroolefins (HFOs) . These modern solvents generally possess Kb values lower than CFC-113 (often 10–20), requiring the addition of trans-1,2-dichloroethylene (t-DCE) to match the solvency power of the legacy benchmark.
References
-
ASTM International. ASTM F331-13: Standard Test Method for Non-Volatile Residue of Solvent Extract from Aerospace Components (Using Flash Evaporator).[6] West Conshohocken, PA. [Link]
-
United States Environmental Protection Agency (EPA). Phaseout of Class II Ozone-Depleting Substances (HCFCs).[Link]
-
Best Technology. Understanding Kauri-Butanol Value: A Key Indicator in Solvent Cleaning.[7][8][Link]
-
Techspray. Updated Facts On HCFC-225 Usage Ban & Replacements.[Link]
-
NASA. Replacement of Hydrochlorofluorocarbon (HCFC)-225 Solvent for Cleaning Propulsion Oxygen Systems.[9][Link]
Sources
- 1. uicinc.com [uicinc.com]
- 2. epa.gov [epa.gov]
- 3. techspray.com [techspray.com]
- 4. besttechnologyinc.com [besttechnologyinc.com]
- 5. circuitinsight.com [circuitinsight.com]
- 6. eurolab.net [eurolab.net]
- 7. p2infohouse.org [p2infohouse.org]
- 8. besttechnologyinc.com [besttechnologyinc.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
Safety Operating Guide
Ethane, trichlorotrifluoro- proper disposal procedures
As a Senior Application Scientist overseeing laboratory safety and chemical logistics, managing the end-of-life cycle for Ethane, trichlorotrifluoro- (commonly known as 1,1,2-Trichloro-1,2,2-trifluoroethane, CFC-113, or Freon 113) requires strict adherence to both environmental regulations and mechanistic safety principles.
Because CFC-113 is a Class I Ozone-Depleting Substance (ODS) and a halogenated solvent, its disposal is heavily regulated under the Montreal Protocol, the EPA’s Clean Air Act, and the Resource Conservation and Recovery Act (RCRA)[1][2]. This guide provides the essential, self-validating protocols necessary to safely stage, classify, and dispose of CFC-113 in a research or drug development setting.
Quantitative Risk & Regulatory Profile
Before handling disposal, personnel must understand the physical and regulatory parameters that dictate our logistical choices.
| Property | Value | Operational Implication |
| CAS Number | 76-13-1 | Mandatory identifier for all hazardous waste manifests[3]. |
| RCRA Waste Code | F002 (if spent solvent) | Requires absolute segregation from non-halogenated waste streams[1][4]. |
| Boiling Point | 47.6 °C (117.7 °F) | High volatility; poses a severe risk of container pressurization if stored in warm areas[1]. |
| Ozone Depletion Potential | 0.8 (Class I ODS) | Intentional venting to the atmosphere is a federal violation[3]. |
| Thermal Decomposition | >250 °C | Combustion produces phosgene, hydrogen chloride (HCl), and hydrogen fluoride (HF)[1]. |
Mechanistic Safety & Causality in Handling
The procedures for CFC-113 disposal are driven by its specific chemical behavior:
-
The Asphyxiation & CNS Risk: CFC-113 vapors are significantly heavier than air. In confined spaces, they displace oxygen and can cause central nervous system (CNS) depression or fatal cardiac arrhythmia[1][5]. Causality: This is why all pouring and staging must occur in active, certified fume hoods, never on an open bench.
-
The Thermal Decomposition Risk: Because CFC-113 breaks down into lethal phosgene and corrosive hydrofluoric acid at temperatures above 250 °C[1], it cannot be disposed of in standard biological incinerators. Causality: It must be routed to EPA MACT-compliant hazardous waste combustors equipped with specialized flue-gas scrubbing technology[2].
Regulatory Routing & Classification
Proper classification is the first step in the disposal workflow. Virgin (unused) CFC-113 is not inherently a RCRA hazardous waste by default, but as an ODS, it must be reclaimed or destroyed properly[1]. However, the moment CFC-113 is used as a degreasing or extraction solvent, it becomes an F002 listed hazardous waste [1][4].
Decision tree for the regulatory classification and disposal routing of CFC-113 waste.
Step-by-Step Disposal Workflows
To ensure scientific integrity and operational safety, utilize the following self-validating protocols for waste staging and spill response.
Protocol A: Segregation and Containment of Spent CFC-113
-
Preparation: Conduct all waste transfers inside a certified chemical fume hood. Ensure the ambient lab temperature is well below 47.6 °C to minimize vapor pressure[1].
-
Segregation: Pour spent CFC-113 into a dedicated, chemically compatible waste carboy (e.g., Teflon-lined steel or heavy-duty HDPE).
-
Causality: Mixing halogenated solvents like CFC-113 with non-halogenated solvents (e.g., acetone, ethanol) drastically increases disposal costs, as the entire mixture must now be treated as halogenated waste requiring specialized scrubbing[4].
-
-
Headspace Management: Fill the container to a maximum of 80% capacity, leaving at least 20% headspace.
-
Causality: CFC-113 has a high coefficient of thermal expansion. Adequate headspace prevents hydrostatic rupture if the storage area experiences temperature fluctuations.
-
-
Sealing & Validation: Cap the container tightly using a vented cap designed for volatile solvents.
-
Validation Check: Weigh the sealed container and log the baseline mass. Re-weigh the container after 24 hours. A stable mass confirms the integrity of the vapor seal, ensuring no fugitive emissions of this highly volatile ODS are escaping into the lab environment.
-
-
Labeling: Affix a hazardous waste label immediately. Mark the contents as "Hazardous Waste Liquid, n.o.s. (Trichlorotrifluoroethane), 9, NA3082, III" and check the "Toxic" and "F002" boxes[1].
Protocol B: Self-Validating Spill Response
Because CFC-113 evaporates rapidly, a spill requires immediate, systematic containment to prevent inhalation hazards[5].
-
Evacuation & Isolation: Immediately evacuate personnel from the immediate area and maximize room ventilation.
-
Causality: Vapors will pool in low-lying areas, creating an invisible asphyxiation hazard[1].
-
-
Containment: Wearing a self-contained breathing apparatus (SCBA) or a supplied-air respirator (if the spill is large), dike the spill using inert, dry chemical absorbents like vermiculite or sand[3][5]. Do not use combustible materials.
-
Recovery: Sweep the saturated absorbent into a hazardous waste drum using non-sparking tools. Seal the drum tightly.
-
Validation: Sweep the spill zone using a Photoionization Detector (PID) calibrated for halogenated volatile organic compounds (VOCs).
-
Validation Check: Ambient PID readings must return to baseline (< 1 ppm) before the area is declared safe for personnel to re-enter without respiratory protection.
-
References
-
College of Saint Benedict and Saint John's University. "Hazardous Waste | Environmental Health & Safety". [Link]
-
United Nations Environment Programme (UNEP). "ODS Destruction in the United States and Abroad". [Link]
-
Cole-Parmer. "Material Safety Data Sheet - 1,1,2-Trichloro-1,2,2-trifluoroethane". [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
